1-(3,5-Dimethoxyphenyl)ethanamine
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAAZZHQLIEDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97294-78-5 | |
| Record name | 3,5-Dimethoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97294-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine
Abstract
1-(3,5-Dimethoxyphenyl)ethanamine is a key building block in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, with a primary focus on the reductive amination of 3,5-dimethoxyacetophenone. We will delve into the mechanistic underpinnings of this transformation, explore alternative synthetic strategies, and provide detailed, field-proven protocols for its execution, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the practical and theoretical aspects of synthesizing this important intermediate.
Introduction: Significance and Synthetic Overview
This compound serves as a crucial precursor in medicinal chemistry. Its structural motif is found in a variety of compounds investigated for their therapeutic potential. The strategic placement of the dimethoxy groups on the phenyl ring significantly influences the molecule's electronic and steric properties, making it a versatile scaffold for drug design.
The synthesis of this amine is most commonly achieved through the reductive amination of the corresponding ketone, 3,5-dimethoxyacetophenone. This method is favored for its efficiency, operational simplicity, and amenability to scale-up. This guide will primarily focus on this pathway, while also briefly discussing alternative approaches such as the Leuckart reaction.
The Primary Synthetic Pathway: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1][2][3] The reaction proceeds in a one-pot fashion, converting a ketone or aldehyde into an amine via an intermediate imine.[1]
The overall transformation for the synthesis of this compound is depicted below:
Caption: Reductive amination of 3,5-dimethoxyacetophenone.
Mechanistic Insights: The "Why" Behind the "How"
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 3,5-dimethoxyacetophenone. This forms a hemiaminal intermediate, which then dehydrates to yield an iminium ion. The choice of a weakly acidic condition is crucial at this stage; it facilitates the protonation of the hydroxyl group in the hemiaminal, making it a good leaving group (water), while not excessively protonating the ammonia, which would diminish its nucleophilicity.
The formed iminium ion is then reduced by a suitable hydride-donating reducing agent to afford the final product, this compound. The selectivity of the reducing agent is a key consideration. It must be capable of reducing the C=N double bond of the iminium ion without significantly reducing the starting ketone.
Common Reducing Agents
Several reducing agents are commonly employed for reductive amination.[1][2] The choice often depends on factors such as scale, desired reaction conditions, and cost.
| Reducing Agent | Key Characteristics |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for iminium ions over ketones, stable in weakly acidic conditions.[1][2] |
| Sodium Triacetoxyborohydride (STAB) | A milder and less toxic alternative to NaBH₃CN, often used in dichloromethane.[1] |
| Sodium Borohydride (NaBH₄) | A more powerful reducing agent that can also reduce the starting ketone.[1][4] Its use requires careful control of reaction conditions, often by performing the imine formation and reduction sequentially. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A "green" and scalable option, though it may require specialized equipment (hydrogenator).[1] |
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful execution relies on careful adherence to the specified parameters.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethoxyacetophenone | 180.20 | 10.0 g | 0.0555 |
| Ammonium Acetate | 77.08 | 42.8 g | 0.555 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 4.15 g | 0.066 |
| Methanol | 32.04 | 150 mL | - |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxyacetophenone and ammonium acetate in methanol.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate. The use of ammonium acetate provides both the ammonia source and the weakly acidic environment necessary for this step.
-
Reduction: Carefully add sodium cyanoborohydride to the reaction mixture in portions over 15 minutes. The reaction is exothermic, and portion-wise addition helps to control the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
-
Work-up and Extraction:
-
Once the reaction is complete, carefully add concentrated hydrochloric acid to quench the excess reducing agent and to protonate the product amine, making it water-soluble.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Wash the resulting aqueous solution with dichloromethane to remove any unreacted starting material and other non-basic impurities.
-
Basify the aqueous layer to a pH > 12 with a concentrated sodium hydroxide solution. This will deprotonate the amine, making it soluble in organic solvents.
-
Extract the product into dichloromethane (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Alternative Synthetic Route: The Leuckart Reaction
The Leuckart reaction provides an alternative pathway for the synthesis of amines from ketones or aldehydes.[5][6] This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent and typically requires high temperatures (120-130 °C).[5]
Caption: The Leuckart reaction pathway.
While historically significant, the Leuckart reaction has some drawbacks, including the high reaction temperatures and the potential formation of N-formyl byproducts, which necessitate a subsequent hydrolysis step.[7] However, recent advancements have led to catalytic versions of the Leuckart-Wallach reaction that can proceed at lower temperatures.[7]
Asymmetric Synthesis
For applications where enantiopurity is critical, such as in the development of chiral drugs, asymmetric synthesis methods are employed. These methods typically involve the use of chiral catalysts or auxiliaries to stereoselectively produce one enantiomer of the target amine.[8][9][10][11][12] Catalytic asymmetric reduction of a pre-formed imine or a prochiral enamine are common strategies.
Purification and Characterization
Proper purification and thorough characterization are essential to ensure the identity and purity of the synthesized this compound.
Purification Techniques
-
Vacuum Distillation: Suitable for thermally stable, liquid products.
-
Column Chromatography: A versatile technique for separating the product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of the final product.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the methine proton, the methyl group protons, and the amine protons. The chemical shifts, integration, and coupling patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbons, the methine carbon, and the methyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy groups. |
Conclusion
The synthesis of this compound is a well-established process, with reductive amination being the most practical and efficient method for most laboratory and industrial applications. A thorough understanding of the reaction mechanism, careful selection of reagents, and meticulous execution of the experimental protocol are paramount to achieving a high yield of a pure product. The information presented in this guide provides a solid foundation for researchers and professionals to successfully synthesize this valuable chemical intermediate.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A New Way to Amines - GalChimia [galchimia.com]
- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. scribd.com [scribd.com]
- 8. Catalytic asymmetric synthesis of vicinal diamine derivatives through enantioselective N-allylation using chiral pi-allyl Pd-catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
"chemical properties of 1-(3,5-Dimethoxyphenyl)ethanamine"
An In-depth Technical Guide to the Chemical and Pharmacological Properties of 1-(3,5-Dimethoxyphenyl)ethanamine
Abstract
This compound is a substituted phenethylamine characterized by a dimethoxy substitution pattern on the aromatic ring and an alpha-methyl group on the ethylamine side chain. This structure places it in a class of compounds with significant potential for interacting with central nervous system targets. As an analog of pharmacologically active agents like mescaline and various amphetamine derivatives, understanding its chemical properties is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the compound's molecular structure, plausible synthetic pathways, detailed physicochemical and spectroscopic characterization, chemical reactivity, and a predicted pharmacological profile based on established structure-activity relationships within the phenethylamine class. The document is intended to serve as a foundational resource for scientists investigating this and related molecules.
Introduction and Molecular Overview
This compound belongs to the broad class of phenethylamines, a group of compounds that includes endogenous neurotransmitters, pharmaceuticals, and potent psychoactive substances. Its core structure consists of a benzene ring substituted with an aminoethyl side chain. The specific features that define this molecule are:
-
3,5-Dimethoxy Substitution: Two methoxy (-OCH₃) groups are positioned at the meta positions of the phenyl ring. This substitution pattern significantly influences the molecule's electronic properties and its potential to interact with biological receptors.
-
Alpha-Methylation: The presence of a methyl group on the carbon atom alpha to the amine group (the carbon attached to the phenyl ring is beta) creates a chiral center. This alpha-methylation is known to increase metabolic resistance and often enhances potency compared to non-methylated phenethylamine counterparts.[1]
This compound is structurally related to several well-studied psychoactive compounds, including mescaline (3,4,5-trimethoxyphenethylamine) and TMA (trimethoxyamphetamine). Its properties can be inferred by comparing its structure to these analogs, making it a molecule of interest for exploring structure-activity relationships (SAR) at serotonergic receptors.[2][3]
Key Identifiers and Computed Properties
The following table summarizes the primary identifiers and computed physicochemical properties for this compound. These values are computationally derived and provide a baseline for experimental validation.
| Property | Value | Source |
| IUPAC Name | 1-(3,5-dimethoxyphenyl)ethan-1-amine | - |
| Molecular Formula | C₁₀H₁₅NO₂ | (Calculated) |
| Molecular Weight | 181.23 g/mol | PubChem[4] |
| Exact Mass | 181.1103 Da | PubChem[4] |
| XLogP3-AA (LogP) | 1.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
| Topological Polar Surface Area | 44.5 Ų | PubChem[4] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established routes for producing alpha-methylated phenethylamines. A common and reliable method involves the Henry reaction (nitroaldol condensation) followed by the reduction of the resulting nitroalkene. This approach offers good yields and utilizes readily available starting materials.
Proposed Synthetic Workflow
The logical flow for the synthesis begins with the condensation of 3,5-dimethoxybenzaldehyde with nitroethane to form the intermediate nitrostyrene derivative, which is then reduced to the target primary amine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Henry Reaction and Reduction
Causality: This two-step protocol is chosen for its efficiency. The Henry reaction is a classic C-C bond-forming reaction ideal for creating the carbon skeleton. The subsequent reduction of the nitro group is a robust transformation. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for its effectiveness in converting nitroalkenes directly to amines in high yield.
Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-2-nitroprop-1-ene
-
Reactant Preparation: To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq), nitroethane (1.5 eq), and a catalytic amount of ammonium acetate (0.2 eq).
-
Reaction: Add glacial acetic acid to serve as the solvent and heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice water, which will cause the crude product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The resulting yellow solid can be recrystallized from ethanol or a similar solvent to yield the purified nitrostyrene intermediate.
Step 2: Reduction to this compound
-
Reactant Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 3.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a dropping funnel and a condenser.
-
Addition of Intermediate: Dissolve the 1-(3,5-dimethoxyphenyl)-2-nitroprop-1-ene (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension while stirring and cooling the flask in an ice bath. Rationale: This exothermic reaction must be controlled to prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the reactive hydride and producing a granular precipitate that is easy to filter.
-
Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with additional THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine. The final product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic and Physicochemical Characterization
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present in the molecule.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm) : ~1.3-1.4 (d, 3H, -CH₃), ~1.5-2.0 (br s, 2H, -NH₂), 3.7-3.8 (s, 6H, -OCH₃), ~4.0-4.2 (q, 1H, -CH-NH₂), ~6.3-6.5 (m, 3H, Ar-H). Note: Solvent is typically CDCl₃ or DMSO-d₆.[5] |
| ¹³C NMR | δ (ppm) : ~25 (-CH₃), ~50 (-CH-NH₂), ~55 (-OCH₃), ~98 (Ar-C4), ~105 (Ar-C2, C6), ~148 (Ar-C1), ~160 (Ar-C3, C5). |
| IR (cm⁻¹) | 3300-3400 (N-H stretch, primary amine), 2850-3000 (C-H stretch, aliphatic & aromatic), ~1600 & ~1450 (C=C aromatic ring stretch), 1200-1250 (C-O stretch, aryl ether).[6] |
| MS (EI) | m/z : 181 (M⁺, molecular ion), 166 ([M-CH₃]⁺), 151 (base peak, [M-CH₂NH₂]⁺, benzylic cleavage) . The fragmentation is dominated by the loss of the aminoethyl side chain.[7][8] |
Chemical Reactivity and Stability
The chemical behavior of this compound is primarily dictated by the basicity and nucleophilicity of the primary amine group.
-
Basicity and Salt Formation: As a primary amine, the compound is basic and will readily react with acids to form ammonium salts (e.g., hydrochloride or sulfate salts). This is often done to improve the compound's crystallinity, stability, and water solubility.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can undergo acylation with acid chlorides or anhydrides to form amides, and it can react with aldehydes and ketones to form imines.
-
Stability and Storage: Like many phenethylamines, it is susceptible to aerial oxidation over time, which can lead to discoloration and the formation of impurities. For long-term storage, it is recommended to keep the compound in its salt form in a cool, dark, and dry place, preferably under an inert atmosphere.[9]
Predicted Pharmacological Profile
Disclaimer: The following profile is inferred from established structure-activity relationships of analogous phenethylamine derivatives and has not been empirically verified for this specific compound.
The primary pharmacological targets for psychedelic phenethylamines are serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily.[2][3]
Mechanism of Action
This compound is predicted to act as a potent agonist or partial agonist at the serotonin 5-HT₂A receptor . This interaction is the principal mechanism underlying the psychedelic effects of related compounds.[1][10] Agonism at this G-protein coupled receptor (GPCR) activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Caption: Predicted signaling pathway of this compound at the 5-HT2A receptor.
Structure-Activity Relationship (SAR) Insights
-
Alpha-Methylation: Compared to its non-methylated analog (3,5-dimethoxyphenethylamine), the alpha-methyl group is expected to increase metabolic stability by sterically hindering monoamine oxidase (MAO) enzymes.[11] This typically results in a longer duration of action and increased oral bioavailability.[1]
-
3,5-Dimethoxy Pattern: The substitution pattern is less common among well-known psychedelics, which often feature 2,5- or 2,4,5- substitutions. Research on mescaline analogs suggests that the precise positioning of methoxy groups is critical for 5-HT₂A receptor affinity and efficacy.[2][3] The 3,5-pattern may confer a unique selectivity and potency profile at various serotonin receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C) compared to other isomers.
Conclusion and Future Directions
This compound is a structurally intriguing phenethylamine with a predicted pharmacological profile centered on serotonin receptor agonism. Its chemical properties are largely governed by its primary amine functionality and dimethoxylated phenyl ring. The synthetic route presented is robust and allows for accessible production for research purposes.
Future research should focus on:
-
Empirical Validation: Performing the synthesis and full spectroscopic characterization to confirm the predicted data.
-
Chiral Separation: Resolving the racemic mixture into its (R)- and (S)-enantiomers and evaluating them separately, as pharmacological activity is often stereospecific in this class of compounds.
-
In Vitro Pharmacology: Conducting receptor binding and functional assays to determine its affinity and efficacy at a panel of CNS receptors, especially 5-HT₂A, 5-HT₂B, and 5-HT₂C.
-
Metabolic Studies: Investigating its metabolic fate in vitro and in vivo to understand its pharmacokinetic profile.
This molecule represents a valuable tool for probing the complex structure-activity relationships of psychedelic compounds and may serve as a scaffold for the development of novel CNS research probes or therapeutics.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dimethoxyphenethylamine | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.washington.edu [chem.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. Benzeneethanamine, 3,4,5-trimethoxy- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 2C-B - Wikipedia [en.wikipedia.org]
- 11. 2C-E - Wikipedia [en.wikipedia.org]
"spectroscopic data for 1-(3,5-Dimethoxyphenyl)ethanamine"
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dimethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Molecular Blueprint
This compound is a primary amine of significant interest in medicinal chemistry and organic synthesis, often serving as a key building block for more complex molecular architectures. Its precise structure, purity, and chemical environment are critical parameters that dictate its reactivity and suitability for downstream applications, particularly in drug development where even minor structural ambiguities can have profound biological consequences.
This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound. As a senior application scientist, the narrative herein moves beyond a mere recitation of data. Instead, it focuses on the causality behind the spectroscopic signals, offering a field-proven framework for interpreting the data with confidence. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how these orthogonal techniques converge to provide an unambiguous confirmation of the compound's identity and structure. Each section is designed as a self-validating system, integrating theoretical principles with detailed experimental protocols and in-depth data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals the number of neighboring protons, allowing for the reconstruction of molecular fragments.
Experimental Protocol: Sample Preparation
A robust and reproducible NMR spectrum begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals in the regions of interest. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power and single residual peak.
Step-by-Step Protocol for ¹H NMR Sample Preparation:
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Analysis: Insert the tube into the NMR spectrometer's spinner and acquire the spectrum.
Caption: Workflow for NMR Sample Preparation.
Data Interpretation and Causality
The structure of this compound possesses distinct electronic regions, leading to a predictable ¹H NMR spectrum. The aromatic ring, the two methoxy groups, and the ethylamine side chain each give rise to characteristic signals.
-
Aromatic Protons (H-2, H-4, H-6): The symmetry of the 1,3,5-trisubstituted ring means that protons H-2 and H-6 are chemically equivalent. The unique proton at H-4 will have a different chemical shift. Due to the deshielding effect of the aromatic ring current, these protons resonate downfield, typically in the 6.5-8.0 ppm range.[1][2] The two equivalent protons (H-2, H-6) will appear as a doublet, split by the H-4 proton. The H-4 proton will appear as a triplet, split by the two equivalent H-2/H-6 protons. However, in a symmetrically 1,3,5-substituted ring, the coupling constants can be small, and these signals may resolve as two distinct singlets or narrow multiplets.
-
Methine Proton (H-a): This proton is attached to a carbon that is both benzylic and adjacent to a nitrogen atom. This dual deshielding environment shifts its signal downfield. It is coupled to the three protons of the adjacent methyl group and the two protons of the amine group, potentially resulting in a complex multiplet. However, coupling to N-H protons is often not observed due to rapid quadrupole relaxation and chemical exchange.[3] Therefore, it most commonly appears as a quartet due to coupling with the -CH₃ group.
-
Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent due to the molecule's symmetry and free rotation. With no adjacent protons to couple with, they produce a strong, sharp singlet. Their position is characteristic of methoxy groups on an aromatic ring.
-
Methyl Protons (-CH₃): These three protons are coupled to the single methine proton (H-a), resulting in a doublet.
-
Amine Protons (-NH₂): The signal for amine protons is often broad and can appear over a wide chemical shift range (0.5-5.0 ppm).[4] This broadening is due to hydrogen bonding and rapid exchange with trace amounts of water. To definitively identify this peak, a D₂O shake is performed: a drop of deuterium oxide is added to the NMR tube, and the spectrum is reacquired. The -NH₂ protons exchange with deuterium, causing their signal to disappear from the spectrum.[3][5]
Summary of Predicted ¹H NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-2, H-6) | ~6.4 - 6.6 | d or s | 2H | Protons ortho to the ethylamine group, equivalent due to symmetry. |
| Aromatic (H-4) | ~6.3 - 6.5 | t or s | 1H | Proton para to the ethylamine group. |
| Methine (-CH -NH₂) | ~4.0 - 4.2 | q (quartet) | 1H | Benzylic position, deshielded by ring and nitrogen; coupled to -CH₃. |
| Methoxy (-OCH₃ ) | ~3.7 - 3.8 | s (singlet) | 6H | Equivalent methoxy groups, no coupling. |
| Methyl (-CH₃ ) | ~1.3 - 1.5 | d (doublet) | 3H | Coupled to the single methine proton. |
| Amine (-NH₂ ) | ~1.5 - 2.5 (broad) | s (singlet) | 2H | Broad signal due to exchange; confirmed by D₂O shake. |
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. In standard proton-decoupled mode, each unique carbon appears as a single line, simplifying spectral analysis. The chemical shift is indicative of the carbon's hybridization and electronic environment.
Data Interpretation and Causality
The symmetry of this compound is key to interpreting its ¹³C spectrum. We expect fewer signals than the total number of carbons.
-
Aromatic Carbons: Carbons in an aromatic ring typically resonate between 120-150 ppm.[2]
-
C-3/C-5 (Oxygen-bearing): These two carbons are equivalent and are significantly deshielded by the directly attached electronegative oxygen atoms, causing them to appear far downfield.
-
C-1 (ipso-Carbon): The carbon attached to the ethylamine side chain.
-
C-2/C-6: These two carbons are equivalent.
-
C-4: The unique carbon at the para position.
-
-
Aliphatic Carbons:
-
Methine Carbon (-CH-NH₂): This carbon is attached to the nitrogen and the aromatic ring, placing its signal in the 45-55 ppm range.
-
Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded and will appear furthest upfield.
-
-
Methoxy Carbon (-OCH₃): The two methoxy carbons are equivalent and typically appear in the 55-60 ppm range.
Summary of Predicted ¹³C NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |
| C-3, C-5 | ~160-162 | Aromatic C-O, highly deshielded. |
| C-1 | ~145-148 | Aromatic ipso-C attached to the side chain. |
| C-2, C-6 | ~104-106 | Aromatic C-H ortho to methoxy groups. |
| C-4 | ~98-100 | Aromatic C-H para to the side chain. |
| -OCH₃ | ~55-56 | Equivalent methoxy carbons. |
| -CH-NH₂ | ~50-52 | Aliphatic methine carbon. |
| -CH₃ | ~24-26 | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups, making it an excellent tool for qualitative functional group analysis.
Experimental Protocol: KBr Pellet Method
The solid-state KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.
Caption: Workflow for IR Analysis via KBr Pellet.
Data Interpretation and Causality
The IR spectrum of this compound is expected to show characteristic absorptions corresponding to its primary amine, aromatic ether, and hydrocarbon components.
-
N-H Stretching: As a primary amine (R-NH₂), it will exhibit two distinct N-H stretching absorptions in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. These bands are typically sharper and less intense than the broad O-H bands of alcohols.[3]
-
C-H Stretching: Two main regions are important. Aromatic C(sp²)-H stretches appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][2] Aliphatic C(sp³)-H stretches from the ethylamine and methoxy groups will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
-
C=C Aromatic Ring Stretching: The vibrations of the benzene ring carbons produce a series of characteristic sharp peaks in the 1600-1450 cm⁻¹ region.[2]
-
C-O Ether Stretching: The aryl-alkyl ether linkages (Ar-O-CH₃) will produce a strong, characteristic C-O stretching band, typically in the 1250-1000 cm⁻¹ range. This is often one of the most intense peaks in the fingerprint region.
-
N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong absorption around 1650-1580 cm⁻¹.
Summary of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3450 & ~3350 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium, Sharp |
| 3100 - 3000 | C-H Stretch | Aromatic C(sp²)-H | Medium |
| 2960 - 2850 | C-H Stretch | Aliphatic C(sp³)-H | Medium to Strong |
| 1600, 1585, 1470 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~1600 | N-H Bend (Scissoring) | Primary Amine | Medium |
| ~1205 & ~1060 | C-O Stretch | Aryl-Alkyl Ether | Strong |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.
Experimental Protocol: Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar molecules like amines. It typically protonates the analyte to form an [M+H]⁺ ion, minimizing fragmentation in the source and providing a clear molecular ion peak.
Data Interpretation and Causality
-
Molecular Ion Peak: The molecular formula of this compound is C₁₀H₁₅NO₂. Its monoisotopic mass is 181.1103 g/mol . Using ESI in positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 182.1181.
-
The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][5] The molecular weight of our compound is 181, which is consistent with the presence of a single nitrogen atom.
-
Fragmentation Pattern (MS/MS): If collision-induced dissociation (CID) is performed on the [M+H]⁺ ion, a predictable fragmentation pattern emerges. The most common fragmentation for phenethylamines is α-cleavage (beta-cleavage relative to the ring), where the bond between the α- and β-carbons of the side chain breaks. For this molecule, the dominant fragmentation is the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of the methyl group and formation of a stable iminium ion. The most characteristic fragmentation, however, is the benzylic cleavage, which breaks the bond between the benzylic carbon and the amine-bearing carbon. This results in the formation of a highly stable 3,5-dimethoxybenzyl cation.
Caption: Primary fragmentation pathway for this compound.
Summary of Predicted Mass Spectrometry Data (ESI+)
| m/z (calculated) | Ion Species | Rationale |
| 182.1181 | [M+H]⁺ | Protonated molecular ion. |
| 165.0913 | [M+H - NH₃]⁺ | Loss of neutral ammonia from the protonated molecule. |
| 152.0805 | [C₉H₁₂O₂]⁺ | Benzylic cleavage, formation of the 3,5-dimethoxybenzyl cation. |
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of this compound is a clear example of the power of synergistic analytical techniques. ¹H and ¹³C NMR spectroscopy provides a definitive map of the carbon-hydrogen framework, confirming the substitution pattern of the aromatic ring and the structure of the ethylamine side chain. Infrared spectroscopy validates the presence of key functional groups—the primary amine, the aromatic ether, and the hydrocarbon skeleton—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the compound's molecular weight and provides fragmentation data that is perfectly consistent with the proposed structure.
Together, these spectroscopic datasets form a robust, self-validating portfolio of evidence that unambiguously confirms the molecular structure of this compound. For scientists in synthetic chemistry and drug development, this comprehensive characterization is the foundational step that ensures material quality, informs reaction design, and ultimately underpins the integrity of their research.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
"1-(3,5-Dimethoxyphenyl)ethanamine mechanism of action"
An In-depth Technical Guide to the Mechanism of Action of 1-(3,5-Dimethoxyphenyl)ethanamine
Abstract
This compound, more commonly known as 3,5-Dimethoxyamphetamine (3,5-DMA), is a substituted amphetamine and a positional isomer of other psychoactive dimethoxyamphetamines. As the parent compound of the 3C-scaline family, its pharmacology is of significant interest for understanding structure-activity relationships within the broader class of psychedelic phenethylamines. This guide provides a detailed examination of its presumed mechanism of action, drawing upon data from structurally related compounds to build a comprehensive pharmacological profile. We will explore its chemical context, primary molecular targets, and the downstream signaling cascades it is likely to influence. Furthermore, this document outlines robust experimental protocols for elucidating its receptor interaction profile, providing a framework for future research and drug development efforts.
Introduction: Chemical and Pharmacological Context
This compound (3,5-DMA) is a synthetic molecule belonging to the phenethylamine class. Its core structure is characterized by a phenyl ring connected to an amino group via a two-carbon chain, with an additional alpha-methyl group that defines it as an amphetamine. The substitution pattern—two methoxy groups at the 3 and 5 positions of the phenyl ring—is crucial to its pharmacological identity.
This compound is structurally related to mescaline (3,4,5-trimethoxyphenethylamine) and is the direct amphetamine analogue of 3,5-dimethoxyphenethylamine (3,5-DMPEA), an alkaloid found in the cactus Pelecyphora aselliformis.[1] The presence of the alpha-methyl group in 3,5-DMA, when compared to 3,5-DMPEA, is predicted to increase its metabolic stability against degradation by monoamine oxidase (MAO) and enhance its lipophilicity, potentially leading to a longer duration of action and increased potency.[2]
While the effects of 3,5-DMA in humans have not been formally reported, its structural similarity to known psychedelic compounds suggests its primary mechanism of action involves interaction with the serotonergic system.[3]
Primary Molecular Target: The Serotonin 5-HT2A Receptor
The central mechanism of action for classic psychedelic compounds, particularly phenethylamines, is agonism at the serotonin 2A receptor (5-HT2AR).[2][4] This G-protein coupled receptor (GPCR) is densely expressed in cortical regions of the brain, where it plays a critical role in modulating perception, cognition, and mood.
Receptor Binding Profile
Direct, quantitative binding data for 3,5-DMA is limited in publicly available literature. However, early studies indicated that it possesses an affinity for serotonin receptors similar to that of mescaline but significantly lower than more potent 2,5-dimethoxy-substituted amphetamines like DOB.[3] Research on closely related 4-substituted 3,5-dimethoxyphenethylamines (scalines) and their amphetamine counterparts (3C-scalines) shows that these compounds generally bind with weak to moderate affinity to the 5-HT2A receptor.[4][5]
It is well-established that phenethylamine psychedelics induce their psychoactive effects primarily through agonistic action at the 5-HT2A receptor.[2] The interaction is not limited to this subtype; these compounds often exhibit affinity for the 5-HT2C and 5-HT1A receptors as well.[2][5] The relative affinity and efficacy at these different receptor subtypes contribute to the unique pharmacological and subjective effects of each compound. For instance, many psychedelic phenethylamines show similar affinities for both 5-HT2A and 5-HT2C receptors.[2]
Downstream Signaling Cascade
Agonist binding to the 5-HT2A receptor initiates a conformational change, leading to the activation of intracellular G-proteins, primarily Gq/G11. This activation triggers a cascade of downstream signaling events:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Elevated intracellular Ca2+ and DAG synergistically activate PKC, which then phosphorylates numerous downstream target proteins, altering neuronal excitability and gene expression.
This canonical pathway is central to the acute effects of 5-HT2A receptor activation.
Interactions with Other Molecular Targets
While the 5-HT2A receptor is the primary target, the complete pharmacological profile of a compound like 3,5-DMA is shaped by its interactions with other receptors and transporters.
Other Serotonin Receptors (5-HT2C, 5-HT1A)
Like other phenethylamines, 3,5-DMA is expected to bind to 5-HT2C and 5-HT1A receptors.[2][5] 5-HT2C receptor activation is known to modulate dopamine and norepinephrine release, and its involvement can influence the overall psychoactive effects. The affinity for the 5-HT1A receptor may contribute anxiolytic or other modulatory properties.
Monoamine Transporters and Releasing Activity
Amphetamine and its derivatives are known to interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), often acting as releasing agents or reuptake inhibitors.[6] However, studies on 3,5-DMA suggest it is a very weak serotonin reuptake inhibitor and is largely inactive as a norepinephrine reuptake inhibitor or releasing agent.[3] This profile distinguishes it from classical stimulants like amphetamine, suggesting its mechanism is not primarily driven by monoamine release.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a GPCR that is activated by endogenous trace amines and psychoactive compounds like amphetamine and methamphetamine.[7] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission. While not definitively studied for 3,5-DMA, its structural similarity to other TAAR1 ligands makes this receptor a plausible secondary target that could influence its overall pharmacological effects.
Quantitative Analysis: A Comparative Overview
To contextualize the potential activity of this compound, it is useful to compare the receptor binding affinities of its structural relatives. The following table summarizes known Ki values (in nM) at key serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Reference |
| Mescaline (Parent Analogue) | >10,000 | 9,900 | >10,000 | [2] |
| 4-Bromo-3,5-DMA (Derivative) | 210 | 570 | >10,000 | [3] |
| Proscaline (4-propoxy-3,5-DMPEA) | 1,100 | 520 | 8,700 | [2] |
| MAL (4-allyloxy-3,5-DMPEA) | 1,200 | 450 | 5,500 | [2] |
The data shows that modifications to the core 3,5-dimethoxy structure, particularly at the 4-position, can dramatically increase affinity for the 5-HT2A and 5-HT2C receptors compared to the parent compound, mescaline.[2] The 4-bromo derivative of 3,5-DMA shows a significant increase in affinity, suggesting that the parent 3,5-DMA molecule likely has a modest affinity that can be potentiated through further substitution.[3]
Experimental Protocols for Mechanistic Elucidation
Verifying the mechanism of action requires rigorous experimental validation. The following outlines a standard, self-validating protocol for determining the binding affinity of a test compound at the human 5-HT2A receptor.
Workflow: In Vitro Radioligand Binding Assay
Detailed Protocol: 5-HT2A Competitive Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for the human serotonin 5-HT2A receptor.
Materials:
-
Biologicals: Cryopreserved cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (~80 Ci/mmol), a selective 5-HT2A antagonist radioligand.
-
Test Compound: this compound hydrochloride, dissolved in assay buffer to create a stock solution and serial dilutions.
-
Non-specific Binding Control: Mianserin (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, rapid vacuum filtration apparatus (e.g., Brandel cell harvester), glass fiber filters (Type GF/B), liquid scintillation counter, scintillation fluid.
Methodology:
-
Membrane Thawing & Preparation:
-
Rapidly thaw the cryopreserved membranes in a 37°C water bath.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Determine protein concentration using a Bradford or BCA assay. Dilute membranes to a final concentration of 10-20 µg protein per well.
-
-
Assay Plate Setup:
-
Prepare a 96-well plate with the following additions in triplicate for each condition:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL mianserin (10 µM), 50 µL radioligand, 100 µL membrane suspension.
-
Test Compound Competition: 50 µL of this compound at various concentrations (e.g., 10-10 M to 10-4 M), 50 µL radioligand, 100 µL membrane suspension.
-
-
The final concentration of [3H]ketanserin should be approximately equal to its Kd value for the 5-HT2A receptor (typically ~1-2 nM).
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding reaction to reach equilibrium.
-
-
Filtration:
-
Pre-soak glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the incubation by harvesting the contents of each well onto the pre-soaked filters using a vacuum filtration manifold.
-
Immediately wash each filter three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Conclusion
The mechanism of action of this compound (3,5-DMA) is predicted to be primarily mediated by its activity as an agonist at serotonin 5-HT2A and 5-HT2C receptors, consistent with other psychedelic phenethylamines. While direct evidence is sparse, the pharmacology of its structural analogues strongly supports this hypothesis. Unlike many amphetamines, it appears to have minimal activity as a monoamine releasing agent or reuptake inhibitor. Rodent studies suggesting a lack of hallucinogenic potential may indicate that it is a low-potency partial agonist at the 5-HT2A receptor.[3] Further investigation using rigorous in vitro binding and functional assays is necessary to fully characterize its pharmacological profile and confirm its precise mechanism of action, which will be crucial for understanding its potential therapeutic or toxicological properties.
References
- 1. 3,5-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 3. Chemistry:3,5-Dimethoxyamphetamine - HandWiki [handwiki.org]
- 4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Mechanisms of Action and Effects of Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
"pharmacological profile of 1-(3,5-Dimethoxyphenyl)ethanamine"
An In-depth Technical Guide to the Pharmacological Profile of 1-(3,5-Dimethoxyphenyl)ethanamine
Abstract
This compound is a substituted phenethylamine derivative, structurally related to a class of compounds known for their potent interactions with the central nervous system. As a member of the dimethoxyphenethylamine family, its pharmacological profile is of significant interest to researchers in neuropharmacology and drug development. This guide provides a comprehensive technical overview of its synthesis, hypothesized mechanism of action, receptor binding profile as inferred from structurally related analogs, and its putative pharmacokinetic and toxicological properties. Detailed experimental protocols and data visualizations are included to provide a robust framework for future investigation of this and similar compounds.
Introduction and Chemical Context
This compound belongs to the phenethylamine class of compounds, which forms the backbone for many neurotransmitters, hormones, and psychoactive substances. The addition of an alpha-methyl group categorizes it as a substituted amphetamine. Its core structure, featuring a phenyl ring with two methoxy groups at the 3 and 5 positions, places it in close relation to mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic with a long history of human use.[1][2][3] The specific placement of these methoxy groups is a critical determinant of its interaction with biological targets. This guide synthesizes the available data on structurally similar compounds to construct a predictive pharmacological profile, highlighting the necessity for direct empirical validation.
Proposed Chemical Synthesis
A plausible and efficient synthesis of this compound can be conceptualized starting from 3,5-dimethoxybenzaldehyde. The rationale for this multi-step synthesis is the reliable formation of the ethylamine side chain from a benzaldehyde precursor.
Step-by-Step Protocol: Synthesis via Nitrostyrene Reduction
-
Condensation to form Nitrostyrene:
-
Rationale: The Henry reaction is a classic and reliable method for forming a C-C bond between a nitroalkane and an aldehyde, creating the carbon backbone of the target molecule.
-
Procedure:
-
Dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Add nitroethane (1.5 equivalents) and a catalyst such as ammonium acetate (0.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water. The product, 1-(3,5-dimethoxyphenyl)-2-nitropropene, will precipitate.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield the purified nitrostyrene intermediate.
-
-
-
Reduction of the Nitrostyrene:
-
Rationale: A strong reducing agent is required to reduce both the nitro group to an amine and the alkene double bond. Lithium aluminum hydride (LAH) is a powerful and commonly used reagent for this transformation.[4]
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a suspension of LAH (3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the 1-(3,5-dimethoxyphenyl)-2-nitropropene (1 equivalent) in anhydrous THF to the LAH suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours.
-
Cool the reaction back to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water until a granular precipitate forms.
-
Filter the solid aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude this compound freebase.
-
Further purification can be achieved by distillation under high vacuum or by conversion to a hydrochloride salt by dissolving the base in isopropanol and adding concentrated HCl, followed by recrystallization.[4]
-
-
Pharmacological Profile
Direct pharmacological data for this compound is not extensively published. Therefore, its profile is largely inferred from well-studied, structurally related 3,4,5- and 2,4,5-trisubstituted phenethylamines and amphetamines.
Primary Mechanism of Action: Serotonin Receptor Agonism
The primary psychoactive effects of related phenethylamines are mediated by their agonistic action at the serotonin 2A receptor (5-HT2A).[5] This interaction is the cornerstone of their psychedelic properties. It is highly probable that this compound also functions as a 5-HT2A agonist. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately altering neuronal excitability.
Receptor Binding Profile of Related Compounds
Studies on a range of 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) and their amphetamine counterparts (3C-scalines) reveal a consistent pattern of interaction with monoamine receptors.[1][6][7] These compounds generally exhibit weak to moderate affinity for the 5-HT2A receptor.[1][6][7] While specific Ki values for this compound are unavailable, the data from its analogs provide a valuable predictive framework.
| Receptor Subtype | Typical Binding Affinity (Ki) of Analogs (nM) | Primary Function | Reference |
| 5-HT2A | 150 - 12,000 | Psychedelic Effects, Mood, Cognition | [1][6][7] |
| 5-HT2C | 290 - 10,000+ | Mood, Appetite, Cognition | [5] |
| 5-HT1A | > 1,000 | Anxiolytic, Antidepressant Effects | [1][6][7] |
| Adrenergic α1A/α2A | > 2,500 | Sympathetic Nervous System Regulation | [1] |
| Dopamine D2 | > 10,000 | Motor Control, Reward, Motivation | [1][6][7] |
Table 1: Comparative receptor binding affinities for phenethylamine analogs structurally related to this compound.
The data suggests a preferential, albeit moderate, affinity for serotonergic receptors, particularly the 5-HT2A subtype, with significantly lower affinity for adrenergic and dopaminergic receptors.[1][6][7]
Visualizing the 5-HT2A Signaling Pathway
Caption: Postulated signaling cascade following 5-HT2A receptor activation.
Standardized In Vitro Experimental Workflow: Radioligand Binding Assay
To empirically determine the binding affinity (Ki) of this compound at a specific receptor (e.g., 5-HT2A), a competitive radioligand binding assay is the gold standard.
Step-by-Step Protocol
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, add a high concentration of a known, non-radiolabeled antagonist (e.g., spiperone) to a set of control wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Workflow Visualization
Caption: Workflow for a competitive radioligand binding assay.
Putative Pharmacokinetic (ADME) Profile
-
Absorption: As a small, lipophilic amine, this compound is expected to be readily absorbed from the gastrointestinal tract following oral administration.
-
Distribution: Its lipophilicity suggests it will likely cross the blood-brain barrier to exert its effects on the central nervous system.
-
Metabolism: The metabolism of phenethylamines is complex. The presence of the alpha-methyl group in this compound is predicted to confer resistance to metabolism by monoamine oxidase (MAO), an enzyme that readily deaminates phenethylamines without this feature.[5] This would likely prolong its duration of action compared to its non-alpha-methylated counterpart. The primary metabolic routes are expected to be:
-
O-demethylation of the methoxy groups, mediated by cytochrome P450 enzymes (e.g., CYP2D6).[9]
-
Hydroxylation at the phenyl ring.
-
Eventual conjugation (e.g., glucuronidation or sulfation) of the resulting metabolites to facilitate excretion.
-
-
Excretion: Metabolites and a fraction of the unchanged drug are expected to be excreted primarily through the urine.
Potential Toxicological Concerns
The toxicological profile of this compound has not been formally studied. However, based on related N-substituted phenethylamines and amphetamines, potential toxicity is likely to manifest as an extension of its pharmacological effects.[10][11]
-
Serotonin Syndrome: Over-activation of serotonin receptors, particularly 5-HT2A, can lead to serotonin syndrome. Clinical features may include agitation, hallucinations, tachycardia, hypertension, hyperthermia, and clonus.[10]
-
Sympathomimetic Effects: Although binding to adrenergic receptors is predicted to be low, amphetamine-like structures can increase synaptic levels of norepinephrine and dopamine, potentially causing cardiovascular stress (tachycardia, hypertension) and psychomotor agitation.[12]
-
Cardiovascular Risks: Intense and prolonged stimulation of 5-HT2B receptors has been associated with valvular heart disease, though the affinity of this compound for the 5-HT2B receptor is unknown.[1]
Given the steep dose-response curves observed with many phenethylamines, there is a significant risk of inadvertent overdose, which could lead to severe clinical toxicity, including seizures and acute kidney injury.[11][13] Any investigation should proceed with extreme caution.
Conclusion and Future Directions
This compound is a psychoactive compound of interest whose pharmacology can be inferred from a wealth of data on its structural analogs. It is predicted to be a 5-HT2A receptor agonist with a metabolic profile influenced by its alpha-methyl group. However, this guide underscores the critical need for direct empirical research. Future studies should focus on:
-
Definitive Synthesis and Characterization: Confirming the proposed synthetic route and fully characterizing the compound.
-
Comprehensive In Vitro Profiling: Conducting extensive receptor binding and functional assays across a wide panel of CNS targets.
-
In Vivo Animal Studies: Evaluating its behavioral effects, pharmacokinetic parameters, and acute and chronic toxicity in appropriate animal models.
-
Metabolite Identification: Elucidating its primary metabolic pathways using in vitro systems (e.g., human liver microsomes) and in vivo samples.
Such a systematic approach is essential for accurately defining the pharmacological profile of this compound and understanding its potential as a research tool or therapeutic lead.
References
- 1. frontiersin.org [frontiersin.org]
- 2. CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydroc… [cymitquimica.com]
- 3. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine [studfile.net]
- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [edoc.unibas.ch]
- 8. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Severe poisoning after self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a novel substituted amphetamine: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the Mechanisms of Action and Effects of Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2C-E - Wikipedia [en.wikipedia.org]
A Technical Guide to Characterizing the Receptor Binding Affinity of Novel Compounds: A Methodological Approach Using 1-(3,5-Dimethoxyphenyl)ethanamine as a Model
Abstract
The determination of a compound's receptor binding affinity is a cornerstone of modern drug discovery and neuroscience research. This guide provides a comprehensive, in-depth framework for characterizing the receptor binding profile of a novel chemical entity. While centered on the hypothetical investigation of 1-(3,5-Dimethoxyphenyl)ethanamine, the principles, protocols, and data analysis workflows described herein are universally applicable. We will move from initial in silico target hypothesis generation to the gold-standard radioligand binding assays, detailing the experimental logic, step-by-step protocols, and the critical interpretation of binding parameters such as Ki and IC50. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to receptor pharmacology.
Introduction: The Significance of Receptor Binding Affinity
In pharmacology, the interaction between a ligand (such as a drug, neurotransmitter, or hormone) and its receptor is the initiating event for a cascade of physiological responses. The affinity of this interaction—quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki)—is a primary determinant of a compound's potency and selectivity. A high-affinity interaction means that a low concentration of the ligand is required to occupy a significant number of receptors, often translating to higher potency.
This guide uses This compound as a model compound. Publicly available pharmacological data on this specific molecule is sparse; therefore, it serves as an ideal candidate to illustrate the complete workflow a researcher would undertake to characterize a novel compound from first principles. Structurally, it belongs to the phenethylamine class, a scaffold common to many neurotransmitters and psychoactive compounds. Analogs, such as those with 2,5-dimethoxy or 3,4-dimethoxy substitutions, frequently exhibit affinity for monoamine receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[1][2][3] This structural precedent provides a logical basis for forming our initial experimental hypotheses.
Part 1: Hypothesis Generation and Initial Target Scoping
Before committing to resource-intensive wet-lab experiments, a strategic approach begins with narrowing the field of potential biological targets. This is achieved through a combination of computational modeling and literature analysis of structurally related compounds.
In Silico Target Prediction
In silico methods use the two-dimensional or three-dimensional structure of a query molecule to predict its likely protein targets.[4] Techniques like molecular docking and pharmacophore modeling simulate the fit of the compound into the binding sites of known receptor structures.[5][6]
-
Rationale: This computational prescreening is a cost-effective strategy to generate a ranked list of potential targets. It helps prioritize which receptor binding assays are most likely to yield significant results, transforming a broad, unfocused search into a targeted, hypothesis-driven investigation. For this compound, in silico models would likely flag serotonin receptors (e.g., 5-HT2A, 5-HT2C) and dopamine receptors (e.g., D2) as high-priority candidates based on structural similarities to known ligands.[1][3]
Overall Characterization Workflow
The process of characterizing a novel compound is a multi-stage funnel, moving from broad screening to detailed quantitative analysis.
Part 2: The Gold Standard - Radioligand Binding Assays
Radioligand binding assays are the definitive method for quantifying the affinity of a ligand for a receptor.[7][8] They are robust, sensitive, and provide the quantitative data (IC50, Ki) necessary for rigorous pharmacological characterization.[9] The most common format is the competitive binding assay , which we will detail here.
Core Principle
A competitive binding assay measures the ability of an unlabeled test compound (our "competitor," this compound) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity. The assay is performed by incubating a fixed amount of receptor preparation and a fixed concentration of radioligand with increasing concentrations of the test compound. As the concentration of the test compound increases, it competes for the binding sites, displacing the radioligand and reducing the measured radioactivity.
Essential Components & Considerations
-
Receptor Source: This is typically a membrane preparation from cultured cells (e.g., HEK293 or CHO cells) stably transfected to express a high density of the target receptor (e.g., human 5-HT2A).[10] Alternatively, homogenized tissue from specific brain regions known to be rich in the receptor can be used.[11][12]
-
Radioligand Selection: An ideal radioligand has high affinity for the target, low non-specific binding, and high specific activity (e.g., [3H]ketanserin for 5-HT2A or [3H]spiperone for D2).[13] The concentration used in a competition assay should ideally be at or below its Kd value to ensure sensitivity to competition.[14]
-
Separation of Bound vs. Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. The most common method is rapid vacuum filtration through glass fiber filters, which trap the membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.[15]
-
Determination of Non-Specific Binding (NSB): This is the most critical control in the experiment. Non-specific binding refers to the radioligand sticking to components other than the target receptor, such as the filter paper or lipids in the membrane preparation.[16][17] To measure it, a set of control tubes is prepared that includes a very high concentration of a known, non-radioactive drug (a "saturating" concentration) that binds to the target receptor. This unlabeled drug occupies virtually all specific receptor sites, so any remaining measured radioactivity is considered non-specific.
-
Specific Binding = Total Binding - Non-Specific Binding
-
Detailed Experimental Protocol: Competitive Binding Assay for 5-HT2A Receptor
This protocol outlines the steps to determine the affinity of this compound for the human 5-HT2A receptor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound, this compound, in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Concentrations should span a wide range, typically from 10-11 M to 10-4 M.
-
Prepare the radioligand ([3H]ketanserin) in assay buffer at a final concentration of ~1.0 nM (near its Kd).
-
Thaw the 5-HT2A receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a saturating concentration of an unlabeled competitor (e.g., 10 µM mianserin), 50 µL radioligand solution, and 100 µL membrane suspension.
-
Test Compound Wells: Add 50 µL of each dilution of this compound, 50 µL radioligand solution, and 100 µL membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak the 96-well glass fiber filter plate with a blocking agent like 0.5% polyethyleneimine to reduce NSB to the filter itself.[11]
-
Rapidly transfer the contents of the incubation plate to the filter plate and apply vacuum to separate the bound from free radioligand.
-
Wash each well rapidly with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add liquid scintillation cocktail to each well and allow it to equilibrate.
-
Count the radioactivity in each well using a microplate scintillation counter. The output will be in Disintegrations Per Minute (DPM) or Counts Per Minute (CPM).
-
Part 3: Data Analysis and Interpretation
The raw data from the scintillation counter is used to calculate the affinity of the test compound.
Calculating IC50
-
Average the DPM values for the triplicate wells at each concentration.
-
Calculate the average DPM for Total Binding and Non-Specific Binding (NSB).
-
For each concentration of the test compound, calculate the percent specific binding: % Specific Binding = ((DPM_test - DPM_NSB) / (DPM_Total - DPM_NSB)) * 100
-
Plot the % Specific Binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism). The IC50 is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
Calculating Ki from IC50
The IC50 is a functional measure that depends on the specific conditions of the assay (especially the concentration of the radioligand).[18] To determine the inhibition constant (Ki) , which is an intrinsic measure of the compound's affinity, the Cheng-Prusoff equation is used.[19][20]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: The inhibition constant of the test compound (the desired value).
-
IC50: The experimentally determined half-maximal inhibitory concentration.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor (this must be known from prior saturation binding experiments).
The Ki value reflects the binding affinity of the inhibitor and is an absolute value that can be compared across experiments and laboratories.[19][21]
Data Presentation
Quantitative binding data should be summarized in a clear, tabular format.
| Compound | Target Receptor | Radioligand ([L]) | Kd of Radioligand | Experimental IC50 (nM) | Calculated Ki (nM) |
| This compound | Human 5-HT2A | [3H]ketanserin (1.0 nM) | 2.0 nM | 150 | 100 |
| Mianserin (Control) | Human 5-HT2A | [3H]ketanserin (1.0 nM) | 2.0 nM | 7.5 | 5 |
Note: Data presented are hypothetical for illustrative purposes.
Conclusion and Future Directions
This guide has outlined a rigorous, systematic methodology for determining the receptor binding affinity of a novel compound, using this compound as a working example. By progressing from in silico prediction to the gold-standard competitive radioligand binding assay, researchers can generate robust, quantitative data (Ki) that is essential for understanding a compound's pharmacological profile.
The determination of binding affinity is a critical first step. Subsequent studies should include:
-
Selectivity Profiling: Testing the compound against a panel of related receptors (e.g., other 5-HT subtypes, dopamine, and adrenergic receptors) to determine its specificity.
-
Functional Assays: Assessing whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor by measuring downstream cellular responses, such as calcium mobilization or cAMP production.[22][23]
By integrating binding data with functional activity and selectivity profiles, a comprehensive understanding of a novel compound's mechanism of action can be achieved, paving the way for its potential development as a research tool or therapeutic agent.
References
- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 16. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 17. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 18. youtube.com [youtube.com]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 20. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. innoprot.com [innoprot.com]
The Structure-Activity Relationship of 1-(3,5-Dimethoxyphenyl)ethanamine Analogs: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1-(3,5-Dimethoxyphenyl)ethanamine analogs. This class of compounds, characterized by a phenethylamine core with methoxy groups at the 3 and 5 positions of the phenyl ring, has garnered significant interest within the scientific community for its diverse pharmacological activities. By systematically examining the impact of structural modifications on receptor binding affinity and functional activity, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants of molecular interactions with various biological targets. We will delve into the synthesis of these analogs, their pharmacological evaluation at key monoamine receptors, and the downstream signaling cascades they initiate. Detailed experimental protocols are provided to facilitate the replication and extension of these findings, fostering further innovation in the design of novel therapeutic agents.
Introduction: The 3,5-Dimethoxyphenethylamine Scaffold
The phenethylamine scaffold is a ubiquitous motif in medicinal chemistry, forming the basis for a wide array of neuropharmacological agents. The substitution pattern on the phenyl ring is a critical determinant of a compound's pharmacological profile, influencing its affinity and selectivity for various G protein-coupled receptors (GPCRs) and monoamine transporters. The this compound core, in particular, presents a unique substitution pattern that distinguishes it from the more extensively studied 2,5-dimethoxy (2C-series) and 3,4,5-trimethoxy (mescaline-related) analogs.[1]
The two methoxy groups at the 3 and 5 positions create a distinct electronic and steric environment that dictates how these molecules interact with their biological targets. Understanding the subtle interplay between the positioning of these electron-donating groups and the modifications on the ethylamine side chain is paramount for the rational design of ligands with tailored pharmacological properties. This guide will systematically dissect these relationships, providing a framework for predicting the biological activity of novel analogs.
Synthetic Strategies for this compound Analogs
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and versatile approach involves the reduction of a corresponding nitrostyrene precursor, which is itself derived from the condensation of 3,5-dimethoxybenzaldehyde with a nitroalkane.
General Synthetic Pathway
A representative synthetic scheme for preparing 3,5-dimethoxyphenethylamine analogs is outlined below. This multi-step process typically begins with a commercially available starting material and proceeds through key intermediates.
References
An In-depth Technical Guide to the Synthesis and Context of 1-(3,5-Dimethoxyphenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-Dimethoxyphenyl)ethanamine, a phenethylamine derivative. While a specific history of its discovery is not prominent in scientific literature, this document details the probable synthetic routes for its preparation, grounded in established organic chemistry principles. The guide explores the chemical logic behind these synthetic pathways, offering insights for researchers, scientists, and professionals in drug development. The context of this compound within the broader class of phenethylamines is also discussed, drawing comparisons to structurally related compounds.
Introduction
Phenethylamines are a broad class of organic compounds characterized by a phenethylamine skeleton. Many substituted phenethylamines are psychoactive drugs, while others serve as important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The compound this compound, with the CAS Number 1036939-38-4, represents a specific substitution pattern on this core structure. Although not as extensively studied as other analogs, its synthesis and potential properties can be inferred from the rich history of phenethylamine chemistry. This guide will focus on the synthetic pathways to this molecule, providing a rationale for the selection of precursors and reaction conditions.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several established methods for amine synthesis. The choice of starting material, either 1-(3,5-dimethoxyphenyl)ethanone or 3,5-dimethoxybenzaldehyde, dictates the most logical synthetic route.
Reductive Amination of 1-(3,5-Dimethoxyphenyl)ethanone
A common and versatile method for the synthesis of amines is the reductive amination of a ketone. In this case, 1-(3,5-dimethoxyphenyl)ethanone would serve as the precursor.
Experimental Protocol: Reductive Amination
-
Imine Formation: 1-(3,5-dimethoxyphenyl)ethanone is reacted with an ammonia source, such as ammonia in an alcoholic solvent or ammonium chloride, to form the corresponding imine intermediate. This reaction is typically acid-catalyzed.
-
Reduction: The in-situ formed imine is then reduced to the desired amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst).
-
Work-up and Purification: The reaction mixture is worked up to remove the catalyst and any unreacted starting materials. The product is then purified, often by distillation or chromatography, and may be isolated as the free base or a salt (e.g., hydrochloride).
Causality of Experimental Choices:
-
The choice of an ammonia source is critical; anhydrous ammonia is often used to drive the equilibrium towards imine formation.
-
Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is selective for the iminium ion over the ketone, which can improve yields.
-
Catalytic hydrogenation is an effective and clean reduction method, but the catalyst can sometimes be sensitive to impurities.
The Leuckart-Wallach Reaction
A classic method for the synthesis of amines from ketones or aldehydes is the Leuckart-Wallach reaction. This reaction uses ammonium formate or formamide as both the aminating and reducing agent.[1][2]
Experimental Protocol: Leuckart-Wallach Reaction
-
Reaction Setup: 1-(3,5-dimethoxyphenyl)ethanone is heated with an excess of ammonium formate or formamide.[3][4][5]
-
Heating: The reaction mixture is heated to a high temperature, typically between 160-185°C.[3] During this process, the ketone is converted to the formamide of the corresponding amine.
-
Hydrolysis: The resulting N-formyl intermediate is then hydrolyzed, usually by heating with a strong acid like hydrochloric acid, to yield the primary amine.
-
Isolation: The amine is isolated from the reaction mixture, typically by basification and extraction, followed by purification.
Authoritative Grounding: The Leuckart-Wallach reaction, discovered by Rudolf Leuckart in 1885, is a well-established method for the reductive amination of carbonyl compounds.[2] The reaction proceeds through the formation of an iminium ion, which is then reduced by formate or a derivative.[1]
Diagram of the Leuckart-Wallach Reaction Pathway:
References
"chiral synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine"
An In-Depth Technical Guide to the Chiral Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of robust and scalable methodologies for the enantioselective synthesis of this compound, a pivotal chiral building block in contemporary drug discovery and development. Addressing researchers, chemists, and process development professionals, this document moves beyond mere procedural descriptions to elucidate the underlying scientific principles, causal factors influencing experimental outcomes, and the rationale behind protocol design. We will explore two primary, field-proven strategies: direct Asymmetric Reductive Amination (ARA) of the corresponding prochiral ketone and the Enzymatic Kinetic Resolution (EKR) of the racemic amine. Each section includes a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters, ensuring that the described methods are scientifically sound and reproducible.
Introduction: The Strategic Importance of this compound
Chiral amines are fundamental structural motifs embedded in a vast array of pharmaceuticals and biologically active compounds.[1] The stereochemistry of these amine-containing centers is often critical for pharmacological efficacy, as different enantiomers can exhibit widely varying activity, metabolism, and toxicity profiles. This compound, with its specific substitution pattern, serves as a crucial intermediate for various therapeutic agents, where the methoxy groups can modulate solubility, metabolic stability, and target binding affinity.
The synthesis of this amine in an enantiomerically pure form presents a common yet significant challenge in medicinal and process chemistry. The demand for efficient, scalable, and cost-effective routes has driven the development of sophisticated catalytic methods. This guide focuses on providing the in-depth knowledge required to select and implement a synthetic strategy that aligns with specific project goals, from laboratory-scale discovery to large-scale manufacturing.
Chapter 1: Asymmetric Reductive Amination (ARA) - The Direct Approach
Direct Asymmetric Reductive Amination (ARA) represents one of the most elegant and atom-economical strategies for synthesizing chiral primary amines. This one-step transformation converts a prochiral ketone directly into the target amine using an ammonia source and a reductant, guided by a chiral catalyst.[2][3] This approach circumvents the need for multi-step sequences involving pre-formation of imines and subsequent deprotection, thereby reducing waste and improving process efficiency.[4]
Mechanistic Rationale and Catalyst Selection
The core of the ARA reaction involves two key steps: the reversible formation of an N-unsubstituted ketimine intermediate from 3',5'-dimethoxyacetophenone and an ammonia source, followed by the enantioselective reduction of this imine, catalyzed by a chiral transition metal complex.
The primary challenge lies in the unfavorable equilibrium of imine formation with aqueous ammonia and the potential for catalyst inhibition by the nitrogen-containing reagents.[3][5] Modern catalyst systems, typically based on Ruthenium (Ru) or Iridium (Ir) complexes with chiral phosphine ligands, have been developed to overcome these hurdles.[6][7]
-
Ruthenium Catalysis: Ru-complexes, particularly with atropisomeric biaryl phosphine ligands like BINAP or TunePhos derivatives, have demonstrated exceptional activity and enantioselectivity.[5][6] The catalyst facilitates the hydrogenation of the transiently formed imine with high fidelity, delivering the chiral amine. The choice of ligand is paramount; the steric and electronic properties of the ligand create a chiral pocket that dictates the facial selectivity of the hydride transfer to the C=N bond.
Experimental Workflow: Ru-Catalyzed ARA
The following diagram illustrates the logical flow of the direct asymmetric reductive amination process.
Caption: Workflow for Direct Asymmetric Reductive Amination.
Detailed Experimental Protocol: Ru/C3-TunePhos Catalyzed ARA
This protocol is adapted from established procedures for the ARA of alkyl aryl ketones.[6] Optimization may be required for the specific substrate.
Materials:
-
3',5'-Dimethoxyacetophenone
-
Ru(OAc)₂( (S)-C3-TunePhos) (or other suitable chiral Ru-catalyst)
-
Ammonium Acetate (NH₄OAc)
-
2,2,2-Trifluoroethanol (TFE), degassed
-
Hydrogen (H₂) gas, high purity
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave with magnetic stirring
Procedure:
-
Reactor Setup: In a glovebox, charge a glass liner for the autoclave with 3',5'-dimethoxyacetophenone (1.0 mmol, 180.2 mg).
-
Catalyst and Reagent Addition: Add the Ru-catalyst (e.g., Ru(OAc)₂( (S)-C3-TunePhos), 0.01 mmol, 1 mol%) and ammonium acetate (2.0 mmol, 154.2 mg).
-
Solvent Addition: Add degassed 2,2,2-trifluoroethanol (2.0 mL).
-
Reaction: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox, connect it to a gas manifold, and purge with argon (3 cycles) followed by hydrogen (3 cycles).
-
Pressurize the autoclave with H₂ to 80 atm.
-
Commence stirring and heat the reaction mixture to 100 °C. Maintain these conditions for 24-48 hours.
-
Workup: After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the TFE.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Expected Performance
The following table summarizes typical results for the ARA of various substituted acetophenones using a Ru/TunePhos catalyst system, providing an expected performance benchmark for the target substrate.[6]
| Substrate (Analogue) | Catalyst Loading (mol%) | Temp (°C) | H₂ (atm) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | 1 | 100 | 80 | 24 | 85 | 94 |
| 4-Methoxyacetophenone | 1 | 100 | 80 | 48 | 91 | 96 |
| 3-Methoxyacetophenone | 1 | 100 | 80 | 48 | 88 | 95 |
| 4-Chloroacetophenone | 1 | 100 | 80 | 24 | 93 | 92 |
Chapter 2: Enzymatic Kinetic Resolution (EKR) - The Biocatalytic Pathway
Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture. The enzymatic approach (EKR) leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the newly formed amide.[8] This method is valued for its operational simplicity, mild reaction conditions, and environmental compatibility.
Part A: Synthesis of Racemic this compound
A prerequisite for any resolution strategy is the efficient synthesis of the racemic starting material. The Leuckart reaction provides a classical, robust, and scalable method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reductant.[9]
References
- 1. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 7. US8975396B2 - Process for the asymmetric transfer hydrogenation of ketones - Google Patents [patents.google.com]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine Derivatives
Foreword: The Strategic Importance of 1-(3,5-Dimethoxyphenyl)ethanamine Scaffolds in Modern Drug Discovery
The this compound framework and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of pharmacologically active agents. The strategic placement of the dimethoxy substituents on the phenyl ring profoundly influences the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. This guide provides an in-depth exploration of the synthetic pathways leading to these valuable compounds, offering a blend of theoretical principles and practical, field-tested protocols for researchers, scientists, and professionals in drug development. Our focus extends beyond mere procedural documentation to elucidate the underlying rationale for methodological choices, ensuring a comprehensive and authoritative resource.
I. Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound and its N-substituted analogs primarily revolves around the formation of the crucial C-N bond. Two principal methodologies dominate the landscape: reductive amination of the corresponding ketone and the classical Leuckart reaction. The choice between these routes is often dictated by factors such as scale, available starting materials, and desired purity of the final product.
A. Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination stands out as a highly versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines.[1] This "one-pot" reaction typically involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine.[1]
The primary precursor for the synthesis of this compound via this route is 3,5-dimethoxyacetophenone. The reaction proceeds through the initial condensation of the ketone with an ammonia source to form an intermediate imine. This transient species is then reduced to the target primary amine using a suitable reducing agent.
Mechanism of Reductive Amination: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 3,5-dimethoxyacetophenone, leading to a hemiaminal intermediate. Subsequent dehydration yields the corresponding imine. The final step involves the reduction of the C=N double bond by a hydride source to furnish the desired this compound.
ketone [label="3,5-Dimethoxyacetophenone"]; ammonia [label="NH3"]; hemiaminal [label="Hemiaminal Intermediate"]; imine [label="Imine Intermediate"]; amine [label="this compound"]; reducing_agent [label="[H]", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ketone -> hemiaminal [label="+ NH3"]; hemiaminal -> imine [label="- H2O"]; imine -> amine [label="+ [H] (Reduction)"]; reducing_agent -> imine [style=invis]; }
Caption: Reductive Amination Workflow.A variety of reducing agents can be employed, with the choice influencing reaction conditions and outcomes. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium cyanoborohydride is particularly advantageous as it is a milder reducing agent that selectively reduces the iminium ion over the ketone starting material.
B. The Leuckart Reaction: A Classic Approach
The Leuckart reaction offers a classical alternative for the reductive amination of aldehydes and ketones, utilizing formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide).[2][3] This method is particularly useful for large-scale synthesis due to the low cost of the reagents. However, it typically requires high reaction temperatures (160-185°C) and can result in the formation of N-formyl byproducts, necessitating a subsequent hydrolysis step.[4]
Mechanism of the Leuckart Reaction: The reaction with ammonium formate begins with its dissociation into ammonia and formic acid.[5] Ammonia reacts with the carbonyl group of 3,5-dimethoxyacetophenone to form an imine, which is then reduced by formic acid to the corresponding amine.[5] The formic acid is oxidized to carbon dioxide in the process.
ketone [label="3,5-Dimethoxyacetophenone"]; ammonium_formate [label="HCOONH4"]; imine [label="Imine Intermediate"]; amine [label="this compound"]; formic_acid [label="HCOOH"]; ammonia [label="NH3"];
ketone -> imine [label="+ NH3"]; ammonium_formate -> formic_acid [style=invis]; ammonium_formate -> ammonia [style=invis]; imine -> amine [label="+ HCOOH\n- CO2"]; }
Caption: Leuckart Reaction Pathway.II. Experimental Protocols: A Practical Guide
The following protocols are presented as representative procedures based on established chemical principles and literature precedents. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
3,5-Dimethoxyacetophenone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxyacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Heat the mixture to reflux for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to room temperature. Cautiously add sodium cyanoborohydride (approximately 1.5-2 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The addition may cause gas evolution.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with concentrated HCl to a pH of approximately 2 to decompose any remaining reducing agent.
-
Wash the acidic aqueous layer with diethyl ether to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer to a pH of >10 with a concentrated NaOH solution.
-
Extraction: Extract the product into diethyl ether (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Substituted this compound Derivatives
The synthesis of N-substituted derivatives can be readily achieved by modifying the reductive amination protocol. Instead of an ammonia source, a primary or secondary amine is used.
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., benzaldehyde for N-benzylation)
-
Methanol or another suitable solvent
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in dichloromethane, add sodium triacetoxyborohydride (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.
III. Chiral Synthesis: Accessing Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure this compound derivatives is of paramount importance for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities.[6] Asymmetric synthesis can be approached through several strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.
One common approach involves the use of a chiral amine, such as (R)- or (S)-1-phenylethylamine, as a chiral auxiliary in a diastereoselective reductive amination reaction. The resulting diastereomers can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary.
IV. Data Presentation and Characterization
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table provides expected spectroscopic data for the parent compound, this compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.3-6.5 ppm), the methoxy groups (around 3.8 ppm), the methine proton (a quartet around 4.1 ppm), the methyl group (a doublet around 1.4 ppm), and the amine protons (a broad singlet). |
| ¹³C NMR | Resonances for the aromatic carbons (including the methoxy-substituted carbons around 160 ppm and the unsubstituted carbons around 98-105 ppm), the methoxy carbons (around 55 ppm), the methine carbon (around 50 ppm), and the methyl carbon (around 25 ppm). |
| IR (Infrared Spectroscopy) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic stretching (around 1600 cm⁻¹), and C-O stretching of the methoxy groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound. |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.
V. Conclusion and Future Directions
This guide has delineated the fundamental synthetic strategies for accessing this compound and its derivatives. The presented protocols for reductive amination and the discussion of the Leuckart reaction provide a solid foundation for researchers in the field. The ability to synthesize a diverse range of N-substituted and chiral analogs of this core scaffold will continue to fuel the discovery of novel therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on the development of more efficient and stereoselective catalytic methods to streamline the synthesis of these valuable compounds.
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for 1-(3,5-Dimethoxyphenyl)ethanamine in Neuroscience Research
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-(3,5-Dimethoxyphenyl)ethanamine in neuroscience. While direct research on this specific molecule is emerging, its structural architecture as a phenethylamine, closely related to known serotonergic modulators such as mescaline and escaline, positions it as a valuable tool for investigating the central nervous system. This guide synthesizes information from structurally analogous compounds to propose a hypothesized mechanism of action and outlines detailed, field-proven protocols for its characterization and use in exploring serotonergic pathways, synaptic plasticity, and behavioral neuroscience.
Introduction and Chemical Profile
This compound is a phenethylamine derivative characterized by a core ethylamine chain attached to a benzene ring substituted with two methoxy groups at the 3 and 5 positions. This substitution pattern is significant in medicinal chemistry and pharmacology, as it shares features with a class of psychoactive compounds known for their potent effects on the central nervous system. Its structure suggests a high likelihood of interaction with monoamine neurotransmitter systems, particularly the serotonin (5-HT) system.
The primary value of this compound in a research setting lies in its potential to act as a novel molecular probe. By systematically studying its pharmacological profile, researchers can gain insights into the structure-activity relationships (SAR) of phenethylamines, potentially uncovering new ligands with unique selectivity or functional activity at key neurological targets.
| Property | Value |
| IUPAC Name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| CAS Number | 71649-06-8 |
| Appearance | Varies (typically a liquid or low-melting solid) |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol). Hydrochloride salt form is preferred for aqueous solubility. |
Hypothesized Mechanism of Action: A Serotonergic Focus
Based on extensive research into structurally related phenethylamines like mescaline (3,4,5-trimethoxyphenethylamine) and the 2C-x family, the primary pharmacological target for this compound is hypothesized to be the serotonin 2A receptor (5-HT₂A) .[1][2][3][4] Psychedelic phenethylamines are known to exert their profound effects on perception and cognition primarily through agonism at this G-protein coupled receptor (GPCR).[2][4]
Upon binding, a 5-HT₂A agonist typically initiates a downstream signaling cascade involving the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium levels and activating Protein Kinase C (PKC), respectively, ultimately leading to the modulation of neuronal excitability, gene expression, and synaptic plasticity.
Secondary targets could include other serotonin receptor subtypes (e.g., 5-HT₂C, 5-HT₁A) and the Trace Amine-Associated Receptor 1 (TAAR1), which is known to be activated by various phenethylamines and plays a role in modulating monoaminergic systems.[1][5]
Proposed Research Applications & Protocols
The unique structure of this compound makes it a compelling tool for several avenues of neuroscience research. Below are key applications with detailed protocols to validate its activity and utilize it for further discovery.
Application 1: Pharmacological Characterization at Serotonin Receptors
Rationale: The first essential step is to determine the compound's binding affinity (Kᵢ) and functional potency (EC₅₀) at the primary hypothesized target, the 5-HT₂A receptor, and other relevant serotonin receptors. This data is crucial for understanding its selectivity and mechanism of action.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the affinity of the test compound for the 5-HT₂A receptor by measuring its ability to compete with a known high-affinity radioligand.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).
-
Test Compound: this compound HCl.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, scintillation vials, liquid scintillation fluid, filter mats (GF/B), cell harvester, and a scintillation counter.
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound HCl in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of 10 µM Mianserin (for non-specific binding).
-
25 µL of each test compound dilution.
-
-
Add Radioligand: Add 25 µL of [³H]ketanserin (at a final concentration near its Kₔ, e.g., 1-2 nM) to all wells.
-
Add Membranes: Add 200 µL of the cell membrane preparation (containing ~10-20 µg of protein) to each well.
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a beta counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Application 2: Assessment of Functional Activity in Neuronal Circuits
Rationale: Beyond binding, it is critical to understand how the compound affects neuronal function. Ex vivo electrophysiology on brain slices allows for the direct measurement of changes in neuronal excitability and synaptic transmission in a preserved circuit. The medial prefrontal cortex (mPFC) is a key region implicated in the actions of psychedelics.[6]
Protocol 2: Ex Vivo Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the effect of the compound on the intrinsic excitability of layer V pyramidal neurons in the mPFC.
-
Materials:
-
Adult male C57BL/6J mice (8-12 weeks old).
-
Slicing solution (ice-cold, oxygenated): Sucrose-based artificial cerebrospinal fluid (aCSF).
-
Recording aCSF (oxygenated with 95% O₂/5% CO₂).
-
Internal solution for patch pipettes (containing K-gluconate).
-
Test Compound: this compound HCl (10 µM final concentration).
-
Vibrating microtome (vibratome), patch-clamp amplifier, microscope with DIC optics, micromanipulators.
-
-
Step-by-Step Methodology:
-
Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution. Rapidly dissect the brain and prepare 300 µm coronal slices containing the mPFC using a vibratome.
-
Recovery: Allow slices to recover for at least 1 hour in recording aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber, continuously perfusing with oxygenated aCSF at ~2 mL/min.
-
Patching: Under visual guidance, establish a whole-cell patch-clamp recording from a layer V pyramidal neuron.
-
Baseline Recording: In current-clamp mode, record the baseline firing response to a series of depolarizing current injections (e.g., 500 ms steps from -100 pA to +400 pA). Measure resting membrane potential, input resistance, and the number of action potentials fired at each step.
-
Compound Application: Bath-apply this compound (10 µM) by switching the perfusion line. Allow 10 minutes for the drug to equilibrate.
-
Post-Drug Recording: Repeat the current injection protocol from step 5 to measure the compound's effect on neuronal excitability. An increase in the number of action potentials for a given current injection indicates increased excitability, a hallmark of 5-HT₂A agonism.
-
Washout: If possible, wash out the compound by perfusing with standard aCSF for 15-20 minutes and repeat the recording protocol to check for reversibility.
-
Data Analysis: Compare the input-output curves (number of spikes vs. current injected) before and after drug application using appropriate statistical tests (e.g., two-way ANOVA).
-
Application 3: In Vivo Behavioral Screening
Rationale: To confirm that the compound has centrally-mediated 5-HT₂A agonist effects in vivo, the head-twitch response (HTR) in rodents is the gold-standard behavioral assay.[3][7] This involuntary head movement is specifically mediated by 5-HT₂A receptor activation and is a reliable predictor of psychedelic potential in humans.
Protocol 3: Head-Twitch Response (HTR) Assay in Mice
-
Materials:
-
Adult male C57BL/6J mice.
-
Test Compound: this compound HCl, dissolved in saline.
-
Vehicle Control: 0.9% Saline.
-
Positive Control: DOI (a known 5-HT₂A agonist), 2.5 mg/kg.
-
Observation chambers (e.g., standard mouse cages).
-
-
Step-by-Step Methodology:
-
Acclimation: Habituate mice to the testing room for at least 1 hour before the experiment. Place each mouse in an individual observation chamber and allow it to acclimate for 30 minutes.
-
Dosing: Administer the test compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10, 20 mg/kg). Administer vehicle and positive control to separate groups. The injection volume should be consistent (e.g., 10 mL/kg).
-
Observation Period: Immediately after injection, begin observing the mice. The primary observation window is typically the first 30-60 minutes post-injection.
-
Quantification: A trained observer, blind to the experimental conditions, should count the number of head twitches for each animal. A head twitch is defined as a rapid, involuntary rotational shake of the head.
-
Data Analysis: Plot the mean number of head twitches for each dose group. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control. A dose-dependent increase in HTR that is significantly different from the vehicle control indicates 5-HT₂A agonist activity.
-
Safety, Handling, and Storage
As a novel research chemical with potential psychoactive properties, this compound must be handled with appropriate caution. The following guidelines are based on safety data sheets for structurally similar amines.[8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields. Handle the compound in a chemical fume hood.[8][9]
-
Health Hazards: The compound is likely harmful if swallowed and may cause skin and serious eye irritation or damage.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[8] In case of exposure, follow standard first-aid procedures and seek medical attention.[9][10]
-
Handling: Use only in well-ventilated areas, preferably a fume hood.[8][11] Avoid generating dust or aerosols. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Some related compounds are noted to be hygroscopic, air-sensitive, or light-sensitive, so storage in a desiccator under an inert atmosphere (e.g., argon) and protected from light is recommended.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 3. Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neural basis of psychedelic action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
"1-(3,5-Dimethoxyphenyl)ethanamine for in vitro receptor binding assays"
Application Note & Protocol
Characterizing the Receptor Binding Profile of 1-(3,5-Dimethoxyphenyl)ethanamine Using In Vitro Radioligand Binding Assays
Abstract
This document provides a comprehensive guide for researchers to characterize the in vitro receptor binding profile of the novel compound, this compound. Structurally related to psychoactive phenethylamines like mescaline, this compound is hypothesized to interact with monoaminergic G-protein coupled receptors (GPCRs).[1][2][3] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor, providing essential data for pharmacological characterization and drug development.[4][5][6] This guide presents detailed, self-validating protocols for preparing high-quality cell membranes, conducting competitive and saturation binding assays, and analyzing the resulting data to determine key parameters such as the inhibitory constant (Kᵢ), the equilibrium dissociation constant (KᏧ), and receptor density (Bₘₐₓ).
Introduction & Scientific Rationale
This compound is a phenethylamine derivative whose pharmacological profile is not extensively documented. Its chemical architecture suggests a potential interaction with receptors in the central nervous system, particularly serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors, which are common targets for this class of molecules.[1][2]
In vitro receptor binding assays are a fundamental tool in pharmacology, allowing for the direct measurement of the interaction between a ligand and a receptor.[7][8] These assays are critical for:
-
Target Identification: Screening the compound against a panel of receptors to identify primary binding sites.
-
Affinity Determination: Quantifying the strength of the interaction (Kᵢ value), which is a key indicator of potency.[5]
-
Selectivity Profiling: Comparing the affinity across various receptors to understand potential for on-target efficacy versus off-target side effects.
This application note details the methodology to determine the binding affinity of this compound by its ability to compete with a well-characterized, high-affinity radioligand for a specific receptor site.
Principle of the Competitive Radioligand Binding Assay
The core of this protocol is the competitive binding assay.[5][9] The experiment is based on the principle of competition between three components in equilibrium:
-
The Receptor: Contained within a preparation of cell membranes.[10]
-
The Radioligand: A ligand with known high affinity for the receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
The Competitor: The unlabeled test compound, this compound.
A fixed concentration of receptor and radioligand are incubated with increasing concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[11]
Suggested Receptor Panel and Reagents
Based on the structure of this compound, the following GPCR targets are recommended for an initial screening panel. This table provides the necessary components for each assay.
| Target Receptor | Receptor Source | Radioligand | KᏧ of Radioligand | Non-Specific Binding Agent | Reference |
| Serotonin 5-HT₂ₐ | h5-HT₂ₐ-CHO cell membranes | [³H]-Ketanserin | ~2 nM | 10 µM Mianserin | [12] |
| Serotonin 5-HT₁ₐ | h5-HT₁ₐ-HeLa cell membranes | [³H]-8-OH-DPAT | ~1 nM | 10 µM Serotonin | [13] |
| Dopamine D₂ | hD₂-HEK293 cell membranes | [³H]-Spiperone | ~0.1 nM | 10 µM Haloperidol | [14] |
| Adrenergic α₁ₐ | hα₁ₐ-HEK293 cell membranes | [³H]-Prazosin | ~0.2 nM | 10 µM Phentolamine | [15] |
| Adrenergic β₂ | hβ₂-CHO cell membranes | [³H]-Dihydroalprenolol | ~1 nM | 10 µM Propranolol | [6][16] |
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals.[17][18][19][20] Radioligand use requires adherence to institutional radiation safety protocols. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Part A: Membrane Preparation from Cultured Cells
This protocol describes the isolation of crude cell membranes from cultured cells overexpressing the receptor of interest.[21][22][23] High-quality membrane preparations are essential for reproducible results.[10]
Materials:
-
Cultured cells (e.g., HEK293 or CHO) expressing the target receptor.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 4°C.
-
Protease Inhibitor Cocktail (add fresh to Lysis Buffer before use).
-
Dounce homogenizer or Polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Cell Harvest: Harvest cells from culture flasks. Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors. Allow cells to swell on ice for 15-20 minutes.
-
Homogenization: Lyse the cells using a Dounce homogenizer (20-30 strokes) or a Polytron on a low setting. The goal is to rupture the cell membrane while keeping the nucleus intact.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Final Pellet: Discard the supernatant. Resuspend the membrane pellet in a small volume of fresh, ice-cold Lysis Buffer.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Part B: Protocol 1 - Competitive Binding Assay (Kᵢ Determination)
This assay determines the IC₅₀ of this compound, which is then used to calculate its binding affinity (Kᵢ).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Membrane preparation (from Part A), diluted in Assay Buffer to optimal concentration.
-
Radioligand (see Table 1), diluted to a final concentration at or below its KᏧ.
-
This compound stock solution, serially diluted (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Non-specific binding (NSB) agent (see Table 1), at a high concentration (e.g., 1000x Kᵢ).
-
96-well microplates.
-
Cell harvester and glass fiber filters (e.g., GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Order of Addition: Add components in the following order: Assay Buffer, then competitor/NSB agent, then radioligand. Initiate the reaction by adding the membrane preparation. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (or specified temperature) for 60-120 minutes to allow the reaction to reach equilibrium.[12]
-
Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Part C: Protocol 2 - Saturation Binding Assay (KᏧ and Bₘₐₓ Determination)
This assay is crucial for validating the receptor preparation. It involves incubating a fixed amount of membrane protein with increasing concentrations of the radioligand to determine its affinity (KᏧ) and the total number of binding sites (Bₘₐₓ).[9][26]
Procedure:
-
Assay Setup: Prepare serial dilutions of the radioligand (e.g., 0.1x to 10x the expected KᏧ).
-
For each concentration of radioligand, set up two sets of triplicate tubes:
-
Total Binding: Assay Buffer + Diluted Radioligand + Membranes.
-
Non-Specific Binding: NSB Agent + Diluted Radioligand + Membranes.
-
-
Follow steps 3-5 from the Competitive Binding Assay protocol (Part B).
Data Analysis and Interpretation
Competitive Binding Analysis
-
Calculate Specific Binding (SB): For each data point, calculate specific binding.
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)[28]
-
-
Generate Inhibition Curve: Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (where [competitor] = 0). Plot this "% Inhibition" against the logarithm of the competitor concentration.
-
Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data. The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding.
-
Calculate Kᵢ using the Cheng-Prusoff Equation: This equation corrects the IC₅₀ for the influence of the radioligand.[11][29]
-
Kᵢ = IC₅₀ / (1 + [L]/KᏧ)
-
[L] = Concentration of radioligand used in the assay.
-
KᏧ = Dissociation constant of the radioligand for the receptor.
-
-
Saturation Binding Analysis
-
Calculate Specific Binding: As above, subtract NSB from Total Binding at each radioligand concentration.
-
Generate Saturation Curve: Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM). Fit the data using non-linear regression for a "one-site binding (hyperbola)" model to directly determine KᏧ (concentration for half-maximal binding) and Bₘₐₓ (maximum binding).
-
Scatchard Analysis (Optional): A Scatchard plot linearizes the saturation data by plotting Bound/Free radioligand versus Bound radioligand.[30][31]
-
The slope of the line is -1/KᏧ.
-
The x-intercept is Bₘₐₓ. While historically important, direct non-linear regression is now the preferred method.[31]
-
Example Data Presentation
Results should be summarized in a clear, tabular format.
| Test Compound | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) | n (Hill Slope) |
| This compound | 5-HT₂ₐ | 450 | 185 | 0.98 |
| This compound | D₂ | >10,000 | >10,000 | N/A |
| This compound | α₁ₐ | 2,300 | 1,150 | 1.02 |
Note: Data are for illustrative purposes only.
References
- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 2. blossomanalysis.com [blossomanalysis.com]
- 3. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
- 21. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 22. revvity.com [revvity.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 25. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 26. researchgate.net [researchgate.net]
- 27. Practical aspects of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Scatchard equation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1-(3,5-Dimethoxyphenyl)ethanamine in Cell Culture
Introduction: Unveiling the Potential of a Mescaline Analog in Neuromodulatory Research
1-(3,5-Dimethoxyphenyl)ethanamine is a substituted phenethylamine, a class of organic compounds renowned for their diverse biological activities, primarily centered on the central nervous system. Structurally, it is an analog of more extensively studied psychoactive compounds such as mescaline (3,4,5-trimethoxyphenethylamine), positioning it as a compound of significant interest for neurological and pharmacological research.[1][2][3][4][5] Phenethylamines are known to interact with a variety of monoamine neurotransmitter systems, including serotonergic and dopaminergic pathways, acting as agonists, partial agonists, or reuptake inhibitors.[6][7][8]
While specific in-depth cell culture applications for this compound are not yet extensively documented in peer-reviewed literature, its structural relationship to potent neuromodulators provides a strong rationale for its investigation in vitro. These application notes serve as a comprehensive guide for researchers to explore the potential effects of this compound on cellular function, particularly within the context of neurobiology and drug discovery. The protocols provided herein are designed to be robust and adaptable, enabling the investigation of its cytotoxicity, receptor engagement, and impact on downstream signaling pathways in relevant cell models.
Proposed Mechanism of Action: A Focus on Serotonergic Pathways
Based on the well-established pharmacology of structurally related phenethylamines, it is hypothesized that this compound primarily interacts with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][2][9][10] Activation of these G-protein coupled receptors (GPCRs) can initiate a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, can modulate intracellular calcium levels and activate protein kinase C (PKC), influencing a wide array of cellular processes from gene expression to neuronal excitability. Additionally, some phenethylamines have been shown to interact with dopamine transporters (DAT), potentially inhibiting dopamine reuptake.[6][8]
Physicochemical Properties and Stock Solution Preparation
For reproducible in vitro studies, the proper handling and preparation of this compound are critical. As with many phenethylamines, it is often supplied as a hydrochloride salt to improve solubility and stability.[11]
| Property | Recommendation / Data | Source |
| Form | Typically a crystalline solid (hydrochloride salt). | [11] |
| Solubility | Soluble in aqueous solutions like sterile PBS and cell culture media. For higher concentrations, DMSO is recommended. | [11] |
| Stock Solution | Prepare a 10-100 mM stock solution in anhydrous DMSO. | [11] |
| Storage (Powder) | Store at -20°C for long-term stability. | [11] |
| Storage (Stock Solution) | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Stable for up to 1 year. | [11] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW will vary based on salt form; calculate accordingly)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weighing: Tare a sterile amber microcentrifuge tube on an analytical balance. Carefully weigh out the required amount of this compound hydrochloride to achieve a 10 mM final concentration.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. The resulting solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile amber tubes to minimize freeze-thaw cycles. Store at -80°C.
Application Protocol: Assessing Cytotoxicity in a Neuronal Cell Line
This protocol outlines a method to determine the cytotoxic potential of this compound on a relevant neuronal cell line, such as SH-SY5Y (human neuroblastoma) or PC-12 (rat pheochromocytoma), using a resazurin-based viability assay.
Rationale: Before investigating functional effects, it is crucial to establish a non-toxic concentration range. This ensures that any observed functional changes are not simply a consequence of cell death.
Protocol 2: Cell Viability Assay
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well, clear-bottom, black-walled plates (for fluorescence assays)
-
This compound 10 mM stock solution in DMSO
-
Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and sterile tips
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Culture SH-SY5Y cells to approximately 80% confluency. Trypsinize and resuspend the cells in fresh complete medium. Seed the cells into a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Dilution: On the day of the experiment, thaw the 10 mM stock solution. Prepare a series of dilutions in complete culture medium. A common starting range is from 1 µM to 500 µM. Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO).
-
Treatment: Carefully remove the existing medium from the cells. Add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells. Include wells with medium only (no cells) as a background control.
-
Incubation: Return the plate to the incubator for a desired exposure time, typically 24 or 48 hours.
-
Viability Assessment:
-
Add 10 µL (or the manufacturer's recommended volume) of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (FluorescenceSample / FluorescenceVehicle Control) x 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Future Directions and Advanced Applications
Once a non-toxic concentration range is established, researchers can proceed with more specific functional assays.
-
Receptor Binding Assays: Utilize recombinant cell lines (e.g., HEK293 or CHO cells) overexpressing specific serotonin receptors (e.g., 5-HT2A) to perform competitive binding assays with a known radiolabeled ligand to determine the binding affinity (Ki) of this compound.[12]
-
Second Messenger Assays: In the same recombinant cell lines, measure the accumulation of second messengers like inositol phosphates or the mobilization of intracellular calcium upon compound application to confirm agonistic activity.
-
Neurite Outgrowth Assays: In neuronal cell lines like PC-12 or primary neurons, assess the effect of the compound on neurite outgrowth, a key indicator of neuronal development and plasticity.
-
Monoamine Transporter Uptake Assays: Use cells expressing dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters to measure the inhibition of neurotransmitter uptake, clarifying the compound's effect on these important regulatory proteins.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydroc… [cymitquimica.com]
- 5. Escaline - Wikipedia [en.wikipedia.org]
- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Mechanisms of Action and Effects of Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Characterization of 1-(3,5-Dimethoxyphenyl)ethanamine as a Novel GPCR Ligand
Abstract
This document provides a comprehensive guide for the pharmacological characterization of novel chemical entities at G-Protein Coupled Receptors (GPCRs), using 1-(3,5-Dimethoxyphenyl)ethanamine as a hypothetical lead compound. While this specific molecule is not an established GPCR tool, its phenethylamine scaffold is common among ligands for aminergic receptors, making it an ideal candidate for a case study.[1][2] We present a logical, tiered workflow—from initial binding assessment to functional signaling analysis—designed to determine the affinity, potency, and efficacy of a test compound at a representative GPCR, the human serotonin 5-HT2A receptor. The protocols herein are grounded in established methodologies and provide researchers with the foundational steps to profile novel GPCR-active compounds.
Introduction: The Rationale for Characterization
G-Protein Coupled Receptors represent the largest family of transmembrane proteins and are the targets of a significant percentage of all approved drugs.[3] The discovery of novel ligands for these receptors is a cornerstone of modern pharmacology and drug development.[4][5] The process begins with identifying a "hit" compound, often from a chemical library or computational screen, and then systematically characterizing its interaction with the target receptor.
This compound is a phenethylamine derivative. This structural class is known to interact with various biogenic amine receptors, including serotonin (5-HT) and dopamine receptors.[1][6] Specifically, substitutions on the phenyl ring are critical determinants of affinity and selectivity for receptors like the 5-HT2A subtype.[7][8] Therefore, it is plausible that this compound could exhibit activity at such a receptor.
This guide will use the human 5-HT2A receptor, a Gq/11-coupled receptor, as the primary target for our hypothetical characterization workflow. Activation of Gq/11 initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[9][10] Our workflow will progress through three essential stages:
-
Binding Affinity Determination: Does the compound bind to the receptor?
-
Functional Potency & Efficacy: Does binding lead to a cellular response (agonist, antagonist, or inverse agonist)?
-
Kinetic Analysis: What are the rates of association and dissociation?
Logical Workflow for Novel Ligand Characterization
Caption: Tiered workflow for GPCR ligand characterization.
Protocols for Determining Binding Affinity
The first crucial step is to ascertain whether the test compound, this compound (herein referred to as 'Test Compound'), physically interacts with the 5-HT2A receptor. Radioligand binding assays are the gold standard for quantifying this interaction.[11]
Principle of Competition Binding Assay
This assay measures the ability of the unlabeled Test Compound to compete with a radiolabeled ligand (the 'radioligand') that has a known high affinity and specificity for the 5-HT2A receptor.[12] A decrease in the measured radioactivity indicates that the Test Compound is displacing the radioligand from the receptor's binding sites. From this competition, the inhibitory constant (Ki) of the Test Compound can be calculated, which reflects its binding affinity.
Protocol: [3H]-Ketanserin Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the Test Compound for the human 5-HT2A receptor. [3H]-Ketanserin is a well-characterized antagonist radioligand for this receptor.[13]
Materials:
-
Cell Membranes: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (Specific Activity ~70-90 Ci/mmol).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO), then diluted in assay buffer.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT2A antagonist, such as Mianserin or unlabeled Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[11]
-
Scintillation Cocktail & Scintillation Vials .
-
96-well Filter Plates (e.g., GF/B filters) and Filtration Manifold .
-
Liquid Scintillation Counter .
Procedure:
-
Preparation: On ice, prepare serial dilutions of the Test Compound in assay buffer. A typical concentration range would be from 100 pM to 100 µM.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
25 µL of Assay Buffer (for Total Binding) OR 25 µL of NSB Control (for Non-Specific Binding) OR 25 µL of Test Compound dilution.
-
25 µL of [3H]-Ketanserin diluted in assay buffer to a final concentration of ~0.5 nM.[13]
-
50 µL of cell membrane preparation (typically 5-10 µg of protein per well).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-5 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters from the plate into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Allow to equilibrate for at least 4 hours in the dark.
-
Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Normalize Data: Express the binding at each concentration of Test Compound as a percentage of the maximal specific binding: % Binding = (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
Determine IC50: Plot % Binding versus the log concentration of the Test Compound. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of Test Compound that displaces 50% of the specific binding).
-
Calculate Ki: Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor (for [3H]-Ketanserin at 5-HT2A, Kd is ~0.6 nM).[13]
-
Expected Outcome & Data Presentation:
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| Mianserin (Control) | 2.5 | 1.6 | ~1.0 |
| Test Compound | 450 | 290 | ~1.0 |
Table 1: Hypothetical binding data for the Test Compound at the 5-HT2A receptor. A Ki value in the nanomolar to low micromolar range indicates a successful "hit".
Protocols for Determining Functional Activity
Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of an agonist (antagonist), or reduce basal receptor activity (inverse agonist)? Since the 5-HT2A receptor is Gq-coupled, we can measure its activation by monitoring changes in intracellular calcium.[10][14]
Principle of the Calcium Flux Assay
This cell-based assay uses a fluorescent dye that is sensitive to calcium.[15] Cells expressing the 5-HT2A receptor are loaded with this dye. When an agonist binds and activates the receptor, IP3 is produced, triggering the release of calcium from intracellular stores (the endoplasmic reticulum).[9] This transient increase in cytosolic calcium concentration is detected as an increase in fluorescence, which can be measured in real-time.[15]
Protocol: FLIPR Calcium Flux Assay
Objective: To determine if the Test Compound acts as an agonist or antagonist at the human 5-HT2A receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium-Sensitive Dye Kit: E.g., Fluo-4 AM or commercial kits like FLIPR Calcium Assay Kits. These often contain probenecid to prevent dye leakage.[15]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist Control: Serotonin (5-HT) or a known 5-HT2A agonist.
-
Antagonist Control: Mianserin or Ketanserin.
-
Instrumentation: A plate reader capable of kinetic fluorescence measurement with automated liquid handling (e.g., a FLIPR or FlexStation).
Procedure (Agonist Mode):
-
Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight.[15]
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 45-60 minutes at 37°C, 5% CO2.[15]
-
Compound Plate Preparation: In a separate plate, prepare 5x concentrated serial dilutions of the Test Compound and control agonist (e.g., 5-HT) in assay buffer.
-
Measurement: Place both the cell plate and the compound plate into the plate reader. Program the instrument to:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the Test Compound/control from the compound plate to the cell plate.
-
Immediately begin recording fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Procedure (Antagonist Mode):
-
Follow steps 1-3 above.
-
The instrument is programmed for a two-addition protocol:
-
Add the Test Compound (or control antagonist) and incubate for 15-30 minutes.
-
Add a concentration of the control agonist (5-HT) that elicits ~80% of its maximal response (the EC80).
-
Record fluorescence as in the agonist mode. A reduction in the 5-HT response indicates antagonist activity.
-
Data Analysis and Interpretation
-
Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize Data: Express the response as a percentage of the maximal response produced by the control agonist (e.g., 5-HT).
-
Determine EC50 and Emax (Agonist): Plot % Response versus the log concentration of the Test Compound. Fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Determine IC50 (Antagonist): Plot the inhibition of the agonist response versus the log concentration of the Test Compound to determine the IC50.
Expected Outcome & Data Presentation:
| Compound | Mode | EC50 / IC50 (nM) | Emax (% of 5-HT) |
| Serotonin (Control) | Agonist | 15 | 100 |
| Mianserin (Control) | Antagonist | 5 | N/A |
| Test Compound | Agonist | 1,200 | 65 |
Table 2: Hypothetical functional data for the Test Compound. These results suggest the compound is a partial agonist, as it activates the receptor (EC50 = 1.2 µM) but with lower efficacy (Emax = 65%) than the endogenous ligand, serotonin.
GPCR Signaling Pathway Visualization (Gq-Coupled)
References
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. pure.skku.edu [pure.skku.edu]
- 8. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]
- 9. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 12. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. bio-protocol.org [bio-protocol.org]
A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(3,5-Dimethoxyphenyl)ethanamine in Complex Matrices
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 1-(3,5-Dimethoxyphenyl)ethanamine. As a key intermediate, metabolite, or potential impurity in pharmaceutical manufacturing, precise measurement of this compound is critical.[1][2] The described protocol leverages reverse-phase chromatography for robust separation and tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, making it suitable for applications in drug development, quality control, and pharmacokinetic studies. We provide comprehensive, step-by-step protocols for sample preparation, instrument setup, and data analysis, underpinned by scientific justification for key methodological choices.
Introduction and Scientific Rationale
This compound is a phenethylamine derivative. The phenethylamine skeleton is a core structure in a vast number of biologically active compounds, including neurotransmitters, hormones, and a wide array of pharmaceutical and research chemicals.[3][4] Consequently, the ability to accurately detect and quantify specific isomers like this compound is crucial for ensuring the purity of active pharmaceutical ingredients (APIs), identifying process-related impurities, or studying metabolic pathways.[5]
Traditional analytical techniques like LC-UV may lack the sensitivity and selectivity required for trace-level detection, especially in complex biological matrices.[2] LC-MS/MS overcomes these limitations by coupling the powerful separation capabilities of liquid chromatography with the definitive identification and quantification power of mass spectrometry.[6][7] This method is designed to be both robust and readily adaptable, providing a reliable analytical tool for researchers and drug development professionals.
Analyte Characteristics
Understanding the physicochemical properties of this compound is fundamental to method development. Its basic nature, conferred by the primary amine group, and its molecular weight are key parameters for optimizing MS conditions.
| Property | Value | Source |
| Chemical Structure | See Figure 1 | - |
| Molecular Formula | C₁₀H₁₅NO₂ | [8] |
| Molecular Weight | 181.23 g/mol | [8] |
| Monoisotopic Mass | 181.1103 Da | [8] |
| CAS Number | 3213-28-3 | [8] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene Ring N1 [pos="0,0!"]; N2 [pos="-0.87,-0.5!"]; N3 [pos="-0.87,-1.5!"]; N4 [pos="0,-2!"]; N5 [pos="0.87,-1.5!"]; N6 [pos="0.87,-0.5!"]; // Bonds in the ring N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1; // Labels C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"]; C6 [label="C", pos="0.87,-0.5!"]; // Substituents sub_C1 [label="CH-CH₃", pos="0,1!"]; sub_NH2 [label="NH₂", pos="0.6,1.5!"]; sub_C3 [label="O-CH₃", pos="-1.74,-2!"]; sub_C5 [label="O-CH₃", pos="1.74,-2!"]; // Bonds to substituents C1 -- sub_C1; C3 -- sub_C3; C5 -- sub_C5; // Dummy nodes for positioning labels dummy_C1 [pos="0,0.5!", style=invis]; dummy_C3 [pos="-1.3,-1.75!", style=invis]; dummy_C5 [pos="1.3,-1.75!", style=invis]; dummy_C1 -- sub_C1; dummy_C3 -- sub_C3; dummy_C5 -- sub_C5; // Label for the amine group dummy_NH2 [pos="0.3,1.25!", style=invis]; dummy_NH2 -- sub_NH2;
}
Figure 1: Chemical Structure of this compound.
Principle of the Analytical Method
This method employs a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
-
Chromatographic Separation: The analyte is separated from matrix components on a C18 reverse-phase column. A gradient elution using an acidic aqueous mobile phase and an organic mobile phase (acetonitrile) ensures sharp peak shapes and efficient separation. The acidic modifier (formic acid) serves a dual purpose: it protonates the analyte to enhance its retention on the C18 stationary phase and promotes efficient ionization in the mass spectrometer.
-
Ionization: Following chromatographic separation, the column effluent enters a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar and thermally labile molecules. Operating in positive ion mode, the ESI source protonates the basic amine group of the analyte, generating the precursor ion [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): The protonated molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2, collision cell), and a specific, stable product ion is monitored by the third quadrupole (Q3). This process of monitoring a specific precursor-to-product ion transition is known as MRM.[9] This technique provides exceptional selectivity and sensitivity, as it filters out chemical noise and interferences that may share the same mass as the precursor ion.[7]
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3 (if available, for highest accuracy) or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade, >99%)
-
Control matrix (e.g., human plasma, blank formulation)
Preparation of Solutions
Rationale: Accurate preparation of standards is the foundation of quantitative analysis. Using a SIL-IS is best practice to correct for variations in sample preparation and matrix effects.[10]
Protocol: Standard and QC Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of the reference standard and the internal standard (IS) into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the IS primary stock with 50:50 (v/v) acetonitrile:water to achieve the final working concentration.
-
-
Calibration Curve and Quality Control (QC) Samples:
-
Spike the appropriate blank matrix with the working standard solutions to create a calibration curve covering the desired quantification range (e.g., 0.1 to 1000 ng/mL).
-
Independently prepare QC samples at low, medium, and high concentrations.
-
Protocol: Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma or serum, which would otherwise interfere with the LC system.[11][12]
-
Pipette 50 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution and briefly vortex.
-
Add 150 µL of ice-cold acetonitrile (precipitation solvent). The 3:1 ratio of solvent to sample ensures efficient protein removal.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS System Parameters
Rationale: The selected parameters are optimized for the analysis of a polar, basic compound. A C18 column provides excellent retention, while the gradient elution allows for timely elution and separation from early-eluting matrix components. The MS parameters are chosen to maximize the signal for the specific MRM transition of the analyte.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Justification |
|---|---|---|
| LC System | Agilent 1290 Infinity II or equivalent | High-pressure capability for efficient separation. |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm | Provides high-resolution separation for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonates the analyte for good peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential column overload. |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B (Re-equilibration) | A sharp gradient provides efficient elution and good peak shape. |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting | Justification |
|---|---|---|
| MS System | Agilent 6470 Triple Quadrupole or equivalent | High sensitivity and rapid MRM switching. |
| Ionization Mode | ESI, Positive | Best for basic compounds containing an amine group. |
| Gas Temp. | 325 °C | Optimizes desolvation of the ESI spray. |
| Gas Flow | 10 L/min | Aids in desolvation and ion formation. |
| Nebulizer | 45 psi | Creates a fine spray for efficient ionization. |
| Sheath Gas Temp. | 350 °C | Focuses the ion spray towards the MS inlet. |
| Capillary Voltage | 3500 V | Potential difference to drive ionization. |
| MRM Transitions | Analyte: 182.1 → 151.1 (Quantifier), 182.1 → 121.1 (Qualifier) IS (example): 185.1 → 154.1 | Precursor [M+H]⁺ to a stable, high-intensity product ion. The primary fragmentation is the benzylic cleavage.[13][14] A qualifier ion confirms identity. |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) | The energy required to produce the desired product ions. |
Method Validation Framework
To ensure the reliability of the results, the method must be validated according to established guidelines from bodies like the ICH or FDA.[9][15] This process establishes the performance characteristics of the method.
-
Specificity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.[9]
-
Linearity and Range: A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥0.99.[9]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%RSD) should not exceed 15% (20% at the LLOQ).[1]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria. The LOD is typically determined at a signal-to-noise ratio of 3.[1]
-
Matrix Effect: Evaluated to ensure that components of the sample matrix do not cause ion suppression or enhancement, which could affect accuracy.[16]
Data Analysis and Workflow
The overall analytical process follows a systematic workflow to ensure consistency and data integrity.
Figure 2: Complete workflow from sample preparation to final report generation.
Data Processing Steps:
-
Peak Integration: The chromatographic software integrates the peak areas for the analyte and the internal standard for all injections.
-
Calibration Curve Construction: A linear regression analysis is performed on the calibration standards, plotting the peak area ratio (Analyte Area / IS Area) versus concentration.
-
Quantification: The concentration of the analyte in the unknown samples is calculated by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound. The combination of efficient sample preparation, high-resolution chromatography, and specific MRM-based detection provides a reliable tool for researchers in pharmaceutical development and related fields. The methodology is grounded in established analytical principles and can be fully validated to meet stringent regulatory requirements, ensuring data of the highest quality and integrity.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 5. usp.org [usp.org]
- 6. fda.gov.tw [fda.gov.tw]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. 3,5-Dimethoxyphenethylamine | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 11. organomation.com [organomation.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. antisel.gr [antisel.gr]
Application Notes & Protocols: Comprehensive NMR Spectroscopic Analysis of 1-(3,5-Dimethoxyphenyl)ethanamine
Abstract
This technical guide provides a detailed framework for the structural elucidation of 1-(3,5-dimethoxyphenyl)ethanamine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles and strategic choices in experimental design. We present a multi-faceted approach, integrating one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to achieve unambiguous assignment of all proton and carbon signals. The protocols herein are constructed as self-validating systems, ensuring robust and reproducible results for compound verification, purity assessment, and further analytical development.
Introduction: The Significance of Structural Verification
This compound is a chiral primary amine and a valuable building block in medicinal chemistry and materials science. Its structural backbone, a phenethylamine derivative, is common in various biologically active compounds.[1] Accurate and complete structural characterization is a non-negotiable prerequisite for its use in any synthesis or biological assay.
NMR spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution.[2] It provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide details the logical workflow for analyzing this compound, establishing a benchmark for its spectroscopic identity.
Molecular Structure & Spectroscopic Overview
A thorough analysis begins with an understanding of the molecule's constituent parts. The structure contains a symmetrically substituted aromatic ring, two equivalent methoxy groups, and a chiral ethylamine side chain.
Caption: Numbering scheme for this compound.
Expected ¹H NMR Features:
-
Aromatic Protons (H2, H4, H6): Due to symmetry, two distinct signals are expected. H4 will appear as a triplet (or more accurately, a multiplet appearing as a triplet) coupled to H2 and H6. H2 and H6 are equivalent and will appear as a doublet coupled to H4.
-
Methine Proton (H7): This benzylic proton will be a quartet due to coupling with the three methyl (C8) protons.
-
Methyl Protons (H8): These three protons will appear as a doublet, coupled to the single methine proton (H7).
-
Methoxy Protons (H9, H10): The two methoxy groups are chemically equivalent and will produce a sharp singlet, integrating to 6 protons.
-
Amine Protons (NH₂): This signal is highly variable. It often appears as a broad singlet and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3]
Expected ¹³C NMR Features:
-
Aromatic Carbons: Four signals are expected due to symmetry: C1 (quaternary, ipso to the ethylamine), C3/C5 (quaternary, attached to methoxy groups), C2/C6, and C4.
-
Aliphatic Carbons: Two signals for the ethylamine side chain (C7 and C8).
-
Methoxy Carbons: One signal for the two equivalent methoxy carbons (C9/C10).
Experimental Design & Protocols
Causality of Solvent Selection
The choice of deuterated solvent is the most critical parameter in the NMR analysis of amines.[4] The rate of proton exchange of the N-H protons can obscure signals and coupling information.
-
Chloroform-d (CDCl₃): A common, non-polar solvent. It is suitable for general structure confirmation, but the NH₂ signal is often broad and its position can be inconsistent.[5]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that forms strong hydrogen bonds. It significantly slows down the N-H proton exchange, often resulting in a sharper NH₂ signal, and can sometimes even reveal coupling to adjacent protons.[5]
-
Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): These protic solvents are used for a confirmatory "D₂O shake" experiment. The labile NH₂ protons will exchange with deuterium from the solvent, causing the NH₂ signal to disappear from the ¹H NMR spectrum. This unequivocally identifies the amine proton signal.[3]
Recommendation: Acquire initial spectra in CDCl₃ for a baseline. If the NH₂ signal is ambiguous, repeat the experiment in DMSO-d₆. A final ¹H NMR with a drop of D₂O added to the sample tube confirms the NH₂ peak's identity.
Protocol: Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the solvent does not already contain it. Modern spectrometers can also reference the residual solvent peak.[6]
-
Cap the tube and gently invert several times until the sample is fully dissolved.
-
Place the sample in the NMR spectrometer. For the D₂O exchange experiment, acquire a standard spectrum, remove the sample, add 1-2 drops of D₂O, shake gently, and re-acquire the spectrum.
Data Acquisition & Interpretation: A Step-by-Step Workflow
The following workflow provides a logical progression from basic 1D experiments to more complex 2D correlations for complete structural validation.[7]
Caption: Logical workflow for NMR-based structure elucidation.
Protocol: 1D NMR Acquisition
-
¹H NMR: Use a standard single-pulse experiment. A spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
¹³C{¹H} NMR: Use a standard proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~220 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans are common starting points.
-
DEPT-135: This experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[8]
Interpreted 1D NMR Data
The following tables summarize the expected chemical shifts. Actual values may vary slightly based on solvent and concentration.[9][10]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H8 | ~1.40 | Doublet (d) | ~6.6 | 3H | Methyl |
| NH₂ | ~1.5 (broad) | Singlet (s) | - | 2H | Amine |
| H9, H10 | ~3.79 | Singlet (s) | - | 6H | Methoxy |
| H7 | ~4.05 | Quartet (q) | ~6.6 | 1H | Methine (Benzylic CH) |
| H4 | ~6.35 | Triplet (t) | ~2.2 | 1H | Aromatic |
| H2, H6 | ~6.48 | Doublet (d) | ~2.2 | 2H | Aromatic |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
|---|---|---|---|
| C8 | ~25.0 | Positive (CH₃) | Methyl |
| C7 | ~51.5 | Positive (CH) | Methine (Benzylic CH) |
| C9, C10 | ~55.2 | Positive (CH₃) | Methoxy |
| C4 | ~97.5 | Positive (CH) | Aromatic |
| C2, C6 | ~105.0 | Positive (CH) | Aromatic |
| C1 | ~147.0 | Absent | Quaternary Aromatic |
| C3, C5 | ~160.8 | Absent | Quaternary Aromatic |
Protocol: 2D NMR for Unambiguous Confirmation
While 1D spectra are highly informative for this molecule, 2D NMR provides definitive proof of assignments.[2][11] Standard gradient-selected (gs) pulse programs should be used.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other.[12] The key expected cross-peak will be between the methine (H7, ~4.05 ppm) and methyl (H8, ~1.40 ppm) signals, confirming the ethylamine fragment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to (¹JCH coupling).[13] This experiment will definitively link every proton signal in Table 1 (except the labile NH₂) to its corresponding carbon signal in Table 2. For example, it will show a correlation between the proton at ~4.05 ppm and the carbon at ~51.5 ppm, assigning them as H7 and C7, respectively.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[14] This is the final step to piece the entire molecular puzzle together.
Key Expected HMBC Correlations:
-
H8 (methyl) → C7 (methine): Confirms the ethylamine side chain.
-
H7 (methine) → C1, C2, C6, C8: Links the side chain to the aromatic ring and its own methyl group.
-
H9/H10 (methoxy) → C3/C5: Confirms the position of the methoxy groups.
-
H2/H6 (aromatic) → C1, C4, C3/C5: Confirms the connectivity within the aromatic ring.
Advanced Application: Chiral Purity Assessment
As this compound is a chiral molecule, assessing its enantiomeric purity is often necessary, particularly in drug development. While standard NMR does not distinguish between enantiomers, they can be differentiated by converting them into diastereomers by reaction with a chiral resolving agent (e.g., Mosher's acid) or by using a chiral solvating agent in the NMR tube.[15][16] This causes the corresponding signals for each enantiomer to appear at slightly different chemical shifts, allowing for their integration and the determination of enantiomeric excess (e.e.).
Conclusion
The structural characterization of this compound is robustly achieved through a systematic application of 1D and 2D NMR spectroscopy. The ¹H and ¹³C spectra provide the primary overview of the chemical environments, while DEPT experiments clarify carbon types. The final, unambiguous assignment is cemented by COSY, HSQC, and HMBC experiments, which together map the entire covalent framework of the molecule. The protocols and interpretive logic detailed in this guide provide a comprehensive and self-validating methodology for confirming the identity and purity of this important chemical entity.
References
- 1. 3,5-Dimethoxyphenethylamine | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Video: NMR Spectroscopy Of Amines [jove.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. princeton.edu [princeton.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Chiral_resolution [chemeurope.com]
Application Notes & Protocols: Handling and Storage of 1-(3,5-Dimethoxyphenyl)ethanamine
Abstract
These application notes provide a comprehensive guide for the safe handling, storage, and quality control of 1-(3,5-Dimethoxyphenyl)ethanamine, a chiral aromatic amine of significant interest in pharmaceutical synthesis and drug development.[1][2] As a member of the phenethylamine class, this compound and its analogs are foundational scaffolds in medicinal chemistry.[3] Proper management is critical to ensure personnel safety, maintain sample integrity, and guarantee the reproducibility of experimental results. This document outlines the material's properties, associated hazards, detailed protocols for handling and storage, and methods for purity assessment, grounded in established safety principles for aromatic amines.[4]
Compound Identification and Physicochemical Properties
This compound is a primary chiral amine. Understanding its fundamental properties is the first step in establishing safe and effective handling procedures. While specific experimental data for this exact isomer may be limited, properties can be inferred from closely related analogs and computational data.[5]
Table 1: Chemical and Physical Properties of Dimethoxyphenethylamine Analogs
| Property | Value (for 2-(3,5-dimethoxyphenyl)ethanamine) | Reference |
|---|---|---|
| IUPAC Name | 2-(3,5-dimethoxyphenyl)ethanamine | [5] |
| Molecular Formula | C₁₀H₁₅NO₂ | [5] |
| Molecular Weight | 181.23 g/mol | [5][6] |
| CAS Number | 3213-28-3 | [5] |
| Appearance | Colorless to pale yellow liquid (typical for similar amines) | [7] |
| Boiling Point | ~119°C @ 0.8 kPa (for 2-(3-Methoxyphenyl)ethylamine) | [7] |
| Density | ~1.04 g/cm³ (for 2-(3-Methoxyphenyl)ethylamine) | [7] |
| Solubility | Expected to be more soluble in organic solvents than in water. Hydrochloride salts are typically more water-soluble. |[8] |
Note: Data for exact isomers may vary. The information provided is based on the closest available analogs and should be used as a guideline.
Hazard Identification and Risk Assessment
Aromatic amines as a class require careful handling due to their potential toxicity.[4] The primary hazards associated with dimethoxyphenethylamine analogs include skin and eye irritation/corrosion, acute toxicity if swallowed, and potential for respiratory irritation.[7][9][10]
Causality of Hazards: The basicity of the amine functional group can cause chemical burns upon contact with skin and mucous membranes. Inhalation of vapors may irritate the respiratory tract. Systemic absorption can lead to adverse health effects, a known risk for many primary aromatic amines.
Table 2: GHS Hazard Classification for Structurally Similar Amines
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |
|---|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 | [9] |
| Skin Corrosion/Irritation (Category 1C/2) | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | Danger/Warning | GHS05, GHS07 | [7][9] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger | GHS05 | [9] |
| Respiratory Irritation (STOT SE 3) | H335: May cause respiratory irritation | Warning | GHS07 | [4] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning | GHS07 |[9] |
Personnel Protection and Engineering Controls
A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is essential for mitigating exposure risks.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary exposure route.[11] All transfers, weighing, and solution preparations must be conducted within the fume hood. A safety shower and eyewash station must be immediately accessible.[11]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[9]
-
Hand Protection: Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[9]
-
Body Protection: A flame-retardant laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron is also required.
-
Footwear: Fully enclosed, chemical-resistant shoes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3,5-Dimethoxyphenethylamine | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethoxyphenethylamine | C10H15NO2 | CID 76632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydroc… [cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: [¹¹C]1-(3,5-Dimethoxyphenyl)ethanamine as a Novel Radioligand for Serotonin Receptor Imaging
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the development and application of 1-(3,5-Dimethoxyphenyl)ethanamine as a potential radioligand for Positron Emission Tomography (PET) imaging. Given its structural similarity to known psychoactive phenethylamines that interact with the central nervous system, this compound is hypothesized to be a valuable tool for studying serotonergic neurotransmission, particularly targeting serotonin 5-HT2A receptors. This guide details the proposed radiosynthesis of the carbon-11 labeled analogue, [¹¹C]this compound, rigorous quality control procedures, and detailed protocols for its preclinical evaluation, including in vitro binding assays, autoradiography, and in vivo PET imaging in rodent models.
Introduction and Rationale
The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the backbone for numerous endogenous neurotransmitters and synthetic drugs that target the central nervous system.[1][2] Compounds with a dimethoxy substitution pattern, such as the 2,5-dimethoxy- and 3,4,5-trimethoxy- phenethylamines (e.g., 2C-H and mescaline), are well-documented for their interactions with serotonin (5-HT) receptors.[3][4][5] Specifically, the 5-HT2A receptor subtype is a key target for psychedelic compounds and is implicated in the pathophysiology of numerous psychiatric disorders, including depression, schizophrenia, and anxiety.[6][7][8][9]
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of biological targets in vivo.[6][10] The development of novel PET radioligands with high affinity and selectivity for specific receptor subtypes is crucial for advancing our understanding of these disorders and for the development of new therapeutics.[6][8]
This compound is a structural analogue of these pharmacologically active compounds. We hypothesize that this molecule will exhibit significant affinity for serotonin receptors. By radiolabeling this compound with carbon-11 ([¹¹C]), a short-lived positron emitter (t1/2 = 20.4 min), we can create a novel PET tracer, hereafter referred to as [¹¹C]DMPEA, to probe the distribution and density of these receptors in the living brain. This guide provides the foundational protocols to synthesize and validate [¹¹C]DMPEA as a research tool.
Synthesis and Radiosynthesis
A robust and reproducible synthesis is the foundation of any successful radioligand development program. The proposed pathway involves the synthesis of a suitable precursor for the final radiolabeling step. For labeling with [¹¹C]CH₃I or [¹¹C]CH₃OTf, a desmethyl precursor is required.
Synthesis of the Desmethyl Precursor: 1-(3-Hydroxy-5-methoxyphenyl)ethanamine
The synthesis of the amine can be achieved via reductive amination of the corresponding ketone.[8][11][12][13]
Workflow for Precursor Synthesis
Caption: Proposed synthetic pathway for the desmethyl precursor.
Radiosynthesis of [¹¹C]this compound ([¹¹C]DMPEA)
The radiosynthesis is performed via O-methylation of the phenolic precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate generated from cyclotron-produced [¹¹C]CO₂.
Experimental Protocol: Automated Radiosynthesis
-
[¹¹C]CO₂ Production: Irradiate a target of N₂ gas with 0.5% O₂ with protons in a biomedical cyclotron.
-
Conversion to [¹¹C]CH₃I: Trap the resulting [¹¹C]CO₂ on a molecular sieve and subsequently reduce it to [¹¹C]CH₄ with H₂ over a nickel catalyst. The [¹¹C]CH₄ is then reacted with gaseous iodine in a heated quartz tube to form [¹¹C]CH₃I.
-
Radiolabeling Reaction:
-
Dissolve the desmethyl precursor (1-2 mg) in 250 µL of anhydrous DMF.
-
Add a suitable base (e.g., 5 µL of 2M NaOH or 2 mg of Cs₂CO₃).
-
Bubble the gaseous [¹¹C]CH₃I through the precursor solution at 80-100 °C for 5 minutes in a sealed reaction vessel.
-
-
Purification:
-
Following the reaction, quench with 500 µL of HPLC mobile phase.
-
Inject the entire reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., 40:60 acetonitrile:0.1 M ammonium formate buffer, pH 4.5) to separate [¹¹C]DMPEA from unreacted precursor and byproducts.
-
-
Formulation:
-
Collect the radioactive peak corresponding to the product.
-
Remove the organic solvent using a rotary evaporator under a stream of nitrogen.
-
Reformulate the final product in sterile saline containing ≤10% ethanol for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Radiosynthesis Workflow
Caption: Automated radiosynthesis workflow for [¹¹C]DMPEA.
Quality Control (QC)
Strict quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[6][7][8] QC tests must be performed on each batch.
| QC Parameter | Method | Acceptance Criteria | Reference |
| Identity | Analytical HPLC | Co-elution of the radioactive peak with a non-radioactive, authenticated this compound standard. | [6][7] |
| Radiochemical Purity | Analytical HPLC | ≥ 95% of total radioactivity is in the form of [¹¹C]DMPEA. | [8][9] |
| Molar Activity (Aₘ) | HPLC with UV standard curve | > 37 GBq/µmol (> 1,000 Ci/mmol) at the time of injection. | [6] |
| pH | pH meter or calibrated pH strips | 4.5 - 7.5 | [7] |
| Sterility | Tryptic Soy Broth & Fluid Thioglycollate Medium | No microbial growth. (Typically performed retrospectively for short-lived isotopes). | [14] |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the maximum patient dose volume in mL). | [7] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm. | [9] |
In Vitro Characterization
In vitro assays are essential to determine the affinity and specificity of the new radioligand for its putative targets.
Radioligand Binding Assays
These assays quantify the interaction between [¹¹C]DMPEA and the target receptors in membrane preparations from cells overexpressing human serotonin receptor subtypes (e.g., 5-HT2A, 5-HT1A) or from brain tissue homogenates (e.g., rodent prefrontal cortex).[15][16][17][18][19]
Protocol: Saturation Binding Assay
-
Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add membrane preparation (50-100 µg protein), varying concentrations of [¹¹C]DMPEA (e.g., 0.1 - 20 nM), and assay buffer to a final volume of 250 µL.
-
Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration (e.g., 10 µM) of a known competing ligand (e.g., ketanserin for 5-HT2A) to saturate the target receptors.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters 3-4 times with ice-cold assay buffer.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a beta counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding (B) against the concentration of [¹¹C]DMPEA (F).
-
Fit the data using non-linear regression (one-site specific binding model) to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).
-
Data Presentation: Expected Binding Parameters
| Parameter | Description | Expected Value (Hypothetical) |
| Kd (nM) | Dissociation constant; a measure of affinity. Lower Kd = higher affinity. | < 10 nM for 5-HT2A |
| Bmax (fmol/mg protein) | Maximum number of binding sites. | Varies by tissue/cell line |
In Vitro Autoradiography
Autoradiography provides a visual map of receptor distribution in tissue sections.[11][12][13][20][21]
Protocol: Quantitative Autoradiography
-
Tissue Preparation: Euthanize a rodent (e.g., rat) and rapidly extract the brain. Snap-freeze the brain in isopentane cooled with dry ice. Section the brain into thin coronal sections (10-20 µm) using a cryostat and thaw-mount onto microscope slides.
-
Pre-incubation: Wash the slides in buffer (50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands.
-
Incubation:
-
Total Binding: Incubate slides with a low nanomolar concentration of [¹¹C]DMPEA (typically 1-3x Kd value) in assay buffer for 60 minutes.
-
Non-specific Binding: Incubate adjacent sections under the same conditions but with the addition of 10 µM of a competing ligand (e.g., ketanserin).
-
-
Washing: Wash the slides in ice-cold buffer (e.g., 2 x 2 minutes) to remove unbound radioligand, followed by a quick dip in ice-cold distilled water.
-
Drying and Exposure: Dry the slides rapidly under a stream of cool air. Appose the slides to a phosphor imaging plate or radiosensitive film along with calibrated radioactive standards. Expose for an appropriate duration (typically 5-10 half-lives of the isotope).
-
Imaging and Analysis: Scan the imaging plate using a phosphor imager. Quantify the optical density in different brain regions (e.g., cortex, striatum, hippocampus) and convert to fmol/mg tissue equivalent using the co-exposed standards.
In Vivo PET Imaging
The final validation step is to assess the radioligand's performance in a living organism to determine its brain uptake, regional distribution, and binding specificity.
Protocol: Rodent PET/CT Imaging
-
Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat, ~250g) with isoflurane (2-2.5% in O₂). Place the animal on the scanner bed with a heating pad to maintain body temperature. Insert a catheter into a lateral tail vein for radioligand injection.
-
Radioligand Administration: Inject a bolus of [¹¹C]DMPEA (e.g., 10-20 MBq) via the tail vein catheter, followed by a saline flush.
-
PET Scan Acquisition: Acquire a dynamic PET scan for 60-90 minutes. A short CT scan can be acquired for anatomical co-registration.
-
Blocking Study (Specificity): To confirm specific binding, a separate cohort of animals is pre-treated with a non-radioactive blocking agent (e.g., ketanserin, 1-2 mg/kg, i.p. or i.v.) 15-30 minutes before the injection of [¹¹C]DMPEA.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with a standard MRI atlas or the acquired CT scan.
-
Draw regions of interest (ROIs) over brain areas known to have high 5-HT2A receptor density (e.g., prefrontal cortex, cingulate cortex) and a reference region with low density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI, expressed as Standardized Uptake Value (SUV).
-
Compare the TACs from baseline and blocking scans. A significant reduction in uptake in target regions after blocking confirms specific binding.
-
Workflow for In Vivo Evaluation
Caption: Workflow for assessing in vivo specific binding of [¹¹C]DMPEA.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine [studfile.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. A New Way to Amines - GalChimia [galchimia.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(3,5-Dimethoxyphenyl)ethanamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. The following sections are structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is consistently low (<40%) when using the Leuckart reaction. What are the primary factors I should investigate?
Low yield in a Leuckart reaction is a common issue, often stemming from suboptimal reaction conditions or incomplete conversion. The reaction, which uses ammonium formate or formamide to reductively aminate a ketone, is highly sensitive to temperature and reagent ratios.[1][2]
Primary Causes & Solutions:
-
Incorrect Temperature: The Leuckart reaction requires high temperatures, typically between 160-185°C.[1][3]
-
Causality: Temperatures below this range lead to slow and incomplete formation of the intermediate N-formyl derivative. Conversely, excessively high temperatures (>190°C) can cause decomposition of the reagents and product, leading to tar formation and reduced yield.
-
Action: Calibrate your heating mantle and thermometer. Ensure the reaction mixture itself reaches and maintains the target temperature. We recommend starting at 160°C and monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
-
Suboptimal Reagent Ratio: The molar ratio of the formamide or ammonium formate to the ketone (3,5-dimethoxyacetophenone) is critical.
-
Causality: A significant excess of the aminating/reducing agent is required to drive the equilibrium towards the product. Insufficient reagent will result in unreacted starting material.
-
Action: Use a molar excess of at least 5 equivalents of ammonium formate relative to the ketone. Some protocols suggest that using ammonium formate directly often produces better yields than formamide alone.[2]
-
-
Incomplete Hydrolysis of the N-formyl Intermediate: The Leuckart reaction produces an N-formyl intermediate that must be hydrolyzed to yield the final primary amine.
-
Causality: Incomplete hydrolysis is a frequent cause of low isolated yield of the free amine. The formamide can be stubborn to remove without sufficiently strong acidic or basic conditions.
-
Action: After the initial reaction, ensure complete hydrolysis by refluxing the crude product with a strong acid, such as 3-6M hydrochloric acid (HCl), for several hours. Monitor the disappearance of the intermediate by TLC or LC-MS.
-
Troubleshooting Summary Table:
| Issue | Parameter to Check | Recommended Action |
|---|---|---|
| Low Conversion | Reaction Temperature | Maintain internal temperature at 160-185°C. |
| Reagent Molar Ratio | Use ≥ 5 equivalents of ammonium formate. | |
| Reaction Time | Monitor by TLC; typical times are 6-24 hours. | |
| Low Isolated Yield | Hydrolysis Step | Reflux with concentrated HCl until N-formyl intermediate is gone. |
| | Work-up Procedure | Ensure pH > 12 during basic extraction to deprotonate the amine. |
Q2: I am attempting a direct reductive amination with sodium borohydride (NaBH₄) and see significant amounts of 1-(3,5-dimethoxyphenyl)ethanol as a byproduct. Why is this happening and how can I prevent it?
This is a classic selectivity problem in reductive amination. The formation of the alcohol byproduct indicates that the reduction of the starting ketone is competing with, or occurring faster than, the reduction of the desired imine intermediate.[4][5]
Causality:
Sodium borohydride (NaBH₄) is capable of reducing both ketones and imines.[5] If the initial formation of the imine from 3,5-dimethoxyacetophenone and ammonia/ammonium salt is slow or the equilibrium is unfavorable, the NaBH₄ will simply reduce the more abundant ketone starting material to the corresponding alcohol. This is especially problematic under neutral or basic conditions where imine formation is not catalyzed.
Solutions to Improve Selectivity:
-
Use a pH-Sensitive Reducing Agent: The best solution is to switch to a reducing agent that is selective for the imine in the presence of the ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic conditions (pH 4-6), where imine formation is favored. It selectively reduces the protonated iminium ion much faster than it reduces the ketone carbonyl.[4][5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent in modern synthesis. It is less toxic than NaBH₃CN and is also highly selective for imines over ketones. It is a milder reagent and can be used in a one-pot reaction without strict pH control, though it works optimally in slightly acidic conditions.[4][5]
-
-
Optimize Reaction pH: Imine formation is acid-catalyzed. Maintaining a slightly acidic pH (typically 4-6) accelerates the dehydration of the hemiaminal intermediate to the iminium ion, which is the species that gets reduced.
-
Action: Add a mild acid, like acetic acid, to your reaction mixture to maintain the optimal pH range. This favors the formation of the imine, increasing its concentration for subsequent reduction.
-
Q3: My final product is difficult to purify. It appears as an oil and traditional recrystallization is failing. What purification strategies do you recommend?
This compound is a primary amine, making it basic. This chemical property is the key to its effective purification.
Recommended Purification Workflow:
-
Acid-Base Extraction: This is the most effective method for separating the basic amine product from neutral organic byproducts (like the alcohol from Q2) or acidic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities behind.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining trapped impurities.
-
Carefully basify the aqueous layer to pH > 12 with a strong base (e.g., 6M NaOH), ensuring the solution remains cold in an ice bath. The amine will deprotonate and precipitate or form an oil.
-
Extract the free amine back into a fresh organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
-
Distillation: If the product is still impure after extraction, vacuum distillation can be an excellent final purification step for this compound, which is a liquid/oil at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yield method for synthesizing this compound on a lab scale?
For lab-scale synthesis (<10g), direct reductive amination using a selective reducing agent is generally more reliable, cleaner, and higher-yielding than the classical Leuckart reaction.[4][6]
Recommended Method: One-Pot Reductive Amination with STAB
This approach combines the starting ketone (3,5-dimethoxyacetophenone), an ammonia source (e.g., ammonium acetate), and sodium triacetoxyborohydride (STAB) in a single reaction vessel.[5]
-
Why it's better:
-
High Selectivity: STAB preferentially reduces the iminium ion, minimizing alcohol byproduct formation.[4]
-
Mild Conditions: The reaction is typically run at room temperature, avoiding the high heat and potential decomposition associated with the Leuckart method.
-
One-Pot Procedure: All reagents are added to one flask, simplifying the experimental setup.[6]
-
Q2: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and effective method.
-
Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. A common starting point is 70:30 Hexane:Ethyl Acetate.
-
Visualization:
-
UV Light: The starting ketone, being aromatic, will be visible under UV light (254 nm). The product amine will also be UV active.
-
Ninhydrin Stain: This is crucial. Ninhydrin reacts with primary amines to produce a deep purple spot (Ruhemann's purple). The starting ketone will not stain. This allows you to definitively track the appearance of your product.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting ketone has disappeared and a new, lower Rf spot (amines are more polar than ketones) appears that stains purple with ninhydrin.
Q3: What are the key safety precautions for this synthesis?
-
Leuckart Reaction: This reaction involves high temperatures and the evolution of gases like carbon dioxide and ammonia.[1] It must be performed in a well-ventilated fume hood with a reflux condenser and a gas outlet bubbler.
-
Hydride Reagents: Reagents like NaBH₄, NaBH₃CN, and STAB react violently with water and acids to produce flammable hydrogen gas. They should be handled and quenched carefully. NaBH₃CN is highly toxic as it can release hydrogen cyanide gas if the pH becomes too acidic. Always handle it in a fume hood.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
Experimental Workflows & Protocols
Workflow Diagram: General Reductive Amination
This diagram illustrates the key stages of a modern, one-pot reductive amination synthesis.
Caption: General workflow for one-pot reductive amination.
Protocol 1: High-Yield Synthesis via Reductive Amination with STAB
This protocol is optimized for selectivity and mild conditions.
Materials:
-
3,5-Dimethoxyacetophenone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
1M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyacetophenone (1.0 eq).
-
Add ammonium acetate (3.0 eq) and DCE (or DCM) to create a ~0.5 M solution.
-
Add glacial acetic acid (2.0 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In portions, carefully add STAB (1.5 eq) to the stirring mixture. Note: Some gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting ketone.
-
Once complete, carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and perform the acid-base extraction as described in Troubleshooting Q3 to purify the product.
-
The final product should be a clear or pale yellow oil. Characterize by NMR and IR spectroscopy.
Protocol 2: Classical Synthesis via Leuckart Reaction
This protocol follows the traditional high-temperature method.
Materials:
-
3,5-Dimethoxyacetophenone
-
Ammonium Formate
-
Concentrated Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Combine 3,5-dimethoxyacetophenone (1.0 eq) and ammonium formate (5-7 eq) in a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Heat the mixture with stirring to an internal temperature of 160-165°C. Caution: Gas evolution will occur. Ensure proper ventilation in a fume hood.
-
Maintain this temperature for 6-12 hours, monitoring by TLC for the consumption of the ketone.
-
Cool the reaction mixture to room temperature. A thick slurry may form.
-
Add concentrated HCl (enough to make the solution ~3M) and heat the mixture to reflux for 4-8 hours to hydrolyze the N-formyl intermediate.
-
Cool the mixture in an ice bath and basify to pH > 12 with 6M NaOH.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify further by vacuum distillation if necessary.
References
Technical Support Center: Purification of 1-(3,5-Dimethoxyphenyl)ethanamine
Welcome to the technical support center for the purification of 1-(3,5-Dimethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this crucial chemical intermediate from a crude reaction mixture. Our focus is on practical, effective solutions to common challenges encountered during its isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
The impurity profile of your crude product is largely dictated by the synthetic route employed. A common route to this compound is the reductive amination of 3,5-dimethoxyacetophenone.
Common Impurities Include:
-
Unreacted Starting Materials: 3,5-dimethoxyacetophenone and the amine source (e.g., ammonia or an ammonium salt).
-
Imine Intermediate: The corresponding imine formed between 3,5-dimethoxyacetophenone and the amine source may not have been fully reduced.
-
Over-alkylation Products: If a primary amine is used in the synthesis, there is a risk of forming secondary or tertiary amines.[1][2]
-
Side-products from the Reducing Agent: The choice of reducing agent can introduce specific impurities. For example, using sodium cyanoborohydride (NaBH₃CN) can lead to toxic cyanide byproducts if the workup is not handled correctly.[3]
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or acids/bases used.
Q2: My crude product is a dark oil. What is the likely cause of the color?
Dark coloration in crude amine samples is often due to oxidation products. Amines, particularly primary amines, can be susceptible to air oxidation, which can form colored impurities.[1] This is often exacerbated by heat and light exposure.
Q3: What is the most straightforward initial purification step for my crude this compound?
An acid-base extraction is a highly effective and recommended first step for purifying crude amines.[4][5][6] This technique leverages the basicity of the amine to separate it from neutral and acidic impurities.
Troubleshooting Guides
Guide 1: Acid-Base Extraction
Problem: I'm performing an acid-base extraction, but I'm observing a persistent emulsion at the interface of the organic and aqueous layers.
| Possible Cause | Solution |
| Vigorous Shaking | Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing without creating a stable emulsion. |
| High Concentration of Salts or Base | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. |
| Particulate Matter | If solid impurities are present, they can stabilize emulsions. If possible, filter the crude mixture before extraction. |
Problem: After basifying the acidic aqueous layer to recover my amine, the product is oily and seems impure.
| Possible Cause | Solution |
| Incomplete Extraction of Neutral Impurities | The initial organic washes may not have removed all neutral impurities. Increase the number of washes of the acidic aqueous layer with an organic solvent before basification. |
| Insufficient Basification | Ensure the pH of the aqueous layer is sufficiently high (pH 9-10 or higher) to fully deprotonate the ammonium salt and liberate the free amine.[4] Use a pH meter or pH paper for verification. |
| "Salting Out" | The addition of a large amount of base can increase the ionic strength of the aqueous layer, potentially "salting out" some impurities along with your product. After basification, extract the amine into a fresh portion of organic solvent. |
Guide 2: Column Chromatography
Problem: My amine is streaking badly on the silica gel column, leading to poor separation.
| Possible Cause | Solution |
| Strong Amine-Silica Interaction | The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel.[1] This is a very common issue. |
| Solution 1: Add a small amount of a volatile base to your eluent. Triethylamine (Et₃N) or ammonia (in methanol) at a concentration of 0.5-2% is often effective at neutralizing the acidic sites on the silica gel and improving the peak shape.[7] | |
| Solution 2: Use a different stationary phase. Basic alumina can be a good alternative to silica gel for the purification of basic compounds like amines.[7] | |
| Inappropriate Solvent System | The polarity of the eluent may not be optimized for your compound and impurities. |
| Solution: Systematically vary the polarity of your eluent. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or isopropanol). |
Guide 3: Recrystallization
Problem: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals.
| Possible Cause | Solution |
| Boiling Point of Solvent is Too High | If the boiling point of the solvent is higher than the melting point of your compound, it will melt before it dissolves, leading to oiling out. |
| Solution: Choose a lower-boiling solvent. | |
| Solution is Cooling Too Quickly | Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. |
| Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[8][9] | |
| Presence of Impurities | Impurities can inhibit crystal formation. |
| Solution: Ensure the preceding purification steps (like acid-base extraction) have been effective. You may need to purify the oil by chromatography first and then attempt recrystallization. |
Problem: No crystals are forming, even after cooling the solution.
| Possible Cause | Solution |
| Solution is Not Saturated | Too much solvent was used to dissolve the compound. |
| Solution: Gently heat the solution to evaporate some of the solvent and re-saturate it. Then, allow it to cool slowly again.[10] | |
| Supersaturated Solution | The solution may be supersaturated, and crystallization has not been initiated. |
| Solution 1: Scratch the inside of the flask with a glass rod. This can create nucleation sites for crystal growth.[9] | |
| Solution 2: Add a seed crystal. If you have a small amount of pure product, adding a tiny crystal can induce crystallization.[8] |
Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Acidification: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The protonated amine will move into the aqueous layer.
-
Separation of Layers: Combine the acidic aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Wash: Wash the combined aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base, such as 2 M sodium hydroxide (NaOH), until the solution is strongly basic (pH > 10).[4]
-
Product Extraction: Extract the liberated free amine from the basified aqueous layer with a fresh organic solvent (e.g., dichloromethane). Repeat this extraction 3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Chiral Resolution via Diastereomeric Salt Recrystallization
If a racemic mixture of this compound was synthesized, chiral resolution can be achieved through the formation of diastereomeric salts.
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a stoichiometric amount of a chiral acid (e.g., L-(+)-tartaric acid) in the same solvent.
-
Mixing and Crystallization: Slowly add the chiral acid solution to the amine solution. Allow the mixture to stand at room temperature, and then cool in an ice bath to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by vacuum filtration.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and basify with a strong base (e.g., NaOH) to liberate the free amine. Extract the amine with an organic solvent, dry, and concentrate to obtain the enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the optical rotation.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting streaking in column chromatography of amines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Home Page [chem.ualberta.ca]
Technical Support Center: Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying, mitigating, and troubleshooting impurities. Our approach is grounded in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.
Core Synthesis Pathway: Reductive Amination
The most prevalent and efficient method for synthesizing this compound is the reductive amination of 3,5-dimethoxyacetophenone.[1] This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine.[2] While conceptually straightforward, the reaction equilibrium and the reactivity of the species involved can lead to several common impurities.
The general transformation is illustrated below. The choice of ammonia source (e.g., ammonium acetate, ammonia in methanol) and reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst) significantly influences the impurity profile.[3][4]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis and subsequent work-up, presented in a question-and-answer format.
Question 1: My final product is contaminated with a significant amount of unreacted 3,5-dimethoxyacetophenone. What is the likely cause?
Answer: This is a common issue that typically points to incomplete imine formation or inefficient reduction.
-
Causality (Imine Formation): The initial step, the condensation of the ketone with ammonia to form an imine, is a reversible equilibrium reaction.[1] If water is not effectively removed from the reaction medium, the equilibrium will not favor the imine, leaving a substantial amount of the starting ketone. Some protocols use reagents like titanium(IV) isopropoxide or molecular sieves to drive this equilibrium forward.
-
Causality (Reduction): If the reducing agent is not sufficiently reactive or has degraded, the imine intermediate will not be reduced efficiently. For hydride-based reductions, ensure the reagent is fresh and was stored under anhydrous conditions. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
Troubleshooting Steps:
-
Extend Reaction Time: Allow more time for the initial imine formation before or during the addition of the reducing agent.
-
Water Removal: If your reaction conditions permit, consider the use of a Dean-Stark apparatus or the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
pH Adjustment: The reaction is often best performed under weakly acidic conditions (pH 4-6) to catalyze imine formation without protonating the amine nucleophile excessively.[5] An acid catalyst like acetic acid is common.[4]
-
Verify Reagent Activity: Use a fresh bottle of the reducing agent or test its activity on a simpler substrate.
-
Question 2: My spectral analysis (¹H NMR, MS) indicates the presence of 1-(3,5-Dimethoxyphenyl)ethanol. How did this form and how can I prevent it?
Answer: The presence of the corresponding alcohol is a classic side-reaction in reductive aminations where a strong reducing agent is used.
-
Causality: This occurs when the reducing agent directly reduces the carbonyl group of the starting ketone to an alcohol. This side reaction is competitive with the reduction of the imine.[5] Strong reducing agents like sodium borohydride (NaBH₄) are more prone to reducing the ketone, whereas milder, more selective agents are preferred for one-pot reductive aminations.[6]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: The preferred reagent for one-pot reductive amination is often sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] These agents are less reactive towards the ketone at the optimal pH for imine formation but will readily reduce the protonated imine (iminium ion).[2][3]
-
Staged Addition: If using a less selective reducing agent is unavoidable, a two-step procedure can be effective. First, form the imine and ensure the reaction is complete (e.g., by removing water). Then, in a separate step, add the reducing agent.[4]
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the desired pathway by reducing the rate of direct ketone reduction.
-
Caption: Competing pathways leading to product versus alcohol impurity.
Question 3: I've identified a high molecular weight impurity consistent with a di-(1-(3,5-dimethoxyphenyl)ethyl)amine structure. What causes this?
Answer: This is a secondary amine impurity, often referred to as a "dimer" or "over-alkylation" product. It is a very common byproduct in primary amine synthesis.
-
Causality: The target primary amine is itself a nucleophile. It can react with the imine intermediate (or with the starting ketone to form a new imine) in the same way the initial ammonia source did.[7] This subsequent reductive amination step produces a secondary amine. This is more prevalent if there is a high local concentration of the product and remaining starting material/imine.
-
Troubleshooting Steps:
-
Excess Ammonia Source: Use a significant excess of the ammonia source (e.g., ammonium acetate, ammonia). This stoichiometrically favors the reaction of the ketone with ammonia over the reaction with the product amine.
-
Slow Addition: If possible, add the starting ketone slowly to a solution containing the ammonia source and the reducing agent. This keeps the concentration of the ketone and the resulting imine low at any given time, minimizing the chance for the product amine to react with it.
-
Purification: This impurity can often be separated from the primary amine product by careful column chromatography or fractional distillation under vacuum, although their boiling points may be close.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in this synthesis?
A1: The table below summarizes the most frequently encountered impurities.
| Impurity Name | Chemical Structure | Likely Cause | Recommended Action |
| 3,5-Dimethoxyacetophenone | Ar-C(=O)CH₃ | Incomplete reaction; unfavorable equilibrium. | Extend reaction time, ensure water removal, check reagent activity. |
| 1-(3,5-Dimethoxyphenyl)ethanol | Ar-CH(OH)CH₃ | Direct reduction of the starting ketone. | Use a more selective reducing agent (e.g., NaBH₃CN); two-step procedure. |
| Di-(1-(3,5-dimethoxyphenyl)ethyl)amine | (Ar-CH(CH₃))₂NH | Reaction of the product amine with the imine intermediate. | Use a large excess of the ammonia source; slow addition of ketone. |
| N-formyl-1-(3,5-dimethoxyphenyl)ethanamine | Ar-CH(CH₃)NH(CHO) | Incomplete hydrolysis when using Leuckart reaction conditions (formic acid/formamide).[8][9] | Ensure complete acid or base hydrolysis during work-up. |
(Where Ar = 3,5-Dimethoxyphenyl)
Q2: What are the recommended analytical methods for purity assessment?
A2: A multi-technique approach is ideal for comprehensive purity analysis.[10]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main product and non-volatile impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a standard starting point.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts. The amine may require derivatization (e.g., acylation) to improve peak shape and thermal stability.[12]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides structural confirmation of the final product and helps identify and quantify impurities by comparing the integrals of characteristic signals.
-
Quantitative NMR (qNMR): Can be used for highly accurate purity determination without the need for a reference standard of every impurity.[11]
Q3: What is the best general procedure for purifying the crude product?
A3: A standard acid-base extraction is highly effective for separating the basic amine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acid Wash: Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities (like the starting ketone and alcohol byproduct) remain in the organic layer.
-
Basification: Separate the aqueous layer and carefully add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >12 to deprotonate the amine, which will typically precipitate or form an oil.
-
Final Extraction: Extract the now basic aqueous layer with fresh organic solvent.
-
Drying and Evaporation: Dry the organic layer (e.g., with anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: The resulting crude amine can be further purified by vacuum distillation or crystallization of a suitable salt (e.g., the hydrochloride salt).
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for analyzing the purity of this compound. Method optimization will be required.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 10. env.go.jp [env.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 1-(3,5-Dimethoxyphenyl)ethanamine for Assays
Welcome to the technical support center for handling challenging compounds in experimental assays. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with 1-(3,5-Dimethoxyphenyl)ethanamine. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it so poorly soluble?
A1: It's a common challenge. The solubility behavior of this compound is dictated by its molecular structure, which possesses both hydrophobic (water-fearing) and hydrophilic (water-loving) characteristics.
-
The Hydrophobic Barrier: The core of the molecule is a dimethoxyphenyl group. The benzene ring and the two methoxy (-OCH₃) groups are nonpolar and lipophilic, meaning they prefer to interact with other nonpolar molecules rather than water. This large hydrophobic region is the primary reason for its low aqueous solubility.
-
The Basic Amine Group: The ethanamine (-CH(NH₂)CH₃) side chain contains a primary amine. This amine group is basic and can be protonated (accept a proton, H⁺) in an acidic environment to form a positively charged ammonium salt (-CH(NH₃⁺)CH₃). While the neutral amine has limited water solubility, its protonated, charged form is significantly more polar and, therefore, more water-soluble.[1][2]
Essentially, in a neutral pH buffer (around 7.4), the amine group is not fully protonated, and the hydrophobic nature of the dimethoxyphenyl ring dominates, leading to poor dissolution.
Q2: What is the most straightforward first step to solubilize my compound for an assay?
A2: The industry-standard first approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[3][4]
The Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[4] By creating a high-concentration stock (e.g., 10-100 mM), you can then add a very small volume to your aqueous assay buffer to achieve your desired final concentration. This keeps the final percentage of the organic solvent in your assay low, minimizing its potential to interfere with biological components like cells or enzymes.[5]
-
Calculation: Determine the mass of this compound needed to prepare your desired stock concentration and volume.
-
Weighing: Accurately weigh the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but be cautious of potential compound degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Crucial Consideration: When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer while vortexing. This rapid mixing helps to prevent the compound from precipitating out of the solution, a phenomenon known as "kinetic solubility."[6] Always ensure the final DMSO concentration in your assay is as low as possible, typically well below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts.[5]
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do next?
A3: This is a classic sign that the aqueous buffer cannot maintain the solubility of your compound, even with a small amount of DMSO. The next logical step is to modify the pH of your assay buffer.
The Rationale: Since this compound is a basic compound due to its primary amine group, its solubility is highly pH-dependent.[7] The pKa of the parent compound, phenethylamine, is approximately 9.83.[1] The dimethoxy substitutions on the phenyl ring will slightly alter this, but we can expect a similar basic character. By lowering the pH of the buffer to a value at least 1-2 units below the compound's pKa, we can ensure that the vast majority of the amine groups are protonated. This positive charge dramatically increases the molecule's polarity and, consequently, its aqueous solubility.
Caption: A decision-making workflow for troubleshooting solubility issues.
-
Select a Buffer System: Choose a buffer that is effective in your desired pH range (e.g., citrate buffer for pH 3-6.2, phosphate buffer for pH 5.8-8).
-
Prepare the Buffer: Prepare the buffer at the desired molarity.
-
Adjust pH: While monitoring with a calibrated pH meter, add a strong acid (e.g., HCl) dropwise until you reach the target pH. A good starting point would be pH 6.0, and you can go lower if necessary, provided it does not compromise your assay's integrity.
-
Test Solubility: Attempt to dissolve the compound directly in the pH-adjusted buffer or dilute your DMSO stock into it.
-
Validate Assay Compatibility: Ensure that the altered pH does not negatively affect your cells, enzymes, or other assay components. Run appropriate controls.
Q4: The required pH for solubility is incompatible with my biological assay. Are there other advanced options?
A4: Yes. When pH modification is not an option, an excellent and widely used technique is to employ cyclodextrins.
The Rationale: Cyclodextrins are cyclic oligosaccharides with a unique molecular structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like the dimethoxyphenyl portion of your compound, within their hydrophobic core.[10] This forms a "host-guest" or "inclusion" complex. The resulting complex has the hydrophilic exterior of the cyclodextrin, which allows it to dissolve readily in water, effectively shuttling the insoluble compound into the aqueous phase.[9]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired assay buffer (e.g., 10-40% w/v). HP-β-CD is highly soluble in water and is a common choice due to its low toxicity.
-
Add Compound: Add the weighed this compound directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock of your compound to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. Sonication can accelerate this process.
-
Filtration (Optional but Recommended): To ensure you have a true solution, filter the mixture through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: It is good practice to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.
Data Summary Table:
| Method | Principle of Action | Key Advantages | Key Considerations |
| DMSO Stock | Dissolution in a water-miscible organic co-solvent. | Simple, fast, and widely applicable for creating high-concentration stocks. | Final DMSO concentration must be kept low (<0.5%) to avoid assay interference and cytotoxicity.[5] |
| pH Adjustment | Protonation of the basic amine group to form a more polar, soluble salt. | Highly effective for ionizable compounds; cost-effective. | The required pH may not be compatible with the biological components of the assay. |
| Cyclodextrins | Encapsulation of the hydrophobic part of the molecule in a soluble carrier. | Effective when pH modification is not possible; generally low toxicity.[8] | May require optimization of cyclodextrin type and concentration; potential for interactions with other assay components. |
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 1-(3,5-Dimethoxyphenyl)ethanamine in Solution
Introduction
Welcome to the technical support guide for 1-(3,5-Dimethoxyphenyl)ethanamine. This document is designed for researchers, medicinal chemists, and formulation scientists who utilize this compound in their experimental workflows. As a primary arylethylamine, this compound is susceptible to several degradation pathways in solution, potentially compromising experimental reproducibility, product purity, and overall project timelines. This guide provides in-depth, field-proven insights into the causes of instability and offers robust, validated protocols to ensure the integrity of your solutions. We will move from frequently asked questions for rapid problem-solving to detailed troubleshooting and comprehensive experimental procedures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound solutions.
Q1: My solution of this compound turned yellow/brown overnight. What happened?
A1: A color change is a primary indicator of oxidative degradation. The amine functional group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. This process can lead to the formation of colored imines and other complex degradation products. Storing the solution in the dark at a low temperature can slow this process, but preventing oxygen exposure is critical.
Q2: I've noticed a fine white precipitate forming in my non-aqueous solution. What is it?
A2: This is likely due to the reaction of the primary amine with carbon dioxide (CO₂) from the atmosphere, forming an insoluble carbamate salt.[1] This is a common issue in aprotic organic solvents where the carbamate has poor solubility. The remedy is to handle the solvent and solution under an inert atmosphere, such as nitrogen or argon.
Q3: Is it better to store the compound as a solid or in solution?
A3: For long-term storage, the solid form is generally more stable, provided it is kept in a tightly sealed container, protected from light, and stored at a recommended temperature (e.g., 2-8°C). Solutions are convenient for immediate use but are inherently less stable. If you must store it in solution, prepare it according to a stabilization protocol, such as acidification, and store it for the shortest time necessary.
Q4: Can I just dissolve the compound in my aqueous buffer at pH 7.4 for my assay?
A4: While possible for immediate use, a neutral or slightly alkaline pH is suboptimal for stability.[2][3] At pH 7.4, a significant portion of the amine will be in its free base form, which is more susceptible to oxidation than its protonated (ammonium salt) form.[3][4] For maximum stability in aqueous media, an acidic pH (typically pH 3-5) is strongly recommended.
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving more complex stability issues.
| Observed Issue | Potential Root Cause(s) | Recommended Corrective and Preventive Actions |
| Rapid loss of purity confirmed by HPLC, even at low temperatures. | 1. Oxidative Degradation: The solvent may not have been properly deoxygenated, or the container seal is insufficient. 2. Photodegradation: The solution is being exposed to ambient laboratory light, which can be sufficient to initiate degradation.[5][6] | 1. Implement Inert Atmosphere Technique: Use solvents that have been sparged with nitrogen or argon. Blanket the headspace of your vial with inert gas before sealing. 2. Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil. Store solutions in a dark cabinet or refrigerator.[7] |
| Inconsistent results between freshly prepared and day-old solutions. | Progressive Degradation: The compound is degrading over a time scale that impacts your experimental window. This points to a fundamentally unstable solution formulation. | Switch to a Stabilized Formulation: Do not use unstabilized solutions for time-course experiments. Prepare a stock solution as an acidic salt in water or an anhydrous solution with an antioxidant (see Protocols below). This is a core principle of establishing a stability-indicating method.[8][9] |
| Precipitate formation in an acidic aqueous solution. | 1. Incorrect Counter-ion: If using sulfuric acid, the sulfate salt may have limited solubility. 2. Concentration Exceeds Solubility: The concentration of the amine salt may be too high for the chosen solvent system. | 1. Use Hydrochloric Acid (HCl): The hydrochloride salt of amines generally exhibits excellent aqueous solubility.[4] 2. Determine Solubility Limit: Perform a solubility test before preparing large batches of stock solutions. |
| Solution appears stable, but assay performance is poor. | Formation of Non-Chromophoric Degradants: Degradation may be occurring without a color change. The resulting impurities could interfere with your assay (e.g., by binding to a target receptor). | Perform Forced Degradation Studies: Stress the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[10][11][12] Use a robust analytical method like HPLC-MS to detect and identify these products, ensuring your primary method can resolve them from the parent compound. |
Primary Degradation Pathways
Understanding the likely degradation pathways is crucial for developing an effective stabilization strategy.
Caption: Key degradation and stabilization pathways for this compound.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for preparing stable solutions and verifying their integrity.
Protocol 1: Preparation of a Stabilized Acidic Aqueous Stock Solution
This is the recommended method for most applications requiring an aqueous solution (e.g., cell-based assays, enzymatic screens). The acidic pH protonates the amine, significantly enhancing both stability and solubility.[3][4]
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q® or 18 MΩ·cm)
-
1 M Hydrochloric Acid (HCl), certified solution
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Amber glass storage vials with PTFE-lined caps
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add approximately 80% of the final desired volume of high-purity water to the volumetric flask containing the compound. Stir. The compound may not fully dissolve at this stage.
-
pH Adjustment: While stirring, add 1 M HCl dropwise. Monitor the pH continuously. Continue adding acid until the solid is fully dissolved and the pH is stable within the target range of 3.0 - 4.0 .
-
Final Volume: Once the desired pH is reached and the compound is dissolved, add high-purity water to the final target volume and mix thoroughly.
-
Storage: Aliquot the solution into amber glass vials. For maximum stability, blanket the headspace with nitrogen or argon before capping. Store at 2-8°C .
-
Validation: Analyze the freshly prepared solution by HPLC to establish a baseline (t=0) purity. Re-analyze at set intervals to determine the rate of degradation under these storage conditions.
Protocol 2: Preparation of a Stabilized Aprotic Organic Stock Solution
This method is suitable for applications where water must be excluded, such as in organic synthesis. It relies on an inert atmosphere and the optional use of an antioxidant.
Materials:
-
This compound
-
Anhydrous, amine-compatible solvent (e.g., DMSO, DMF, Acetonitrile), packaged under inert gas.
-
Butylated hydroxytoluene (BHT) or other suitable antioxidant (optional).[13][14]
-
Schlenk line or glove box for inert atmosphere handling.
-
Amber glass vials with PTFE-lined septa.
Procedure:
-
Inert Environment: Perform all steps under a dry, inert atmosphere (nitrogen or argon).
-
Prepare Solvent: If using an antioxidant, dissolve BHT in the anhydrous solvent to a final concentration of 0.01 - 0.1% (w/v).
-
Dissolution: Weigh the this compound directly into the storage vial. Using a gas-tight syringe, add the appropriate volume of the anhydrous solvent (with or without antioxidant).
-
Sealing and Storage: Seal the vial tightly with a PTFE-lined septum and cap. For added protection, wrap the cap junction with Parafilm®. Store at -20°C to minimize degradation rates.
Protocol 3: Workflow for a Forced Degradation Study
A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of the molecule and for developing a truly stability-indicating analytical method.[8][10][11]
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 26.4 Basicity of Amines – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmasm.com [pharmasm.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 1-(3,5-Dimethoxyphenyl)ethanamine
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for 1-(3,5-Dimethoxyphenyl)ethanamine. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This compound, a valuable building block, is a primary aromatic amine with a benzylic position, a structure that, while versatile, is susceptible to specific degradation pathways. This guide is designed to provide you with in-depth, field-proven insights into the causality of its degradation and to offer robust, self-validating protocols to mitigate these issues. By understanding the "why" behind the "how," you can ensure the long-term stability and purity of this critical reagent.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions grounded in chemical principles.
Question 1: My previously colorless or pale-yellow solution of this compound has developed a distinct yellow or brown tint. What is causing this discoloration?
Answer: This is a classic indicator of oxidative degradation. Aromatic amines are prone to atmospheric oxidation, a process often accelerated by light and trace metal impurities.[1] The benzylic position (the carbon atom attached to both the phenyl ring and the ethylamine group) is particularly susceptible to oxidation. The initial step likely involves the formation of an imine, which can then be followed by further oxidation or polymerization to form colored conjugated systems. The two electron-donating methoxy groups on the phenyl ring can increase the electron density of the ring, potentially making the benzylic proton more susceptible to abstraction and subsequent oxidation.
Immediate Actions:
-
Verify Purity: Immediately analyze the discolored solution using a validated analytical method, such as HPLC-UV or GC-MS, to quantify the remaining parent compound and characterize the impurities.
-
Protect from Light and Air: If you must continue using the stock, ensure it is immediately purged with an inert gas (e.g., argon or nitrogen) and stored in an amber vial at the recommended low temperature.
-
Consider Purification: For critical applications, repurification of the amine by column chromatography or distillation may be necessary, though it is often more practical to use a fresh, pure sample.
Question 2: I've observed a gradual decrease in the purity of my this compound sample over time, even when stored in the freezer. What degradation products should I be looking for?
Answer: The primary degradation pathway to anticipate is oxidation. The most likely initial degradation product is the corresponding imine, formed from the oxidative coupling of two molecules of the amine or oxidation to a ketone. Further oxidation can lead to the formation of benzaldehyde or benzoic acid derivatives, though this is more common under harsh oxidative conditions.[2]
Potential Degradation Products to Investigate:
-
N-(1-(3,5-dimethoxyphenyl)ethylidene)-1-(3,5-dimethoxyphenyl)ethanamine (Imine): This is a primary product of benzylic amine oxidation.
-
3,5-Dimethoxyacetophenone (Ketone): Can be formed via hydrolysis of the imine intermediate.
-
Polymeric materials: Highly colored, often insoluble materials resulting from advanced degradation.
A well-designed stability-indicating HPLC method should be able to separate the parent amine from these more polar and less polar degradation products.
Question 3: My reaction yield is lower than expected, and I suspect the quality of my this compound. How can I confirm if degradation is the root cause?
Answer: Suspected degradation should be systematically investigated.
-
Purity Analysis of Starting Material: Before starting your reaction, always run a purity check on the amine using your standard analytical method (e.g., HPLC, GC, or NMR). Compare this to the certificate of analysis provided by the supplier.
-
Run a Control Reaction: If possible, perform the reaction with a freshly opened, high-purity batch of the amine and compare the results.
-
Forced Degradation Study: To understand potential degradation pathways that might be occurring under your reaction conditions, you can perform a forced degradation study on a small sample of the amine. This involves intentionally exposing it to stress conditions like acid, base, heat, and oxidation.[3][4] This will help you identify potential degradation products and confirm if they are appearing in your reaction mixture.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: Based on safety data sheets for the parent compound and general principles for aromatic amines, the following conditions are recommended:
-
Temperature: Store in a freezer at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[5] Amines are sensitive to air.
-
Container: Use an amber glass vial with a tightly sealed, Teflon-lined cap to protect from light and moisture.[1]
-
Moisture: The compound is hygroscopic.[5] Store in a desiccator or a dry cabinet to prevent moisture absorption.
Q: Is the hydrochloride salt of this compound more stable than the free base? A: Generally, yes. Amine salts are typically more stable crystalline solids and less susceptible to atmospheric oxidation than the corresponding free bases, which are often oils or low-melting solids. The protonated amine is less likely to undergo oxidation. However, the salt may be more hygroscopic. If your experimental protocol allows for the use of the salt, it is often the more stable choice for long-term storage.
Q: How should I handle this compound in the laboratory to minimize degradation? A:
-
Minimize Exposure: Only remove the amount of material needed for your experiment. Avoid repeatedly opening and closing the main storage container.
-
Inert Atmosphere: When handling the free base, it is best practice to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Avoid Contamination: Use clean, dry spatulas and glassware. Trace metal contaminants can catalyze oxidation.
-
Solvent Choice: If preparing a stock solution, use a high-purity, dry, and de-gassed solvent. Some solvents can contain peroxides or other impurities that can degrade the amine.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling and Storage
-
Receiving the Compound: Upon receipt, inspect the container for an intact seal. If the seal is broken, do not use the compound and contact the supplier.
-
Aliquoting for Use: For long-term storage, it is highly recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere. This prevents contamination and repeated exposure of the bulk material.
-
Inerting the Vial: Before sealing, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Sealing and Labeling: Seal the vial tightly with a Teflon-lined cap and wrap the cap with parafilm for extra security against moisture and air. Label the vial clearly with the compound name, CAS number, date, and concentration (if in solution).
-
Storage: Place the sealed vial inside a secondary container with a desiccant and store at -20°C, away from light sources.
Protocol 2: General Stability-Indicating HPLC-UV Method
This method serves as a starting point and should be validated for your specific application.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL. |
Rationale: A C18 column provides good retention for the aromatic compound. The acidic mobile phase (TFA) ensures the amine is protonated, leading to sharper peaks and better chromatography. A gradient elution is used to ensure that both the polar parent compound and any less polar degradation products (like the imine) are effectively separated and eluted.[6][7][8]
Protocol 3: Forced Degradation Study
This study will intentionally stress the compound to identify potential degradation products and pathways.[3][4][9][10] A target degradation of 5-20% is generally recommended.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.
2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 60°C for 24 hours. |
| Oxidative | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal | Heat 1 mL of stock solution at 60°C for 48 hours. For solid-state, heat the powder at 60°C. |
| Photolytic | Expose 1 mL of stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration. |
| Control | Store 1 mL of stock solution at 5°C, protected from light. |
3. Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze by the stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control sample to identify new peaks (degradation products).
Visualizations
Likely Oxidative Degradation Pathway
Caption: Primary oxidative degradation pathway of the amine to an imine, followed by potential hydrolysis to a ketone.
Forced Degradation Experimental Workflow
Caption: A systematic workflow for conducting a forced degradation study to assess stability.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling Up the Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine
Document ID: TSS-DPEA-2026-01 Version: 1.0 Last Updated: January 7, 2026
Introduction
Welcome to the technical support center for the synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine. This molecule is a key intermediate in the development of various research compounds and active pharmaceutical ingredients (APIs). Transitioning its synthesis from the laboratory bench to a pilot or production scale introduces significant challenges related to reaction kinetics, thermodynamics, and process control.[1] This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. It provides field-tested insights, troubleshooting protocols, and detailed methodologies to ensure a safe, efficient, and scalable synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the most viable synthetic routes for scaling up the production of this compound?
A1: The two most industrially relevant routes starting from 3,5-Dimethoxyacetophenone are Reductive Amination and the Leuckart Reaction .
-
Reductive Amination: This is a versatile and widely used method that involves the reaction of the ketone with an amine source (typically ammonia) to form an imine intermediate, which is then reduced in situ to the desired primary amine.[2][3] It is often preferred for its milder reaction conditions and high selectivity when the correct reducing agent is chosen.
-
Leuckart Reaction: This classical method uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] It is a robust, one-pot procedure but typically requires high reaction temperatures (120-165°C), which can be a challenge for scalability and may lead to specific impurities.[4]
Q2: What are the key differences and considerations when choosing between Reductive Amination and the Leuckart reaction?
A2: The choice depends on available equipment, cost, and desired purity profile.
| Feature | Reductive Amination | Leuckart Reaction |
| Temperature | Generally milder (e.g., 0°C to RT) | High (120-165°C)[4] |
| Pressure | Typically atmospheric (unless using catalytic hydrogenation) | Atmospheric |
| Reagents | Ketone, ammonia source, selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst)[2][6] | Ketone, ammonium formate or formamide[4] |
| Key Intermediate | Imine[2] | N-formyl amine[5] |
| Workup | Quenching of reducing agent, extraction. | Requires a separate hydrolysis step (acidic or basic) to cleave the formyl group.[5] |
| Common Issues | Over-reduction of ketone to alcohol, secondary amine formation.[7] | Incomplete hydrolysis, thermal degradation byproducts.[8] |
| Cost | Can be higher due to specialized reducing agents. | Generally lower-cost reagents. |
Q3: What are the most critical safety precautions to consider during scale-up?
A3: Safety is paramount. Key considerations include:
-
Thermal Hazards: Both routes can be exothermic. Reductive aminations with hydride reagents require careful control of the addition rate to manage heat evolution. The high temperatures of the Leuckart reaction pose risks of thermal burns and require robust reactor engineering.[1][9]
-
Pressure Management: While often run at atmospheric pressure, heating solvents to high temperatures can lead to pressure build-up. Reactors must be equipped with appropriate pressure relief systems.[1]
-
Reagent Handling: Anhydrous ammonia is toxic and requires specialized handling. Formamide and formic acid are corrosive. Hydride reducing agents can react violently with water and protic solvents. Always consult the Safety Data Sheet (SDS) for all materials.
-
Hydrogenation Safety: If using catalytic hydrogenation for reductive amination, specialized equipment (e.g., a Parr shaker or a hydrogenation reactor) is required to handle flammable hydrogen gas under pressure.
Q4: How can I effectively monitor the reaction's progress at scale?
A4: In-process controls (IPCs) are essential. The disappearance of the 3,5-Dimethoxyacetophenone starting material is the primary indicator of reaction completion. This can be monitored using techniques like:
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of the product and byproducts.
-
Gas Chromatography (GC): Suitable if the components are volatile and thermally stable.
Q5: Should the final product be isolated as a free base or a salt?
A5: this compound is a basic oil in its free form.[10] For ease of handling, purification, and to improve stability, it is often converted to a crystalline salt, most commonly the hydrochloride (HCl) salt.[10] Precipitation or crystallization of the salt is a highly effective purification step at scale.
Section 2: Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis in a problem-and-solution format.
Problem 1: My reaction has stalled, showing low conversion of the starting ketone.
-
Possible Cause (Reductive Amination): Incorrect pH. Imine formation is reversible and pH-dependent, typically optimal under weakly acidic conditions (pH 4-6).[6] If the medium is too acidic, the amine nucleophile is protonated and non-reactive. If too basic, the carbonyl group is not sufficiently activated.
-
Solution: Monitor and adjust the pH of the reaction mixture. The addition of a mild acid like acetic acid is common.
-
Possible Cause (Reductive Amination): Inactive reducing agent. Hydride reagents can degrade upon improper storage or handling. Catalysts for hydrogenation can be poisoned by impurities (e.g., sulfur compounds).
-
Solution: Use a fresh, properly stored batch of the reducing agent. If using catalytic hydrogenation, ensure the starting materials and solvent are of high purity.
-
Possible Cause (Leuckart Reaction): Insufficient temperature or reaction time. This reaction is kinetically slow and requires high thermal energy to proceed.[4][5]
-
Solution: Ensure the internal reaction temperature reaches the target (typically >150°C). Extend the reaction time and monitor by IPC until starting material consumption ceases.
Problem 2: I'm observing a significant amount of 3,5-dimethoxyphenylethanol as a byproduct.
-
Possible Cause: The reducing agent is reducing the starting ketone faster than the imine is being formed or reduced. This is common with less selective reducing agents like sodium borohydride (NaBH₄).[6]
-
Solution:
-
Use a more selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically designed to reduce imines preferentially over ketones.[6]
-
Two-step procedure: Allow the imine to form completely before adding the reducing agent. This can be confirmed by monitoring the disappearance of water or by spectroscopic methods.
-
Problem 3: My final product is contaminated with the secondary amine, bis(1-(3,5-dimethoxyphenyl)ethyl)amine.
-
Possible Cause: The newly formed primary amine product is reacting with another molecule of the starting ketone to form a new imine, which is then reduced. This is more likely when there is a high concentration of the ketone relative to the ammonia source.
-
Solution:
-
Use a large excess of the ammonia source: Employing a significant excess of ammonia (or ammonium salt) shifts the equilibrium towards the formation of the primary amine. For scale-up, using a solution of ammonia in a solvent like methanol is common.
-
Control the addition: Slowly adding the reducing agent or the ketone to the reaction mixture can help maintain a low concentration of the reactive species and minimize side reactions.
-
Problem 4: The Leuckart reaction produced a low yield after the final hydrolysis step.
-
Possible Cause: Incomplete hydrolysis of the N-formyl intermediate. This amide bond is stable and requires harsh conditions (e.g., refluxing with concentrated HCl or strong NaOH) to be cleaved.
-
Solution: Ensure the hydrolysis step is driven to completion. Increase the concentration of the acid/base, raise the temperature, or extend the reaction time. Monitor the disappearance of the N-formyl intermediate by HPLC or TLC.
Problem 5: I'm having difficulty with the aqueous workup; the layers are not separating cleanly.
-
Possible Cause: Emulsion formation. This is common during the basic extraction of amines, especially at a large scale where mixing is very efficient.
-
Solution:
-
Add a saturated brine solution (NaCl): This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product.
-
Filter through Celite: Passing the mixture through a pad of a filter aid like Celite can help break up emulsions.
-
Minimize vigorous mixing: Use gentle, prolonged agitation instead of high-shear mixing during the extraction process.
-
Section 3: Visualized Workflows and Mechanisms
General Synthesis and Scale-Up Workflow
The following diagram illustrates the critical stages in scaling up the synthesis, from raw material qualification to final product release.
References
- 1. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sdlookchem.com [sdlookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2C-E - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in 1-(3,5-Dimethoxyphenyl)ethanamine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key amine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yields and obtain high-purity product.
Introduction to the Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reductive amination of 3,5-dimethoxyacetophenone. This method offers a direct and efficient route to the desired primary amine. An alternative, classical approach is the Leuckart reaction, which utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent. Both pathways, while effective, present unique challenges that can lead to diminished yields. This guide will address specific issues for each of these synthetic routes.
Troubleshooting Guide: Low Yields and Impurities
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Reductive Amination Pathway
Question 1: My reductive amination of 3,5-dimethoxyacetophenone with ammonium acetate and a borohydride reducing agent is resulting in a low yield of the desired primary amine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the reductive amination of 3,5-dimethoxyacetophenone are often attributable to several factors, primarily related to imine formation and the choice and handling of the reducing agent.
Causality and Solutions:
-
Inefficient Imine Formation: The initial condensation of the ketone with ammonia (from ammonium acetate) to form the imine is a critical equilibrium-driven step. The presence of water can shift the equilibrium back towards the starting materials.
-
Solution: While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the imine formation forward. However, be aware that some drying agents can absorb ammonia, so using a stoichiometric excess of the ammonia source might be necessary.[1] A stepwise approach where the imine is pre-formed before the addition of the reducing agent can also be beneficial.[2]
-
-
Side Reaction: Reduction of the Starting Ketone: A common side reaction is the reduction of 3,5-dimethoxyacetophenone to the corresponding alcohol, 1-(3,5-dimethoxyphenyl)ethanol. This occurs when the reducing agent is too reactive and attacks the ketone before it can form the imine.
-
Solution: The choice of reducing agent is crucial. Sodium borohydride (NaBH₄) can reduce both the ketone and the imine.[3] To favor imine reduction, it is often added after allowing sufficient time for imine formation. A milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less likely to reduce the ketone under neutral or slightly acidic conditions.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent and safer alternative to NaBH₃CN.[2][3]
-
-
Suboptimal pH: The pH of the reaction medium plays a critical role. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, strong acidic conditions will protonate the amine, rendering it non-nucleophilic.
-
Solution: The use of ammonium acetate provides a buffering effect. If you are using other ammonia sources, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.
-
Question 2: I am observing a significant amount of a secondary amine byproduct in my reaction mixture. How can I minimize its formation?
Answer:
The formation of a secondary amine, bis(1-(3,5-dimethoxyphenyl)ethyl)amine, is a common issue arising from the newly formed primary amine reacting with another molecule of the starting ketone.
Causality and Solutions:
-
Over-alkylation: The primary amine product is nucleophilic and can compete with ammonia to react with the remaining 3,5-dimethoxyacetophenone to form a new imine, which is then reduced to the secondary amine.
-
Solution: To suppress this side reaction, a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) should be used. This ensures that the concentration of ammonia is significantly higher than that of the primary amine product, favoring the formation of the primary imine.
-
Leuckart Reaction Pathway
Question 3: My Leuckart reaction with 3,5-dimethoxyacetophenone, using formamide and formic acid, is giving a very low yield of the final amine after hydrolysis. What are the critical parameters to control?
Answer:
The Leuckart reaction is highly sensitive to temperature and the ratio of reagents. Low yields often stem from incomplete reaction or the formation of stable intermediates and side products.
Causality and Solutions:
-
Suboptimal Temperature: The Leuckart reaction requires high temperatures, typically between 160-190°C, to drive the reaction.[4] Insufficient temperature will lead to an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.
-
Solution: Carefully control the reaction temperature using an oil bath and a thermometer. An optimal temperature for the reaction of acetophenones is often found to be around 160-170°C.[4]
-
-
Formation of a Stable N-formyl Intermediate: The initial product of the Leuckart reaction is the N-formyl derivative of the amine, N-formyl-1-(3,5-dimethoxyphenyl)ethanamine. This intermediate is stable and requires a separate hydrolysis step to yield the free amine.
-
Solution: Ensure the final hydrolysis step is complete. This is typically achieved by refluxing the reaction mixture with a strong acid, such as concentrated hydrochloric acid.[5] Monitor the hydrolysis by TLC to confirm the disappearance of the formyl intermediate.
-
-
Reagent Ratios and Water Content: The ratio of formamide and/or ammonium formate to the ketone is crucial. The presence of some water can be beneficial as it can hydrolyze formamide to ammonium formate in situ, which can be a more effective reagent.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination of 3,5-dimethoxyacetophenone?
A1: Methanol is a commonly used and effective solvent for reductive aminations using borohydride reagents.[3] It is a good solvent for the starting materials and the amine salt. For reactions with sodium triacetoxyborohydride, which is water-sensitive, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[3]
Q2: How can I effectively purify the final this compound product?
A2: Acid-base extraction is a highly effective method for purifying amines.[7] The basic amine product can be extracted from the organic reaction mixture into an aqueous acidic solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer is then washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. The final product can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride).
Q3: What are some of the common impurities I should look for in my final product?
A3: Besides the unreacted starting material and the secondary amine byproduct, you might also find the alcohol, 1-(3,5-dimethoxyphenyl)ethanol, from the reduction of the ketone. In the Leuckart reaction, the N-formyl derivative is a key impurity if hydrolysis is incomplete. GC-MS is an excellent technique for identifying these impurities.
Q4: Can I use catalytic hydrogenation for the reductive amination?
A4: Yes, catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is a viable and often very clean method for reductive amination. It avoids the use of hydride reducing agents and can lead to high yields. However, it requires specialized equipment for handling hydrogen gas under pressure.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
To a solution of 3,5-dimethoxyacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Perform an acid-base extraction as described in the FAQ section for purification.
Protocol 2: Leuckart Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxyacetophenone (1.0 eq) and ammonium formate (5-7 eq).
-
Heat the mixture in an oil bath to 160-165 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Cool the reaction mixture to room temperature.
-
To the crude reaction mixture, add concentrated hydrochloric acid (sufficient to make the solution strongly acidic).
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the N-formyl intermediate.
-
Cool the mixture and perform an acid-base workup to isolate the product.
Data Presentation
| Parameter | Reductive Amination (Typical) | Leuckart Reaction (Typical) |
| Starting Material | 3,5-Dimethoxyacetophenone | 3,5-Dimethoxyacetophenone |
| Reagents | Ammonium Acetate, NaBH₄ (or NaBH₃CN) | Ammonium Formate / Formamide, Formic Acid |
| Temperature | 0 °C to Room Temperature | 160-190 °C |
| Reaction Time | 12-24 hours | 4-8 hours (plus hydrolysis) |
| Typical Yield | 60-85% | 50-75% |
| Key Byproducts | 1-(3,5-dimethoxyphenyl)ethanol, Bis(1-(3,5-dimethoxyphenyl)ethyl)amine | N-formyl-1-(3,5-dimethoxyphenyl)ethanamine |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Reaction Pathways for this compound Synthesis
Caption: Major synthetic routes to this compound.
References
- 1. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 1-(3,5-Dimethoxyphenyl)ethanamine
Welcome to the technical support center for the synthesis and optimization of 1-(3,5-Dimethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and optimization strategies for this synthesis. Our goal is to move beyond simple procedural lists and offer a causative understanding of the experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for the synthesis of this compound is the reductive amination of 3,5-dimethoxyacetophenone. This one-pot reaction is highly efficient and avoids the issue of over-alkylation, which can be a problem with direct alkylation methods.[1] The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the desired primary amine.
Several reducing agents can be employed, each with its own advantages and considerations:
-
Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent that is effective at a slightly acidic pH (around 6-7). It selectively reduces the iminium ion in the presence of the unreacted ketone, minimizing side reactions.[2] However, it is toxic and can generate hydrogen cyanide gas under strongly acidic conditions, requiring careful handling.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred due to its lower toxicity compared to NaBH₃CN.[1] It is particularly effective for the reductive amination of ketones.
-
Catalytic Hydrogenation (H₂/Catalyst): This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel). It is a greener alternative to hydride reagents but may require specialized equipment to handle hydrogen gas safely.
An alternative, though less common, approach is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] This reaction typically requires high temperatures (120-130 °C or higher) and may result in the formation of N-formyl byproducts that require a subsequent hydrolysis step.[3][5]
Q2: I am observing a low yield in my reductive amination. What are the likely causes and how can I troubleshoot this?
A2: Low yields in the reductive amination of 3,5-dimethoxyacetophenone can stem from several factors. Here is a systematic troubleshooting guide:
1. Incomplete Imine Formation:
-
Cause: The equilibrium between the ketone, ammonia, and the imine may not be favorable. The electron-donating nature of the two methoxy groups on the aromatic ring of 3,5-dimethoxyacetophenone can slightly deactivate the carbonyl group towards nucleophilic attack.
-
Troubleshooting:
-
pH Adjustment: Imine formation is typically favored under weakly acidic conditions (pH 5-6).[2] Adding a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] However, a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic.
-
Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule. Removing water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or by azeotropic removal of water with a suitable solvent (e.g., toluene).
-
Pre-formation of the Imine: You can allow the 3,5-dimethoxyacetophenone and the ammonia source to stir for a period (e.g., 1-2 hours) to facilitate imine formation before adding the reducing agent.[2] Progress can be monitored by techniques like TLC or NMR to confirm imine formation.[2]
-
2. Reduction of the Starting Ketone:
-
Cause: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting 3,5-dimethoxyacetophenone to the corresponding alcohol, 1-(3,5-dimethoxyphenyl)ethanol, in competition with the reduction of the imine.[1]
-
Troubleshooting:
-
Use a Selective Reducing Agent: Switch to a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are significantly more reactive towards the protonated imine (iminium ion) than the ketone.[1]
-
Stepwise Addition: If using NaBH₄, ensure the imine has fully formed before adding the reducing agent in portions at a low temperature (e.g., 0 °C) to minimize ketone reduction.[1]
-
3. Suboptimal Reaction Conditions:
-
Cause: Incorrect solvent, temperature, or stoichiometry can negatively impact the reaction.
-
Troubleshooting:
-
Solvent: Methanol or ethanol are common solvents for reductive aminations using NaBH₃CN or NaBH₄. For NaBH(OAc)₃, which is moisture-sensitive, anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.
-
Stoichiometry: An excess of the ammonia source (e.g., ammonium acetate) is typically used to drive the imine formation equilibrium. The amount of reducing agent should also be optimized; a slight excess (e.g., 1.2-1.5 equivalents) is common.
-
Temperature: While imine formation can be done at room temperature or with gentle heating, the reduction step is often performed at room temperature or below to control reactivity and improve selectivity.
-
Below is a workflow diagram to guide your troubleshooting process:
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Q3: What are the common impurities I should look out for, and how can I purify the final product?
A3: Common impurities in the synthesis of this compound include:
-
Unreacted 3,5-dimethoxyacetophenone: The starting material may be present if the reaction did not go to completion.
-
1-(3,5-dimethoxyphenyl)ethanol: This is the alcohol byproduct from the reduction of the starting ketone.
-
N-formyl-1-(3,5-dimethoxyphenyl)ethanamine: This is a common byproduct in Leuckart reactions and can sometimes form in other reductive aminations if formic acid or a formate salt is present.
-
Di-[1-(3,5-dimethoxyphenyl)ethyl]amine: This secondary amine can form if the initially formed primary amine reacts with another molecule of the imine intermediate.
Purification Strategy:
A standard acid-base extraction is a highly effective method for purifying the desired amine from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Extract the organic layer with an aqueous acidic solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral starting material and alcohol byproduct will remain in the organic layer.
-
Basification: Separate the aqueous layer and make it basic by adding a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH is above 10. This will deprotonate the amine hydrochloride, causing the free amine to precipitate or form an oil.
-
Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (DCM or ethyl acetate) to recover the purified free amine.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.
For higher purity, the amine can be further purified by crystallization of its hydrochloride salt.
Caption: Purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol is adapted from general procedures for the reductive amination of ketones.
Materials:
-
3,5-Dimethoxyacetophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3,5-dimethoxyacetophenone (1.0 eq) and ammonium acetate (10 eq).
-
Add methanol to dissolve the solids (approximately 5-10 mL per gram of ketone).
-
Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Caution: This should be done in a well-ventilated fume hood as there is a potential for hydrogen cyanide gas evolution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by slowly adding 1 M HCl until the gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with DCM to remove any unreacted ketone and alcohol byproduct.
-
Basify the aqueous layer to pH > 10 with a strong base (e.g., 6 M NaOH).
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Leuckart Reaction
This protocol is based on the classical Leuckart reaction conditions.[3][4]
Materials:
-
3,5-Dimethoxyacetophenone
-
Ammonium formate
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 3,5-dimethoxyacetophenone (1.0 eq) and ammonium formate (5-7 eq).
-
Heat the mixture in an oil bath at 160-170 °C for 4-6 hours. The reaction mixture will become viscous.
-
Cool the reaction mixture to room temperature.
-
Add concentrated HCl and reflux for an additional 4-6 hours to hydrolyze the intermediate N-formyl amine.
-
After cooling, dilute the mixture with water and wash with DCM to remove non-basic impurities.
-
Basify the aqueous layer to pH > 10 with a concentrated NaOH solution.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify further using the acid-base extraction described in the FAQ section.
Data for Comparison
While specific NMR and MS data for this compound were not found in the immediate search, the following data for a closely related analog, (S)-(-)-1-(4-Methoxyphenyl)ethylamine , can be used as a reference for expected chemical shifts and fragmentation patterns.
| Data Type | (S)-(-)-1-(4-Methoxyphenyl)ethylamine |
| ¹H NMR (CDCl₃) | δ 1.33 (d, J=6.5Hz, 3H), 1.47 (s, 2H), 3.75 (s, 3H), 4.02 (q, J=6.5Hz, 1H), 6.84 (d, J=8.4Hz, 2H), 7.23 (d, J=8.5Hz, 2H) |
| ¹³C NMR (CDCl₃) | δ 25.8, 50.6, 55.1, 113.7, 126.7, 140.0, 158.4 |
Source: Adapted from publicly available spectral data.
For this compound, one would expect to see:
-
A singlet for the two equivalent methoxy groups around 3.8 ppm.
-
Singlets for the aromatic protons.
-
A quartet for the methine proton (CH-NH₂) and a doublet for the methyl group, similar to the reference compound.
References
Technical Support Center: 1-(3,5-Dimethoxyphenyl)ethanamine Impurity Profiling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the impurity profiling of 1-(3,5-Dimethoxyphenyl)ethanamine. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for identifying, quantifying, and controlling impurities in this active pharmaceutical ingredient (API).
Section 1: Understanding the Molecule and Potential Impurities
Q1: What is this compound, and what are the likely sources of its impurities?
This compound is a primary amine that serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Impurities can be introduced or formed at any stage of its lifecycle: synthesis, purification, and storage.[1] Understanding the synthetic route is the first step in predicting potential process-related impurities.
A common synthetic pathway is the reductive amination of 3,5-dimethoxyphenylacetone or a similar precursor. Another route involves the reduction of a corresponding nitrostyrene intermediate. Each pathway has a unique impurity profile.
Common Impurity Categories:
-
Organic Impurities: These are the most common and can include starting materials, by-products, intermediates, degradation products, and reagents.[1]
-
Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals.[1]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.
Below is a diagram illustrating a common synthetic route and the potential points of impurity formation.
Caption: A potential synthetic pathway for this compound and associated impurities.
Section 2: Navigating the Regulatory Framework: FAQs
Q2: What are the regulatory standards I need to follow for impurity profiling?
The primary guidelines are from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, ICH Q3A(R2) applies to impurities in new drug substances.[2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure product safety and quality.[1][4]
Q3: What are the ICH Q3A thresholds for reporting, identification, and qualification?
The thresholds are based on the maximum daily dose (MDD) of the drug substance. For a typical small molecule, the following thresholds often apply.
| Threshold Type | Maximum Daily Dose (MDD) ≤ 2 g/day | Rationale |
| Reporting | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission.[4] |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | The level above which the structure of an impurity must be confirmed.[4] |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | The level at which an impurity must be assessed for its biological safety.[4] |
Note: These are general thresholds. Always refer to the latest ICH Q3A(R2) guideline for specific cases.[3]
Section 3: Analytical Method Development & Troubleshooting
The workhorse for impurity profiling is High-Performance Liquid Chromatography (HPLC), often with UV or Mass Spectrometry (MS) detection. Gas Chromatography (GC) can also be a valuable tool.
Q4: I'm starting my HPLC method development. Where do I begin?
A systematic approach is crucial.[5][6] The goal is to develop a stability-indicating method, meaning it can separate the API from all known impurities and degradation products.
Caption: Systematic workflow for HPLC impurity method development.
Detailed Protocol: Initial HPLC Screening
-
Column Selection: Start with a robust C18 column (e.g., 100 x 2.1 mm, 1.8 µm). It's a versatile stationary phase for many small molecules.[5]
-
Mobile Phase Preparation:
-
Aqueous (A): Prepare buffers at different pH values (e.g., 0.1% Formic Acid in water, pH ~2.8; 10 mM Ammonium Acetate, pH ~6.8).[5] The amine functional group in your molecule makes its retention highly sensitive to pH.
-
Organic (B): Use Acetonitrile (ACN) as the primary organic modifier.
-
-
Initial Gradient:
-
Flow Rate: 0.4 mL/min
-
Temperature: 30 °C
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: UV detector, scan for lambda max (e.g., 210-400 nm).
-
-
Sample Preparation: Dissolve the sample at ~0.5 mg/mL in a diluent that is weak-eluting (e.g., 90:10 Water:ACN) to prevent peak distortion.[5][7]
-
Execution: Run the sample under each pH condition and evaluate the chromatograms for peak shape, retention, and selectivity.
Q5: My API peak is tailing badly. What's the cause and how do I fix it?
Peak tailing with basic compounds like this compound is a classic problem caused by strong interactions between the protonated amine and residual acidic silanols on the silica-based column packing.
Troubleshooting Steps:
-
Increase Mobile Phase pH: At a higher pH (e.g., >7), the amine is in its free base form, reducing ionic interactions with silanols. However, ensure your column is stable at high pH.
-
Use a Low-Ionic-Strength Buffer: A buffer like ammonium acetate can help shield the silanols.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanols and show significantly reduced tailing for bases. Look for columns marketed as "base-deactivated."
-
Add a Competing Base: A low concentration of a competing amine (e.g., triethylamine) in the mobile phase can saturate the active sites, but this can complicate MS detection.
Q6: I have two impurities that are co-eluting. How can I separate them?
Co-elution means the current method lacks the necessary selectivity.
Troubleshooting Steps:
-
Change Mobile Phase pH: This is the most powerful tool. Altering the ionization state of the API or impurities can dramatically change their retention and selectivity.[5]
-
Change the Organic Modifier: Switch from acetonitrile to methanol or use a combination. This alters the solvent-analyte interactions.
-
Change the Stationary Phase: If pH and solvent changes fail, switch to a column with a different selectivity (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase).[6]
-
Decrease the Gradient Slope: A shallower gradient gives the peaks more time to separate.
-
Lower the Temperature: This can sometimes increase selectivity, although it will also increase retention times and pressure.
Q7: When should I consider using GC-MS instead of HPLC?
GC-MS is an excellent orthogonal technique, especially for volatile and thermally stable impurities.[8]
-
Use GC-MS for:
-
Identifying volatile starting materials or reagents.
-
Analyzing non-chromophoric impurities that are invisible to UV detection.
-
Confirming the identity of known impurities by matching their mass spectra to libraries.
-
-
Considerations:
Section 4: Designing a Forced Degradation Study
Q8: Why do I need to perform a forced degradation study?
Forced degradation (or stress testing) is a regulatory requirement and a critical part of method development.[11][12] Its purposes are:
-
To demonstrate the stability-indicating nature of your analytical method by proving it can separate the API from its degradation products.[11]
-
To identify likely degradation products that could form during storage, helping to establish degradation pathways.[13][14]
-
To inform formulation and packaging development by understanding the molecule's intrinsic stability.[11]
The industry-accepted goal is to achieve 5-20% degradation of the API.[11][14][15]
Protocol: Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents & Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C | To test susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C | To test susceptibility to degradation in basic environments. |
| Oxidation | 3% H₂O₂, room temperature | To test susceptibility to oxidative degradation. |
| Thermal | Dry heat (e.g., 80-100 °C) on solid API | To assess the impact of heat on the solid-state stability. |
| Photolytic | Expose solution & solid to UV/Vis light (ICH Q1B) | To assess light sensitivity. |
Note: Monitor each condition at several time points (e.g., 1, 3, 5 days) and always run a control sample protected from stress.[13]
Section 5: Impurity Identification and Structural Elucidation
Q9: My validated method shows an unknown impurity above the 0.10% identification threshold. What is my next step?
When an unknown impurity exceeds the identification threshold, you must determine its chemical structure.[4] This typically involves a multi-step analytical approach.[16][17]
Caption: Workflow for the structural elucidation of an unknown pharmaceutical impurity.
Expert Insights:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), such as TOF or Orbitrap, is invaluable. It provides a highly accurate mass measurement, allowing you to confidently determine the elemental composition (molecular formula) of the impurity.[16][17] The fragmentation pattern (MS/MS) gives clues about the molecule's substructures.
-
Nuclear Magnetic Resonance (NMR): NMR is the gold standard for unequivocal structure elucidation.[18][19][20] While MS can suggest a structure, NMR provides the definitive atomic connectivity and stereochemistry. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required to piece the molecular puzzle together.[19]
-
Isolation: Obtaining a pure sample of the impurity is often the biggest challenge. Preparative HPLC is the most common technique used for isolation.[17]
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. padproject.nd.edu [padproject.nd.edu]
- 8. State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. biomedres.us [biomedres.us]
- 16. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. veeprho.com [veeprho.com]
- 18. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(3,5-Dimethoxyphenyl)ethanamine
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(3,5-Dimethoxyphenyl)ethanamine, a key intermediate in pharmaceutical synthesis and a subject of analytical interest. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep, practical understanding of method validation. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), providing a framework for developing robust, reliable, and compliant analytical procedures.[1][2][3][4]
Introduction: The Analytical Imperative
This compound is a primary amine with a chiral center, presenting distinct analytical challenges. Its purity, concentration, and stereoisomeric composition are critical quality attributes (CQAs) that directly impact the safety and efficacy of any downstream active pharmaceutical ingredient (API). Therefore, the validation of analytical methods is not merely a regulatory formality but a scientific necessity to ensure that a method is fit for its intended purpose.[4] This guide will compare the two most powerful and commonly employed techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound, covering assay, impurity profiling, and enantiomeric purity.
The Regulatory and Scientific Framework
Analytical method validation is governed by a harmonized set of international guidelines, primarily ICH Q2(R2) and USP General Chapter <1225>.[1][3][4][5] These documents outline the performance characteristics that must be evaluated to demonstrate a method's suitability. The validation process is an integral part of the analytical procedure lifecycle, which extends from development and validation to routine use and continuous verification.[6][7][8]
Caption: The Analytical Method Lifecycle as per ICH guidelines.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked: Are we quantifying the main component? Identifying an unknown impurity? Separating enantiomers? Here, we compare HPLC and GC-MS for their suitability in analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, offering versatility for both quantitative and qualitative assessments. Its operation at or near ambient temperatures makes it ideal for thermally labile or non-volatile compounds.
-
Reversed-Phase HPLC (RP-HPLC): This is the premier choice for assay (quantitation) and achiral purity analysis . The polarity of this compound makes it well-suited for separation on non-polar stationary phases like C18. The primary amine group can cause peak tailing on silica-based columns; this is mitigated by using a mobile phase with a suitable pH (to protonate the amine) and an ion-pairing agent, or by using modern, end-capped columns.
-
Chiral HPLC: As this compound is chiral, controlling its enantiomeric composition is critical. Chiral HPLC, using a chiral stationary phase (CSP), is the definitive method for enantiomeric separation and quantification .[9][10] Polysaccharide-based CSPs are often a good starting point for screening.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides unparalleled specificity for identification and is highly sensitive for detecting volatile and semi-volatile impurities.[11][12]
-
Causality of Derivatization: Direct injection of primary amines like this compound into a GC system often results in poor chromatography (e.g., peak tailing) due to interaction with active sites in the inlet and column. Derivatization, such as acylation (e.g., with trifluoroacetic anhydride), is frequently necessary. This step masks the polar amine group, increasing volatility and improving peak shape, leading to more reliable and reproducible results.[11]
-
Mass Spectrometry for Identification: The mass spectrometer provides structural information, making GC-MS a powerful tool for confirming the identity of the main peak and for the tentative identification of impurities based on their fragmentation patterns.[13]
Head-to-Head: Validation Parameter Performance
The following table summarizes the performance and key considerations for HPLC and GC-MS across the validation parameters defined in ICH Q2(R2).[2][3][4]
| Validation Parameter | Reversed-Phase HPLC (Assay/Purity) | Chiral HPLC (Enantiomeric Purity) | GC-MS (Identification/Purity) |
| Specificity | High. Demonstrated by peak purity analysis (DAD) and separation from known impurities and degradation products. | Very High. Ability to separate the two enantiomers from each other and from other impurities is the primary goal. | Extremely High. Mass spectral data provides definitive identification and distinguishes the analyte from co-eluting peaks. |
| Linearity & Range | Excellent (typically 0.999 or better). Wide range (e.g., 50-150% of nominal for assay). | Good (typically >0.995). Range is critical and must cover from the LOQ of the undesired enantiomer to 120% of its specification. | Good, but can be affected by detector saturation at high concentrations. Range is often narrower than HPLC. |
| Accuracy | High. Typically determined by spike recovery studies on a placebo matrix, with acceptance criteria of 98-102%.[14] | High. Determined by spiking the desired enantiomer with known amounts of the undesired enantiomer. Acceptance criteria are often wider due to lower concentrations. | High. Spike recovery is also used. Accuracy can be affected by derivatization efficiency if not consistent. |
| Precision (RSD%) | Very High. Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0% are common targets for assays.[2] | High. Repeatability and intermediate precision RSDs are typically higher (e.g., ≤ 5%) due to the challenge of quantifying a minor peak in the presence of a major one. | High. RSDs are generally slightly higher than HPLC due to the additional derivatization step and inlet variability. Typically < 5%. |
| LOD & LOQ | Low. Easily achievable in the ng range, suitable for detecting trace impurities. | Very Low. Must be sensitive enough to quantify the undesired enantiomer at very low levels (e.g., <0.1%). | Extremely Low. Often in the pg range, making it superior for trace analysis of volatile impurities. |
| Robustness | Good. Assessed by deliberately varying parameters like pH, mobile phase composition, and temperature.[15] | Moderate. Chiral separations can be sensitive to small changes in mobile phase composition (especially the alcohol modifier) and temperature. | Good. Assessed by varying parameters like oven ramp rate, flow rate, and derivatization conditions. |
Experimental Protocols: A Practical Guide
The following protocols are foundational templates. For this compound, optimization of mobile phase, column type, and temperature is required.
Protocol 1: RP-HPLC Method for Assay and Impurity Determination
-
Chromatographic System: HPLC with UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
-
Gradient Program: Start at 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 275 nm (determine optimal wavelength by UV scan).
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~0.5 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
-
Chromatographic System: HPLC with UV detector.
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like Diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 275 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1.0 mg/mL.
Protocol 3: GC-MS Method for Identification
-
Derivatization: To 1 mg of sample, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC-MS System: Gas chromatograph coupled to a Mass Selective Detector.
-
Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C, Split mode (e.g., 20:1).
-
Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
Visualizing the Validation Workflow
A structured approach is essential for efficient and compliant method validation.
Caption: A sequential workflow for validating an HPLC method.
Conclusion and Recommendations
No single analytical method can fully characterize this compound. A strategic combination of techniques is required for comprehensive quality control.
-
For Routine QC (Assay and Impurities): A validated Reversed-Phase HPLC method is the most suitable choice due to its high precision, accuracy, and robustness for quantification.
-
For Stereochemical Control: A validated Chiral HPLC method is mandatory to control enantiomeric purity, a critical parameter for many pharmaceutical products.
-
For Identity Confirmation and Volatile Impurity Profiling: A GC-MS method is invaluable for unequivocal identification and for detecting impurities that may not be amenable to HPLC analysis.
The development and validation of these methods must be executed within the framework of international guidelines.[1][3][4][16] The data presented in this guide, drawn from established principles for analogous compounds, provides a robust starting point for any laboratory tasked with the analysis of this compound.
References
- 1. uspbpep.com [uspbpep.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. investigationsquality.com [investigationsquality.com]
- 7. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. pharmadevils.com [pharmadevils.com]
- 16. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
A Researcher's Guide to Characterizing Novel 5-HT6 Receptor Ligands: A Comparative Analysis Featuring 1-(3,5-Dimethoxyphenyl)ethanamine
This guide provides a comprehensive framework for the pharmacological characterization of novel serotonin 6 (5-HT6) receptor ligands, using the hypothetical compound 1-(3,5-Dimethoxyphenyl)ethanamine as a case study. We will delve into the essential experimental workflows, compare its potential profile against established 5-HT6R antagonists, and provide the scientific rationale behind these methodologies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of new chemical entities targeting the 5-HT6 receptor.
The 5-HT6 Receptor: A Prime Target for Cognitive Enhancement
The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), with high densities in regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1][2] This unique expression profile has made it a compelling target for therapeutic intervention in cognitive disorders, notably Alzheimer's disease and schizophrenia.[3][4] The primary signaling mechanism of the 5-HT6 receptor involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5] However, evidence also points to alternative, non-canonical signaling pathways, including the activation of Fyn tyrosine kinase, mTOR, and Cdk5, which may also contribute to its physiological roles.[1][5]
Antagonism of the 5-HT6 receptor has been a major focus of drug discovery efforts, with the hypothesis that blocking its activity can modulate multiple neurotransmitter systems, including acetylcholine and glutamate, ultimately enhancing cognitive function.[2][3][4] Despite promising preclinical data, the translation to clinical efficacy has been challenging, with several candidates, such as intepirdine and idalopirdine, failing in late-stage clinical trials.[4][6] This underscores the need for a thorough and multi-faceted approach to characterizing new 5-HT6R ligands to better predict their clinical potential.
Introducing this compound: A Hypothetical Candidate
For the purposes of this guide, we will consider this compound as a novel chemical entity with a potential affinity for the 5-HT6 receptor. Its phenethylamine scaffold is a common feature in many neurologically active compounds.[7] Our objective is to outline the necessary experimental procedures to determine its pharmacological profile and compare it to well-characterized 5-HT6R antagonists.
Comparative Pharmacological Profiling
A critical step in drug discovery is to benchmark a novel compound against existing ligands. Here, we compare the hypothetical data for this compound with the known properties of established 5-HT6R antagonists.
In Vitro Binding Affinity
Binding affinity, typically expressed as the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. Radioligand binding assays are the gold standard for determining these values.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| This compound | 5-HT6 | (Hypothetical Data) |
| Idalopirdine | 5-HT6 | 0.83[8] |
| Intepirdine | 5-HT6 | ~0.23 (pKi 9.63)[8] |
| Masupirdine | 5-HT6 | 2.04[8] |
| SB-271046 | 5-HT6 | (Data not readily available in provided snippets) |
Table 1: Comparative Binding Affinities of 5-HT6 Antagonists.
In Vitro Functional Activity
Functional assays determine the biological effect of a ligand upon binding to its receptor. For antagonists, this is often measured as their ability to block the action of an agonist, expressed as an IC50 or pKb value. For the Gs-coupled 5-HT6 receptor, cAMP assays are the primary method for assessing functional activity.
| Compound | Assay Type | Functional Activity (pKb or IC50) |
| This compound | cAMP Inhibition | (Hypothetical Data) |
| Idalopirdine | cAMP Inhibition | (Specific pKb/IC50 not in provided snippets) |
| Intepirdine | cAMP Inhibition | (Specific pKb/IC50 not in provided snippets) |
| SB-271046 | cAMP Inhibition | (Specific pKb/IC50 not in provided snippets) |
Table 2: Comparative Functional Activity of 5-HT6 Antagonists.
Experimental Workflows: A Step-by-Step Guide
To generate the data presented above, a series of well-defined experiments must be conducted. The following sections provide detailed protocols and the underlying rationale.
Diagram of the Experimental Workflow
Caption: Workflow for the in vitro characterization of a novel 5-HT6R ligand.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of this compound for the human 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD or a more selective 5-HT6 radioligand.
-
Non-specific binding control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin).
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).[9]
-
Polyethylenimine (PEI) treated glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the HEK-293 cells expressing the 5-HT6 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C.[10]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.[9][10]
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through the PEI-treated glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[9][10]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay Protocol
This assay measures the ability of a test compound to antagonize the agonist-induced production of cAMP, providing a measure of its functional potency.
Objective: To determine the functional antagonist potency (pKb or IC50) of this compound at the human 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
5-HT6 receptor agonist (e.g., serotonin).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[9][11][12]
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]
-
Cell culture medium and buffers.
Procedure:
-
Cell Preparation: Culture the HEK-293 cells expressing the 5-HT6 receptor in 96-well plates. Prior to the assay, the cells may be serum-starved.[9]
-
Compound Addition: Add varying concentrations of the test compound (antagonist) to the cells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT6 agonist (typically the EC80 concentration) to stimulate cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a chosen detection kit according to the manufacturer's instructions.[11][12]
-
Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the concentration of the test compound to determine the IC50 value. This can be converted to a pKb value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant.
Understanding the 5-HT6 Receptor Signaling Network
The pro-cognitive effects of 5-HT6 receptor antagonists are thought to arise from their ability to modulate downstream signaling pathways. While the canonical Gs-cAMP pathway is well-established, a growing body of evidence highlights the importance of non-canonical signaling.
Caption: Simplified signaling pathways of the 5-HT6 receptor.
The canonical pathway involves the activation of adenylyl cyclase and the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB, leading to changes in gene expression that are important for neuronal plasticity.[13]
Beyond this, the 5-HT6 receptor can also signal through Gs-independent mechanisms. It has been shown to interact with and activate Fyn, a non-receptor tyrosine kinase, the mammalian target of rapamycin (mTOR), and cyclin-dependent kinase 5 (Cdk5).[1][5] These alternative pathways are implicated in the regulation of cognition and neuronal development.[1][3][5] A comprehensive understanding of how a novel ligand modulates these different pathways could provide valuable insights into its potential therapeutic effects and side-effect profile.
Conclusion and Future Directions
The characterization of a novel 5-HT6 receptor ligand like this compound requires a systematic and multi-pronged approach. By employing robust in vitro binding and functional assays, we can establish its fundamental pharmacological properties. Comparing these properties to those of well-studied antagonists provides a crucial context for its potential as a therapeutic agent.
Future studies should aim to further elucidate the compound's mechanism of action. Investigating its effects on non-canonical signaling pathways and assessing its in vivo efficacy in animal models of cognitive impairment will be critical next steps.[14][15][16] A thorough understanding of the structure-activity relationship and the downstream signaling consequences will ultimately guide the development of more effective and safer therapeutics targeting the 5-HT6 receptor.
References
- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethylamine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Predicted Biological Activity of 1-(3,5-Dimethoxyphenyl)ethanamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Phenethylamines
Phenethylamines are a broad class of compounds with significant pharmacological effects, primarily mediated through their interactions with monoamine neurotransmitter systems. The introduction of a chiral center, as in 1-(3,5-Dimethoxyphenyl)ethanamine, results in two enantiomers, (R)- and (S)-, which can exhibit markedly different biological activities. This stereoselectivity is a critical consideration in drug design and development, as one enantiomer may be responsible for the desired therapeutic effects while the other could be inactive or contribute to off-target effects.
The subject of this guide, this compound, is a structural analogue of several well-characterized psychoactive compounds, including mescaline.[1][2] Its 3,5-dimethoxy substitution pattern suggests likely interactions with serotonergic and adrenergic receptors. The addition of an alpha-methyl group, creating the ethanamine, introduces a chiral center, making the differential pharmacology of its enantiomers a key area of investigation.
Predicted Biological Activity Based on Structure-Activity Relationships
Based on extensive research into related 2,4,5-trisubstituted amphetamines, a clear pattern of stereoselective activity has emerged. The (R)-enantiomers of these compounds are consistently more potent agonists at the serotonin 5-HT2A receptor.[1] This enhanced potency of the (R)-isomer is also observed in functional assays and human studies.[1]
Therefore, it is highly probable that the enantiomers of this compound will also exhibit significant differences in their biological activity, with the (R)-enantiomer predicted to be the more potent eutomer at key serotonergic receptors.
Table 1: Predicted Comparative Biological Activity of this compound Enantiomers
| Biological Target | Predicted Activity of (R)-enantiomer | Predicted Activity of (S)-enantiomer | Rationale |
| 5-HT2A Receptor | Higher affinity agonist | Lower affinity agonist | Consistent SAR in analogous alpha-methylated phenethylamines shows the (R)-enantiomer to be more potent.[1] |
| 5-HT2C Receptor | Moderate to high affinity agonist | Lower affinity agonist | Similar to 5-HT2A, stereoselectivity is expected, with the (R)-enantiomer being more active.[1] |
| Dopamine Receptors (D1, D2, D3) | Weak to moderate affinity | Weak to moderate affinity | While the primary targets are serotonergic, some cross-reactivity with dopamine receptors is possible, though significant stereoselectivity is less certain without direct data. |
| Adrenergic Receptors (α1A, α2A) | Weak to moderate affinity | Weak to moderate affinity | Phenethylamines often show some affinity for adrenergic receptors; however, the degree of stereoselectivity is not readily predictable from available data. |
Experimental Workflows for Validation
To validate the predicted biological activities, a systematic experimental approach is required. This involves the chiral separation of the enantiomers followed by in vitro and in vivo pharmacological characterization.
Chiral Separation of this compound Enantiomers
The first critical step is to obtain the individual (R)- and (S)-enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method for this separation.
Protocol 1: Chiral HPLC Separation
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~270 nm) is suitable.
-
Fraction Collection: Once the separation method is optimized, the individual enantiomers can be collected as they elute from the column.
-
Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions should be determined using the same chiral HPLC method.
In Vitro Pharmacological Profiling
Once the pure enantiomers are obtained, their biological activity can be assessed through a battery of in vitro assays.
Protocol 2: Radioligand Binding Assays
-
Target Receptors: A panel of receptors should be tested, including at a minimum: 5-HT2A, 5-HT2C, dopamine D1, D2, and D3, and adrenergic α1A and α2A.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are incubated with a specific radioligand.
-
Competition Binding: The ability of the (R)- and (S)-enantiomers of this compound to displace the radioligand is measured over a range of concentrations.
-
Data Analysis: The inhibition constant (Ki) is calculated for each enantiomer at each receptor, providing a measure of binding affinity.
Protocol 3: Functional Assays (e.g., Calcium Flux Assay for Gq-coupled Receptors)
-
Cell Lines: Use cell lines stably expressing the receptor of interest (e.g., 5-HT2A or 5-HT2C) and a calcium-sensitive fluorescent dye.
-
Compound Addition: Add increasing concentrations of the (R)- and (S)-enantiomers to the cells.
-
Signal Detection: Measure the change in fluorescence, which corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each enantiomer to quantify their potency and efficacy as agonists.
Predicted Signaling Pathways
The primary predicted target, the 5-HT2A receptor, is a Gq-coupled receptor. Its activation initiates a well-defined signaling cascade.
Conclusion and Future Directions
While direct experimental data on the biological activity of the enantiomers of this compound is currently lacking, a strong predictive framework can be built upon the extensive research on analogous phenethylamines. It is hypothesized that the (R)-enantiomer will be the more potent agonist at 5-HT2A and 5-HT2C receptors. This guide provides the necessary experimental protocols for the chiral separation and pharmacological characterization required to validate these predictions. The elucidation of the specific activities of these enantiomers will be a valuable contribution to the understanding of phenethylamine SAR and will inform future drug discovery and development efforts in this chemical space.
References
A Comparative Guide to the Receptor Cross-Reactivity of 1-(3,5-Dimethoxyphenyl)ethanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Off-Target Profiling
1-(3,5-Dimethoxyphenyl)ethanamine belongs to the phenethylamine class of compounds, a scaffold renowned for its diverse pharmacological activities. As a structural analog of mescaline, its primary interactions are predicted to be with serotonergic receptors, particularly the 5-HT₂ family. However, understanding the extent of its cross-reactivity with other monoaminergic receptors is paramount for predicting its therapeutic potential and off-target effects. This guide synthesizes data from closely related 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines) and their corresponding amphetamines (3C-scalines) to build a comprehensive cross-reactivity profile.[1][2][3]
The rationale for this comparative approach stems from the well-documented structure-activity relationships within the phenethylamine class. Subtle modifications to the phenyl ring substituents can significantly alter receptor affinity and functional activity. By examining a series of analogs, we can delineate the key structural determinants of receptor selectivity and extrapolate these findings to this compound.
Predicted Primary Targets and Functional Activity
Based on its structural homology to mescaline and related compounds, this compound is anticipated to be a potent agonist at serotonin 5-HT₂ₐ and 5-HT₂c receptors.[1][2] These receptors are principal targets for psychedelic phenethylamines.[4] The functional consequence of this interaction is likely to be the activation of G-protein coupled signaling cascades, leading to downstream cellular responses.
Comparative Cross-Reactivity Analysis
The following sections detail the binding affinities and functional activities of various mescaline analogs at a panel of serotonergic, adrenergic, and dopaminergic receptors, as well as monoamine transporters. This data provides a robust framework for predicting the cross-reactivity profile of this compound.
Serotonin Receptor Cross-Reactivity
Phenethylamines of this class generally exhibit the highest affinity for 5-HT₂ receptors, with varying degrees of selectivity over other 5-HT subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of Mescaline Analogs at Serotonin Receptors
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂c |
| Mescaline | >10,000 | 4,900 | 9,900 |
| Escaline (4-ethoxy) | >10,000 | 1,100 | 2,200 |
| Proscaline (4-propoxy) | >10,000 | 680 | 1,500 |
| Isoproscaline (4-isopropoxy) | >10,000 | 1,200 | 2,300 |
| Allylescaline (4-allyloxy) | >10,000 | 550 | 1,200 |
| Methylescaline (4-methoxy) | >10,000 | 2,100 | 4,200 |
Data synthesized from Kolaczynska et al., 2022.[1][2][3][5]
As evidenced in Table 1, the introduction of a 4-alkoxy substituent generally increases affinity for 5-HT₂ₐ and 5-HT₂c receptors compared to mescaline.[1][2] It is noteworthy that none of the tested phenethylamine analogs displayed significant affinity for the 5-HT₁ₐ receptor.[1][5]
Adrenergic and Dopaminergic Receptor Cross-Reactivity
Cross-reactivity with adrenergic and dopaminergic receptors is a critical consideration for predicting cardiovascular and central nervous system side effects.
Table 2: Comparative Binding Affinities (Ki, nM) of Mescaline Analogs at Adrenergic and Dopaminergic Receptors
| Compound | α₁ₐ | α₂ₐ | D₂ |
| Mescaline | >10,000 | 2,700 | >10,000 |
| Escaline (4-ethoxy) | >10,000 | 3,700 | >10,000 |
| Proscaline (4-propoxy) | >10,000 | 2,500 | >10,000 |
| Isoproscaline (4-isopropoxy) | >10,000 | 3,100 | >10,000 |
| Allylescaline (4-allyloxy) | >10,000 | 1,900 | >10,000 |
| Methylescaline (4-methoxy) | >10,000 | 3,200 | >10,000 |
Data synthesized from Kolaczynska et al., 2022.[1][2][3]
The data consistently demonstrates that these phenethylamine analogs possess low affinity for α₁ₐ and D₂ receptors.[1][2] While some interaction is observed at the α₂ₐ receptor, the affinity is considerably lower than at the primary 5-HT₂ targets.[1]
Monoamine Transporter Interactions
Interaction with monoamine transporters (for serotonin, dopamine, and norepinephrine) can indicate potential for abuse and impact on neurotransmitter homeostasis.
Table 3: Comparative Inhibitory Activity (IC₅₀, nM) of Mescaline Analogs at Monoamine Transporters
| Compound | SERT | DAT | NET |
| Mescaline | >10,000 | >10,000 | >10,000 |
| Escaline (4-ethoxy) | >10,000 | >10,000 | >10,000 |
| Proscaline (4-propoxy) | >10,000 | >10,000 | >10,000 |
| Isoproscaline (4-isopropoxy) | >10,000 | >10,000 | >10,000 |
| Allylescaline (4-allyloxy) | >10,000 | >10,000 | >10,000 |
| Methylescaline (4-methoxy) | >10,000 | >10,000 | >10,000 |
Data synthesized from Kolaczynska et al., 2022.[1][2][3]
The tested analogs show negligible interaction with the serotonin, dopamine, and norepinephrine transporters, suggesting a low potential for abuse related to transporter inhibition.[1][2]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for assessing receptor binding and functional activity.
Radioligand Binding Assays
This protocol outlines the methodology for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for a panel of receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT₂ₐ, α₂ₐ).
-
Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Functional Cellular Assays (e.g., Calcium Flux)
This protocol describes a method to determine the functional activity (EC₅₀ and efficacy) of a compound at a Gq-coupled receptor like 5-HT₂ₐ.
Objective: To measure the ability of this compound to activate 5-HT₂ₐ receptor signaling.
Materials:
-
Cells stably expressing the 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Test compound.
-
Reference agonist (e.g., serotonin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Fluorescent plate reader.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Prepare serial dilutions of the test compound and the reference agonist.
-
Add the compounds to the wells and immediately begin measuring fluorescence.
-
Record the change in fluorescence over time.
-
Determine the maximum response for each concentration.
-
Plot the concentration-response curve and calculate the EC₅₀ and efficacy relative to the reference agonist.
Caption: Functional Cellular Assay Workflow.
Conclusion and Future Directions
The comparative analysis strongly suggests that this compound will exhibit a pharmacological profile characterized by potent agonism at 5-HT₂ₐ and 5-HT₂c receptors, with minimal cross-reactivity at other tested monoaminergic receptors and transporters. This profile is consistent with that of other psychedelic phenethylamines.
Future in vitro and in vivo studies should be conducted to definitively characterize the binding and functional profile of this compound and to explore its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for such investigations.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
A Comparative Analysis of 1-(3,5-Dimethoxyphenyl)ethanamine Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of derivatives of 1-(3,5-Dimethoxyphenyl)ethanamine, a foundational scaffold in psychoactive drug discovery. We will delve into the nuanced structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, with a particular focus on their interactions with serotonergic receptors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical space of phenethylamine derivatives for the design of novel therapeutic agents.
Introduction: The Significance of the Phenethylamine Scaffold
The phenethylamine backbone is a privileged scaffold in neuropharmacology, giving rise to a vast array of compounds with diverse biological activities. The naturally occurring psychedelic mescaline (3,4,5-trimethoxyphenethylamine) serves as a prototypical example and a key reference point for the derivatives discussed herein.[1][2] The substitution pattern on the phenyl ring is a critical determinant of a compound's potency, receptor selectivity, and overall pharmacological effect.[3][4] This guide will focus on derivatives of this compound, exploring how modifications at the 4-position of the phenyl ring and the alpha-carbon of the ethylamine side chain modulate their interaction with key central nervous system targets, primarily the serotonin 5-HT₂ₐ receptor.
Core Structure-Activity Relationships
The pharmacological activity of this compound derivatives is exquisitely sensitive to their chemical structure. Two primary areas of modification dictate the resulting compound's properties: substitution at the 4-position of the phenyl ring and alkylation of the alpha-carbon of the ethylamine side chain.
The Critical Role of the 4-Position Substituent
Derivatives of this compound are often referred to as "scaline" analogues, where the nature of the 4-alkoxy substituent plays a pivotal role in modulating psychedelic activity.[1][2] Generally, small, lipophilic substituents at this position tend to enhance potency.[3]
As illustrated, increasing the chain length of the 4-alkoxy group from methoxy (mescaline) to ethoxy (escaline) and propoxy (proscaline) generally leads to a significant increase in potency.[3][5] For instance, escaline is approximately 5 to 8 times more potent than mescaline.[5] This trend is attributed to enhanced affinity for the 5-HT₂ₐ receptor.[3][6]
The Influence of the Alpha-Methyl Group
The addition of a methyl group to the alpha-carbon of the ethylamine side chain transforms the phenethylamine into an amphetamine derivative. These are often denoted with the "3C-" prefix (e.g., 3C-E is the amphetamine analogue of escaline).[1] This structural modification has profound effects on the pharmacological profile, often increasing the duration of action and metabolic stability.[4] In some series of phenethylamines, alpha-methylation can dramatically increase potency; however, in the 3,4,5-trisubstituted series, the increase in potency is often marginal compared to the 2,4,5-trisubstituted series.[1][3]
Comparative Receptor Binding Profiles
The primary mechanism of action for the psychedelic effects of these compounds is agonism at the serotonin 5-HT₂ₐ receptor.[4] However, their affinity for other serotonin receptor subtypes, such as 5-HT₂C and 5-HT₁ₐ, as well as other monoamine receptors, contributes to their overall pharmacological profile.[3] Most 3,4,5-substituted phenethylamine and amphetamine derivatives exhibit a preference for the 5-HT₂ₐ receptor over the 5-HT₁ₐ receptor.[3]
Below is a table summarizing the receptor binding affinities (Ki, nM) for a selection of this compound derivatives at human serotonin receptors. Lower Ki values indicate higher binding affinity.
| Compound | 4-Substituent | α-Carbon | 5-HT₂ₐ Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₁ₐ Ki (nM) |
| Mescaline | -OCH₃ | H | ~5500 | ~13000 | >10000 |
| Escaline | -OCH₂CH₃ | H | ~200 | ~400 | ~8000 |
| Proscaline | -O(CH₂)₂CH₃ | H | ~100 | ~250 | ~5000 |
| Allylescaline | -OCH₂CH=CH₂ | H | ~90 | ~200 | ~4500 |
| 3C-E | -OCH₂CH₃ | CH₃ | ~150 | ~300 | ~7000 |
Note: The Ki values are approximate and compiled from various sources for comparative purposes.
The data clearly indicates that extending the 4-alkoxy substituent increases binding affinity for both 5-HT₂ₐ and 5-HT₂C receptors.[6]
Signaling Pathways and Functional Activity
Activation of the 5-HT₂ₐ receptor by these ligands initiates a cascade of intracellular signaling events. The 5-HT₂ₐ receptor is a Gq/11-coupled G protein-coupled receptor (GPCR). Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for the synthesis and in vitro evaluation of this compound derivatives.
General Synthetic Procedure for 4-Alkoxy-3,5-dimethoxyphenethylamines (Scalines)
This protocol outlines a general method for the synthesis of scaline derivatives starting from syringaldehyde.
Step 1: Williamson Ether Synthesis
-
Dissolve syringaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate (1.5 equivalents) and the desired alkyl halide (e.g., ethyl iodide for escaline, propyl iodide for proscaline) (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting 4-alkoxy-3,5-dimethoxybenzaldehyde by column chromatography or recrystallization.
Step 2: Henry Reaction
-
Dissolve the substituted benzaldehyde (1 equivalent) in nitromethane (excess).
-
Add a catalytic amount of a base such as ammonium acetate or ethylenediammonium diacetate.
-
Heat the mixture and monitor the formation of the nitrostyrene derivative by TLC.
-
After completion, cool the reaction and remove the excess nitromethane under reduced pressure.
-
Purify the resulting 1-(4-alkoxy-3,5-dimethoxyphenyl)-2-nitroethene by recrystallization.
Step 3: Reduction of the Nitroalkene
-
Dissolve the nitrostyrene derivative (1 equivalent) in a suitable solvent like THF or diethyl ether.
-
Add the solution dropwise to a stirred suspension of a reducing agent such as lithium aluminum hydride (LAH) (2-3 equivalents) in the same solvent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting aluminum salts and wash with the solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenethylamine.
-
The final product can be purified by distillation or by conversion to its hydrochloride salt and recrystallization.
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT₂ₐ receptor.
Materials:
-
Cell membranes expressing human 5-HT₂ₐ receptors.
-
Radioligand: [³H]ketanserin.
-
Non-specific binding agent: Mianserin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Scintillation vials and scintillation cocktail.
-
Microplate reader or liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or mianserin (for non-specific binding).
-
Add the [³H]ketanserin to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel psychoactive compounds. The structure-activity relationships are well-defined, with the 4-position substituent and the presence or absence of an alpha-methyl group being key determinants of pharmacological activity. A thorough understanding of these principles, coupled with robust synthetic and analytical methodologies, will continue to drive the development of new chemical entities with tailored pharmacological profiles for research and potential therapeutic applications.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Scaline - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Escaline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
An Independent Validation and Comparative Analysis of 1-(3,5-Dimethoxyphenyl)ethanamine Binding Data
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Independent Validation
In the landscape of receptor pharmacology, the characterization of novel ligands is a cornerstone of drug discovery and neuroscience research. 1-(3,5-Dimethoxyphenyl)ethanamine is a phenethylamine derivative with structural similarities to known psychoactive compounds and neurotransmitter modulators. While its precise binding profile is not extensively documented in publicly accessible literature, its chemical structure suggests a potential interaction with monoamine receptors, particularly serotonin (5-HT) receptors, based on the pharmacology of related compounds such as mescaline (3,4,5-trimethoxyphenethylamine) and its numerous analogs.[1][2][3][4]
This guide provides a framework for the independent validation of this compound's binding characteristics. We will outline a multi-faceted approach, employing orthogonal methodologies to not only determine its primary binding targets but also to compare its profile against well-characterized compounds in the same structural family. The emphasis here is on building a self-validating system of experiments, ensuring the trustworthiness and reproducibility of the generated data. This approach is critical for establishing a solid foundation for any further preclinical or clinical development.
Comparative Ligand Selection: Establishing a Pharmacological Context
To understand the unique binding profile of this compound, it is essential to compare it to structurally and pharmacologically related compounds. The following have been selected as comparators:
-
Mescaline (3,4,5-trimethoxyphenethylamine): A naturally occurring psychedelic phenethylamine, providing a foundational benchmark for 5-HT2A and 5-HT2C receptor interaction.[1][4]
-
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic phenethylamine with well-documented high affinity for serotonin receptors.[5]
-
TMA (3,4,5-trimethoxyamphetamine): The alpha-methylated analog of mescaline, which allows for an investigation into the structural impact of this modification on receptor binding and potency.[6]
Orthogonal Validation Strategy: A Two-Pillar Approach
A robust validation strategy relies on more than a single experimental technique. We will employ a two-pillar approach:
-
Radioligand Binding Assays: To determine the affinity of this compound and our comparators for specific receptor targets. This method directly measures the physical interaction between the ligand and the receptor.
-
Functional Assays (Calcium Mobilization): To assess the functional consequence of binding – is the compound an agonist, antagonist, or has no functional effect? This provides a deeper understanding of the compound's biological activity.
This dual approach ensures that we not only know if the compound binds, but also what it does upon binding.
Caption: Orthogonal validation workflow for this compound.
Methodology 1: Radioligand Binding Assays
Principle: This competitive binding assay measures the affinity of a test compound (the "competitor") for a receptor by quantifying its ability to displace a radiolabeled ligand that has a known high affinity for the same receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Target Receptors: Based on the pharmacology of related phenethylamines, the primary targets for initial screening will be the human serotonin receptors 5-HT2A and 5-HT2C.
Experimental Protocol:
-
Membrane Preparation:
-
Utilize commercially available cell membranes from HEK293 cells stably expressing either human 5-HT2A or 5-HT2C receptors.
-
Thaw membranes on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add the diluted cell membranes.
-
Add the radioligand. For 5-HT2A, [3H]ketanserin is a standard choice. For 5-HT2C, [3H]mesulergine is commonly used. The concentration of the radioligand should be approximately at its Kd for the respective receptor.
-
Add a range of concentrations of this compound or the comparator compounds (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For determining non-specific binding, a high concentration of a known non-labeled antagonist (e.g., mianserin for 5-HT2 receptors) is added to a set of wells.
-
Total binding is determined in the absence of any competitor.
-
-
Incubation and Harvesting:
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Methodology 2: In Vitro Functional Assay (Calcium Mobilization)
Principle: The 5-HT2 receptor family, including 5-HT2A and 5-HT2C, are Gq-coupled G protein-coupled receptors (GPCRs). Agonist binding to these receptors activates the Gq protein, leading to the activation of phospholipase C, which in turn results in an increase in intracellular calcium ([Ca²⁺]i). This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
Experimental Protocol:
-
Cell Culture and Plating:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate and allow them to grow to near confluency.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye uptake and de-esterification.
-
Gently wash the cells with the buffer to remove excess extracellular dye.
-
-
Compound Addition and Signal Detection:
-
Utilize a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence intensity before and after the addition of the test compounds.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of this compound or the comparator compounds to the wells.
-
Continuously measure the fluorescence intensity over a period of time (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the response produced by a known full agonist (e.g., serotonin) to determine the Emax (maximal efficacy).
-
Plot the normalized response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax.
-
Comparative Data Summary
The following table presents a hypothetical but expected data outcome from the proposed experiments, providing a clear comparison of this compound against the selected reference compounds.
| Compound | 5-HT2A Binding Affinity (Ki, nM) | 5-HT2C Binding Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) | 5-HT2A Efficacy (Emax, % of 5-HT) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Mescaline | ~1500 - 5000 | ~2000 - 6000 | ~1000 - 4000 | ~50 - 70% |
| 2C-B | ~5 - 20 | ~10 - 50 | ~8 - 30 | ~80 - 95% |
| TMA (3,4,5-TMA) | >10,000 | >10,000 | ~1700 | ~40% |
Note: Literature values for comparator compounds can vary based on experimental conditions. The values presented are representative approximations.
Caption: Agonist-induced signaling cascade of the 5-HT2A receptor.
Conclusion: Towards a Comprehensive Profile
This guide outlines a rigorous and self-validating methodology for characterizing the binding and functional profile of this compound. By employing both radioligand binding and functional calcium mobilization assays, and by benchmarking against well-known compounds like mescaline, 2C-B, and TMA, researchers can generate a high-confidence dataset. This comparative approach is not merely about generating numbers; it is about placing a novel compound within the existing pharmacological landscape, understanding its potential selectivity, and elucidating its mechanism of action at key CNS targets. The resulting comprehensive profile is an indispensable asset for any subsequent research and development efforts.
References
- 1. frontiersin.org [frontiersin.org]
- 2. blossomanalysis.com [blossomanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 5. 2C-B - Wikipedia [en.wikipedia.org]
- 6. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 1-(3,5-Dimethoxyphenyl)ethanamine and Known Psychoactive Compounds: A Guide for Researchers
Abstract
This guide provides a detailed comparative analysis of 1-(3,5-Dimethoxyphenyl)ethanamine, a phenethylamine derivative, against two well-characterized psychoactive compounds: the classic psychedelic 3,4,5-trimethoxyphenethylamine (Mescaline) and the empathogen 3,4-methylenedioxymethamphetamine (MDMA). While direct pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to mescaline allows for predictive analysis of its potential bioactivity. This document synthesizes existing knowledge on related phenethylamines to build a hypothetical profile for the target compound and contrasts it with the established mechanisms of mescaline and MDMA. We provide foundational experimental protocols for receptor binding, in vitro functional analysis, and in vivo behavioral assessment to guide researchers in the empirical characterization of this and other novel compounds.
Introduction: The Phenethylamine Landscape
The substituted phenethylamines are a vast class of neuroactive compounds, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic psychoactive substances.[1][2] Their pharmacological effects are diverse, ranging from stimulant to hallucinogenic and empathogenic, and are dictated by the specific substituents on the phenethylamine core structure.[1][3] This guide focuses on this compound, a compound whose psychoactive potential is inferred from its structural relationship to mescaline, a naturally occurring psychedelic found in the peyote cactus.[4][5]
To provide a robust scientific context, we will compare this target compound with:
-
Mescaline (3,4,5-trimethoxyphenethylamine): The archetypal psychedelic phenethylamine, whose effects are primarily mediated by agonism at the serotonin 5-HT2A receptor.[4][6]
-
MDMA (3,4-methylenedioxymethamphetamine): An entactogen that primarily acts as a monoamine releasing agent, particularly of serotonin, by targeting the serotonin transporter (SERT).[7][8][9]
This comparison will illuminate the subtle structural changes that lead to profoundly different pharmacological mechanisms and subjective effects, providing a framework for the rational investigation of novel psychoactive compounds.
Structural and Chemical Comparison
The key difference between this compound and mescaline lies in the position of the methoxy groups on the phenyl ring. The target compound lacks the methoxy group at the 4-position, which is present in mescaline. MDMA, in contrast, features a methylenedioxy ring and an N-methyl group, distinguishing it significantly from the methoxylated phenethylamines.
| Compound | Structure | IUPAC Name | Molar Mass ( g/mol ) | Key Structural Features |
| This compound | ![]() | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | 181.25 | Phenethylamine core; Methoxy groups at C3, C5 |
| Mescaline | ![]() | 2-(3,4,5-Trimethoxyphenyl)ethan-1-amine | 211.26 | Phenethylamine core; Methoxy groups at C3, C4, C5 |
| MDMA | ![]() | 1-(Benzo[d][4][10]dioxol-5-yl)-N-methylpropan-2-amine | 193.25 | Amphetamine core; Methylenedioxy ring; N-methyl group |
Comparative Pharmacodynamics: Receptor and Transporter Interactions
The primary mechanism of action distinguishes classic psychedelics from entactogens. Psychedelics like mescaline are direct receptor agonists, while entactogens like MDMA are primarily transporter substrates and releasing agents.[9][11]
Predicted Profile of this compound
Based on structure-activity relationships of mescaline analogs, this compound is hypothesized to act as a serotonin receptor agonist. Research on related 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) shows that modifications to the 4-position substituent significantly alter affinity and efficacy at 5-HT2A receptors.[4][12] The absence of a 4-position substituent in our target compound, compared to mescaline, suggests it may have a lower affinity for the 5-HT2A receptor. However, empirical testing is required to confirm this.
Known Psychoactive Comparators
Psychedelic effects are primarily linked to agonism at the 5-HT2A receptor, which initiates a Gq-coupled signaling cascade.[4][6] In contrast, MDMA's primary targets are the monoamine transporters, with a high affinity for the serotonin transporter (SERT).[9][13]
Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)
| Target | Mescaline | MDMA (racemic) | Predicted Target Compound Activity | Rationale for Prediction |
|---|---|---|---|---|
| 5-HT2A Receptor | 150 - 12,000[4][12] | ~4,700 (R-enantiomer)[14] | Weak to moderate affinity | Structural similarity to mescaline; lack of a 4-position substituent may reduce affinity compared to mescaline and its potent "scaline" analogues.[4][12] |
| 5-HT2C Receptor | Weak affinity[4] | Weak affinity[9] | Weak affinity | Mescaline derivatives generally show lower affinity for 5-HT2C compared to 5-HT2A.[4] |
| Serotonin Transporter (SERT) | >30,000[6] | 222 (S-enantiomer)[14] | Very low affinity | Phenethylamines without an alpha-methyl group and with bulky ring substituents typically have poor affinity for monoamine transporters.[6] |
| Dopamine Transporter (DAT) | >30,000[6] | ~2,300 (S-enantiomer)[14] | Very low affinity | See SERT rationale. |
| Norepinephrine Transporter (NET) | >30,000[6] | ~7,800 (S-enantiomer)[14] | Very low affinity | See SERT rationale. |
Signaling Pathways
Agonism at the 5-HT2A receptor by a psychedelic compound typically initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and protein kinase C (PKC) activation, ultimately modulating neuronal excitability in cortical regions.
Experimental Protocols for Characterization
To empirically determine the pharmacological profile of this compound, a tiered approach involving in vitro and in vivo assays is necessary. The following protocols serve as a validated starting point.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for a panel of relevant receptors and transporters (e.g., 5-HT2A, 5-HT2C, SERT, DAT, NET).
Causality: This assay quantifies the direct interaction between a compound and its target protein. By competing with a known radiolabeled ligand, we can calculate the affinity of the unlabeled test compound. The choice of CHO-K1 or HEK293 cells is based on their robust growth and low endogenous expression of most target receptors, providing a clean system for analysis.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydroc… [cymitquimica.com]
- 6. Mescaline - Wikipedia [en.wikipedia.org]
- 7. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenethylamines: Dopamine Release and Duration of Action [spiritpharmacist.com]
- 12. researchgate.net [researchgate.net]
- 13. maps.org [maps.org]
- 14. jneurosci.org [jneurosci.org]
A Senior Application Scientist's Guide to the Pharmacological Benchmarking of 1-(3,5-Dimethoxyphenyl)ethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the pharmacological characterization of 1-(3,5-Dimethoxyphenyl)ethanamine, a substituted phenethylamine. Given its structural similarity to known psychoactive compounds like mescaline, a rigorous benchmarking process is essential to elucidate its mechanism of action and functional activity.[1][2] We present a multi-phase experimental approach, beginning with receptor binding affinity screening to identify primary molecular targets, followed by functional assays to determine agonist or antagonist properties. This guide details the scientific rationale, step-by-step protocols for key in vitro assays, and a selection of appropriate standard compounds to provide a robust comparative context for interpreting the experimental data.
Introduction and Rationale
This compound belongs to the phenethylamine class, a vast family of compounds known for diverse psychoactive effects, including stimulant and hallucinogenic properties.[3] Its structure, specifically the dimethoxy substitutions on the phenyl ring, suggests a potential interaction with monoamine neurotransmitter systems, particularly serotonin and dopamine receptors, which are common targets for such molecules.[4][5]
Characterizing a novel compound requires a systematic approach. The primary objective is to move from broad screening to specific functional analysis. This process not only reveals the compound's potency and efficacy but also contextualizes its activity relative to well-understood standard compounds. This comparative data is critical for predicting in vivo effects and assessing therapeutic or toxicological potential.
Why These Benchmarks?
The selection of standard compounds is dictated by the predicted targets of our test compound. Based on its phenethylamine backbone, the serotonin 5-HT₂ₐ receptor is a primary suspect for psychedelic activity.[6] Therefore, our core benchmarking strategy will focus on this target.
-
Standard Agonist: (±)-DOI Hydrochloride: A potent and well-characterized 5-HT₂ₐ/₂C receptor agonist.[7] It is widely used in research to study the effects of 5-HT₂ₐ receptor activation and serves as an excellent positive control for both binding affinity and functional activation.[8][9]
-
Standard Antagonist: Ketanserin: A selective 5-HT₂ₐ receptor antagonist.[10][11][12] It is the canonical compound used to block 5-HT₂ₐ receptor activity and is essential for confirming that the observed effects of our test compound are indeed mediated by this receptor.[13] Its affinity for the receptor is well-documented, providing a reliable benchmark for antagonist binding.[14][15]
This guide will detail two primary experimental phases:
-
Phase 1: Receptor Binding Profile: To determine the affinity (Ki) of this compound for the human 5-HT₂ₐ receptor in comparison to our standards.
-
Phase 2: Functional Activity Profile: To determine if the compound acts as an agonist (activator) or antagonist (blocker) at the 5-HT₂ₐ receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).
Phase 1: Receptor Binding Profile via Radioligand Assay
The initial step is to quantify the direct interaction between the test compound and the target receptor. A competitive radioligand binding assay is the gold standard for this purpose.[16][17] This technique measures the ability of an unlabeled compound (our test compound) to displace a radioactively labeled ligand that has a known high affinity for the receptor.
Causality of Experimental Choice: We use a competitive binding assay to calculate the inhibition constant (Ki), an intrinsic measure of the compound's affinity for the receptor. This value is independent of the specific radioligand and assay conditions, allowing for standardized comparison across different studies.[16] We will use [³H]ketanserin as the radioligand due to its high affinity and selectivity for the 5-HT₂ₐ receptor.[14]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: 5-HT₂ₐ Receptor Binding Assay
This protocol is adapted from standard methodologies for 96-well plate-based assays.[18][19]
-
Membrane Preparation:
-
Use commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂ₐ receptor.[15]
-
On the day of the assay, thaw membranes and resuspend in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[18]
-
Determine protein concentration using a BCA assay. Dilute to a final concentration that yields robust signal-to-noise (e.g., 10-20 µg protein per well).
-
-
Assay Plate Setup (96-well plate):
-
Test Compounds: Prepare 11-point serial dilutions of this compound and the standard compound (DOI) in binding buffer.
-
Total Binding: Wells containing only membrane preparation, binding buffer, and [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM).[14]
-
Non-Specific Binding (NSB): Wells containing membrane, [³H]ketanserin, and a high concentration of unlabeled ketanserin (e.g., 1 µM) to saturate all specific binding sites.[14]
-
Competition: To each well, add 150 µL of membrane preparation, 50 µL of the competing test compound/standard, and 50 µL of [³H]ketanserin solution. The final volume is 250 µL.[18]
-
-
Incubation:
-
Harvesting:
-
Stop the reaction by rapid vacuum filtration onto 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filters (e.g., GF/C) using a 96-well cell harvester.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.
-
-
Counting & Analysis:
-
Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity
| Compound | Receptor | Ki (nM) ± SEM |
| This compound | Human 5-HT₂ₐ | Experimental Value |
| (±)-DOI Hydrochloride (Standard Agonist) | Human 5-HT₂ₐ | ~0.7 |
| Ketanserin (Standard Antagonist) | Human 5-HT₂ₐ | ~1.1 |
| Note: Literature values for standards are provided for comparative purposes.[7][14] Actual experimental values should be determined in parallel. |
Phase 2: Functional Characterization via Calcium Mobilization Assay
Identifying binding affinity is only the first step. We must now determine the functional consequence of that binding. Does the compound activate the receptor (agonism) or block it (antagonism)? The 5-HT₂ₐ receptor is a Gq-coupled G protein-coupled receptor (GPCR).[20] Its activation leads to the release of intracellular calcium (Ca²⁺) stores.[21] A calcium flux assay is therefore a direct and robust method to measure the functional output of receptor activation.[6][22][23]
Causality of Experimental Choice: This cell-based assay provides a direct readout of the canonical Gq signaling pathway. By measuring the increase in intracellular Ca²⁺ in response to the compound, we can determine its potency (EC₅₀ - the concentration for half-maximal response) and efficacy (Eₘₐₓ - the maximum possible response). Comparing the Eₘₐₓ of the test compound to that of a known full agonist (DOI) allows us to classify it as a full, partial, or silent agonist, or an antagonist.
Signaling Pathway: 5-HT₂ₐ Receptor Activation
Caption: Gq-protein signaling cascade upon 5-HT₂ₐ receptor activation.
Detailed Protocol: Calcium Mobilization Assay
This protocol is designed for use with a microplate reader equipped with a fluorescent detector (e.g., FLIPR or FlexStation).[22]
-
Cell Culture:
-
Seed HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor into black-walled, clear-bottom 96-well plates.
-
Culture overnight to allow for the formation of a confluent monolayer.[22]
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Add 100 µL of a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) prepared in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate for 30-60 minutes at 37°C, 5% CO₂, allowing the dye to enter the cells.[22]
-
-
Compound Plate Preparation:
-
In a separate 96-well plate, prepare 5x concentrated serial dilutions of the test compound and standards (DOI and Ketanserin).
-
-
Measurement (Agonist Mode):
-
Place the cell plate into the microplate reader and establish a stable baseline fluorescence reading.
-
The instrument will automatically inject the compound solutions from the compound plate into the cell plate.
-
Measure the change in fluorescence intensity over time (typically 90-120 seconds). The peak fluorescence corresponds to the maximum calcium release.
-
-
Measurement (Antagonist Mode):
-
To test for antagonist activity, pre-incubate the dye-loaded cells with serial dilutions of the test compound (or Ketanserin as a positive control) for 15-30 minutes.
-
Then, add a fixed concentration of the agonist DOI (a concentration that gives ~80% of its maximal response, i.e., EC₈₀).
-
Measure the inhibition of the DOI-induced calcium flux.
-
-
Data Analysis:
-
Agonist: Plot the peak fluorescence response against the log[compound concentration]. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ. Normalize the data by setting the buffer response to 0% and the maximal DOI response to 100%.
-
Antagonist: Plot the inhibition of the DOI response against the log[compound concentration]. Fit the data to determine the IC₅₀.
-
Data Presentation: Functional Activity
Agonist Profile
| Compound | EC₅₀ (nM) ± SEM | Eₘₐₓ (% of DOI) ± SEM | Classification |
|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Full/Partial Agonist |
| (±)-DOI Hydrochloride (Standard) | ~9.3 | 100% (by definition) | Full Agonist |
| Ketanserin (Standard) | No Activity | 0% | Antagonist |
Note: Literature EC₅₀ for DOI is provided for reference.[20]
Antagonist Profile
| Compound | IC₅₀ (nM) ± SEM |
|---|---|
| This compound | Experimental Value (if active) |
| Ketanserin (Standard) | ~5.7 |
Note: Literature IC₅₀ for Ketanserin is provided for reference.[20]
Synthesis and Interpretation
The final step is to synthesize the data from both phases to build a complete pharmacological profile.
-
Scenario 1: Potent Binder, Full Agonist. If the test compound shows a low Ki value (e.g., <100 nM) and an Eₘₐₓ near 100% of DOI, it is a potent, full agonist at the 5-HT₂ₐ receptor. Its pharmacological profile would be similar to classic psychedelics.
-
Scenario 2: Potent Binder, Partial Agonist. If the Ki is low but the Eₘₐₓ is significantly below 100% (e.g., 20-80%), it is a partial agonist. This can lead to a different in vivo profile, sometimes with a ceiling effect or even antagonist properties in the presence of a full agonist.
-
Scenario 3: Potent Binder, No Agonist Activity. If the Ki is low, but the compound shows no activity in the agonist assay and does show a low IC₅₀ in the antagonist assay, it is a competitive antagonist, similar to Ketanserin.
-
Scenario 4: Weak Binder, Weak/No Activity. If the Ki value is high (>1000 nM) and functional activity is low or absent, the 5-HT₂ₐ receptor is likely not a primary target for this compound, and further screening against other receptors (e.g., dopamine, adrenergic, or other serotonin subtypes) would be warranted.
This structured benchmarking approach provides a clear, data-driven characterization of this compound. By grounding the experimental results in the context of well-defined standards, researchers can confidently classify the compound's primary mechanism of action and make informed decisions for subsequent stages of drug discovery and development.
References
- 1. Escaline - Wikipedia [en.wikipedia.org]
- 2. CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydroc… [cymitquimica.com]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 6. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (±)-DOI =98 HPLC,solid 42203-78-1 [sigmaaldrich.com]
- 9. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 10. Mechanism of action of ketanserin: studies on cardiovascular reactivity in essential and diabetes-associated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketanserin - Wikipedia [en.wikipedia.org]
- 12. Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. innoprot.com [innoprot.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to 1-(3,5-Dimethoxyphenyl)ethanamine Analogs: Structure, Activity, and Experimental Evaluation
This guide offers an in-depth comparative analysis of 1-(3,5-dimethoxyphenyl)ethanamine analogs, a significant class of phenethylamines with profound effects on the central nervous system. Our focus is on elucidating the structure-activity relationships (SAR) that govern their pharmacological profiles, particularly their interactions with serotonin receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and their potential therapeutic applications. We will dissect the causal links between chemical structure and biological function, present key experimental data for objective comparison, and provide detailed protocols for in-vitro evaluation.
Introduction: The 3,5-Dimethoxyphenethylamine Scaffold
The this compound core structure is closely related to the naturally occurring psychedelic, mescaline (3,4,5-trimethoxyphenethylamine)[1][2][3][4][5]. This family of compounds has been the subject of extensive research to understand how structural modifications influence their interaction with serotonin receptors, primarily the 5-HT₂ₐ receptor, which is the main target for their psychedelic effects[6][7]. The 3,5-dimethoxy substitution pattern is a key feature, and variations at the 4-position of the phenyl ring and on the ethylamine side chain lead to a diverse range of analogs with distinct pharmacological properties[1][2][4]. These analogs are often broadly categorized into phenethylamines (often termed "scalines") and their α-methylated counterparts, the amphetamines (termed "3C-scalines")[1][2][4][5].
Core Structural Features and Analog Classes
The pharmacological activity of these analogs is primarily dictated by a few key structural elements. Understanding these is crucial for designing new compounds with desired properties.
-
The Phenyl Ring Substitution: The methoxy groups at the 3 and 5 positions are crucial for activity. The substituent at the 4-position, however, is the most critical modulator of potency and efficacy at the 5-HT₂ₐ receptor[1][6].
-
The Ethylamine Side Chain: The length and substitution on this chain are also important. The addition of a methyl group to the α-carbon converts the phenethylamine into a more metabolically stable and often more potent amphetamine derivative[6].
-
The Amine Group: Substitution on the primary amine generally reduces potency, although there are exceptions, such as N-benzyl substitution which has been shown to improve binding affinity[6].
Below is a diagram illustrating the key structural features and their influence on activity.
Caption: Key structural modification points on the this compound scaffold.
Comparative Pharmacological Profiles
The primary mechanism of action for the psychedelic effects of these compounds is agonist activity at the serotonin 5-HT₂ₐ receptor[6]. However, their interactions with other serotonin receptor subtypes, such as 5-HT₁ₐ, 5-HT₂ₙ, and 5-HT₂ₒ, contribute to their overall pharmacological profile and potential side effects[1][2][4][5].
Serotonin 5-HT₂ₐ Receptor Interactions
Generally, both scalines and 3C-scalines exhibit weak to moderately high affinity for the 5-HT₂ₐ receptor[2][4]. The affinity and functional activity are significantly influenced by the nature of the 4-position substituent.
-
Effect of 4-Alkoxy Chain Length: Extending the 4-alkoxy substituent tends to increase binding affinities at both 5-HT₂ₐ and 5-HT₂ₒ receptors and enhances activation potency and efficacy at the 5-HT₂ₐ receptor[1][4].
-
Effect of Fluorination: The introduction of fluorinated 4-alkoxy substituents generally increases binding affinities for 5-HT₂ₐ and 5-HT₂ₒ receptors and boosts activation potency and efficacy at both 5-HT₂ₐ and 5-HT₂ₙ receptors[1][4]. For instance, difluoromescaline (DFM) and trifluoromescaline (TFM) show a 4-fold and over 9-fold increase in human potency compared to mescaline, respectively[1].
-
Phenethylamines vs. Amphetamines (α-Methylation): The addition of an α-methyl group (forming the 3C-scalines) often leads to a marginal increase in potency and a comparable duration of action to their phenethylamine counterparts[1][5]. However, in some cases, like with 3C-AL (4-allyloxy), a significant increase in potency is observed[2]. The R-enantiomers of the amphetamine derivatives are generally the more potent enantiomers, exhibiting higher affinity and functional potency at the 5-HT₂ₐ receptor[1].
Selectivity Profile
Most of the 3,4,5-substituted phenethylamine and amphetamine derivatives show a moderate to high preference for the 5-HT₂ₐ receptor over the 5-HT₁ₐ receptor[2]. Their affinities for 5-HT₂ₐ and 5-HT₂ₒ receptors are often similar, with some compounds showing slight selectivity for one over the other[2]. Notably, these compounds generally exhibit low affinity for non-serotonergic targets like adrenergic and dopaminergic receptors[1][4].
Data Summary: A Comparative Overview
The following tables summarize the in-vitro pharmacological data for a selection of this compound analogs, allowing for a direct comparison of their performance.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Selected Analogs
| Compound | 4-Position Substituent | α-Carbon | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂ₙ Kᵢ (nM) | 5-HT₂ₒ Kᵢ (nM) |
| Mescaline | Methoxy | H | ~12,000 | >10,000 | >10,000 |
| Escaline | Ethoxy | H | ~1,500 | ~2,000 | ~1,800 |
| Proscaline | Propoxy | H | ~500 | ~800 | ~600 |
| TFM | Trifluoromethoxy | H | ~300 | ~500 | ~400 |
| TMA | Methoxy | CH₃ | ~10,000 | >10,000 | >10,000 |
| 3C-E | Ethoxy | CH₃ | ~1,200 | ~1,500 | ~1,400 |
| 3C-P | Propoxy | CH₃ | ~350 | ~600 | ~450 |
| 3C-AL | Allyloxy | CH₃ | ~250 | ~400 | ~300 |
Data compiled and synthesized from multiple sources for comparative purposes.[1][2][4]
Table 2: Comparative Functional Activity at the 5-HT₂ₐ Receptor
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Agonist Type |
| Mescaline | >10,000 | <50% | Partial Agonist |
| Escaline | ~800 | ~85% | Full Agonist |
| Proscaline | ~300 | ~90% | Full Agonist |
| TFM | ~150 | ~95% | Full Agonist |
| TMA | ~8,000 | <60% | Partial Agonist |
| 3C-E | ~600 | ~88% | Full Agonist |
| 3C-P | ~200 | ~92% | Full Agonist |
| 3C-AL | ~120 | ~98% | Full Agonist |
Data compiled and synthesized from multiple sources for comparative purposes. Full agonism is defined as Eₘₐₓ > 85%.[1][4]
Experimental Protocols: In-Vitro Evaluation
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed methodologies for the key in-vitro experiments used to characterize these analogs.
Radioligand Binding Assays
This protocol is a self-validating system to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound analogs for serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₒ).
Materials:
-
Cell membranes expressing the human receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
Test compounds (analogs) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known antagonist).
-
Assay buffer.
-
Scintillation fluid and counter.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control. Incubate at a specific temperature for a set time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
This protocol assesses the functional activity (potency and efficacy) of the analogs as agonists or antagonists.
Objective: To measure the ability of the analogs to activate Gq-coupled receptors like 5-HT₂ₐ, leading to an increase in intracellular calcium.
Materials:
-
A stable cell line expressing the human receptor of interest (e.g., HEK293 cells with h5-HT₂ₐ).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds at various concentrations.
-
A reference agonist (e.g., serotonin, 5-HT).
-
A fluorescence plate reader.
Step-by-Step Methodology:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye and incubate.
-
Compound Addition: Add varying concentrations of the test compounds or the reference agonist to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal response relative to the reference agonist) from this curve.
Below is a workflow diagram for the in-vitro pharmacological evaluation of these analogs.
Caption: Workflow for in-vitro pharmacological evaluation of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel serotonergic ligands. The structure-activity relationships discussed herein demonstrate that subtle modifications to the core structure can lead to significant changes in receptor affinity, selectivity, and functional activity. Specifically, elongation and fluorination of the 4-position alkoxy group, as well as α-methylation of the ethylamine side chain, are effective strategies for enhancing potency at the 5-HT₂ₐ receptor.
Future research should continue to explore novel substitutions at the 4-position to further refine the pharmacological profile of these analogs. Additionally, a deeper understanding of their functional selectivity or "biased agonism" at the 5-HT₂ₐ receptor could lead to the development of compounds with more specific downstream signaling effects, potentially separating therapeutic benefits from undesirable psychedelic effects. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 3. CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydroc… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 5-HT₆ Receptor Ligands: Evaluating Phenethylamines Against Clinically Investigated Modulators
This guide provides a comparative analysis of various chemical scaffolds targeting the serotonin 6 (5-HT₆) receptor, a prominent target in central nervous system (CNS) drug discovery. While this document takes a broad view, it is framed to address the specific properties of the phenethylamine class, typified by structures like 1-(3,5-Dimethoxyphenyl)ethanamine, in comparison to more extensively studied 5-HT₆ receptor antagonists and agonists. We will delve into the underlying signaling mechanisms, comparative binding affinities, functional activities, and the self-validating experimental protocols essential for their characterization.
The 5-HT₆ Receptor: A Unique CNS Target for Cognitive Modulation
The 5-HT₆ receptor, a G-protein coupled receptor (GPCR), holds a unique position among serotonin receptors due to its almost exclusive expression within the CNS.[1][2][3] Its high density in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex, has made it an attractive target for therapeutic intervention in cognitive disorders, notably Alzheimer's disease (AD) and schizophrenia.[1][4]
A fascinating paradox in 5-HT₆ receptor pharmacology is that both antagonists and agonists have demonstrated pro-cognitive effects in preclinical models.[5][6][7][8] This suggests a complex regulatory role and multiple downstream signaling pathways that can be modulated to achieve therapeutic benefit. Blockade of the 5-HT₆ receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, key pathways often compromised in neurodegenerative diseases.[5][8]
Ligand Scaffolds: A Comparative Overview
The exploration of 5-HT₆ receptor modulators has spanned numerous chemical classes. Here, we compare the phenethylamine scaffold with ligands that have progressed to clinical evaluation.
The Phenethylamine Scaffold: A Case Study of this compound
Phenethylamines, a class of compounds that includes neurotransmitters and psychedelic agents, are characterized by a core phenylethylamine structure. This compound is a derivative of mescaline. While extensive research has detailed the interaction of such phenethylamines with 5-HT₂ family receptors (5-HT₂ₐ and 5-HT₂꜀), there is a notable lack of specific, published data characterizing the binding affinity or functional activity of this compound at the 5-HT₆ receptor.[9] This highlights a critical aspect of drug development: receptor selectivity. A ligand's utility is defined not only by its affinity for the target but also by its lack of affinity for off-target receptors that could lead to undesirable side effects.
Clinically Investigated 5-HT₆ Receptor Antagonists
The most significant research efforts have focused on 5-HT₆ receptor antagonists.[4][10] Two prominent examples that have undergone extensive clinical trials are Idalopirdine and Intepirdine.
-
Idalopirdine (Lu AE58054): A potent and selective 5-HT₆ receptor antagonist with a high binding affinity (Ki = 0.83 nM).[11][12] It was developed as an adjunctive therapy to acetylcholinesterase inhibitors for mild-to-moderate AD.[2][11] Preclinical studies suggested it could potentiate cholinergic and glutamatergic neurotransmission.[2] Despite promising phase II results, larger phase III trials ultimately failed to demonstrate statistically significant cognitive improvement.[4][8]
-
Intepirdine (RVT-101 / SB-742457): Another selective 5-HT₆ receptor antagonist that was evaluated for AD and Lewy body dementia.[5][13] Like idalopirdine, it showed some promise in early trials but did not meet its primary endpoints in a large phase III study, leading to the discontinuation of its development.[13][14][15]
The clinical failures of these antagonists suggest that while the 5-HT₆ receptor is a valid target, a more nuanced understanding of its signaling and the specific patient populations is required.[4][8]
The Rise of 5-HT₆ Receptor Agonists
Paradoxically, selective 5-HT₆ receptor agonists have also shown therapeutic potential, particularly as pro-cognitive agents.[6][16] This dual efficacy of both antagonists and agonists underscores the complexity of the receptor's function.[7]
-
E-6801 and E-6837: These are potent partial agonists at the 5-HT₆ receptor.[17][18] Studies have shown they can reverse cognitive deficits in animal models.[7]
-
WAY-208,466: This selective agonist has been shown to be active in rodent models of depression and anxiety and to improve emotional learning.[19][20]
Quantitative Comparison of Ligand Performance
The following table summarizes the binding affinities and functional potencies of representative 5-HT₆ receptor ligands. This data is essential for researchers to compare the relative performance and selectivity of these compounds.
| Compound | Class | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Notes |
| Idalopirdine | Antagonist | 0.83[12] | - | High affinity and selectivity. Failed Phase III trials for AD.[4][8] |
| Intepirdine | Antagonist | ~1[7] | - | Selective antagonist. Failed Phase III trials for AD.[13][14] |
| SB-271046 | Inverse Agonist / Antagonist | ~1.25 (pKi = 9)[7] | - | Widely used research tool. Exhibits inverse agonist properties.[17][18] |
| E-6801 | Partial Agonist | ~1[7] | ~10 (pEC₅₀ = 8.0)[18] | Potent partial agonist with pro-cognitive effects in vivo.[7] |
| WAY-208,466 | Agonist | - | - | Active in models of depression and improves emotional learning.[19][20] |
| Serotonin (5-HT) | Endogenous Agonist | - | ~58 (pEC₅₀ = 7.24)[18] | The natural ligand for the receptor. |
Note: Data for this compound is not included due to a lack of available, specific binding or functional data for the 5-HT₆ receptor in the reviewed literature.
Mechanistic Insights: The 5-HT₆ Receptor Signaling Cascade
Understanding the downstream signaling of the 5-HT₆ receptor is crucial to interpreting ligand effects. The receptor is not limited to a single pathway; its activation can trigger a cascade of intracellular events.
The canonical pathway involves coupling to the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][21][22] However, research has uncovered several non-canonical pathways that contribute to its physiological roles. The receptor's C-terminus can interact with various proteins, including the Fyn tyrosine kinase, Jun activation domain-binding protein 1 (JAB1), and Cdk5, activating downstream pathways like mTOR and ERK1/2.[1][21][22][23] This signaling diversity may explain how different ligands (agonists vs. antagonists) can produce overlapping functional outcomes.
Caption: Canonical and non-canonical 5-HT₆ receptor signaling pathways.
Experimental Protocols: A Guide to Ligand Characterization
The trustworthiness of comparative data hinges on robust and well-described experimental methodologies. Below are step-by-step protocols for the two primary assays used to characterize 5-HT₆ receptor ligands.
Protocol: Competitive Radioligand Binding Assay (Determining Ki)
This assay quantifies the affinity of a test compound for the 5-HT₆ receptor by measuring how effectively it competes with a radiolabeled ligand.
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK-293) recombinantly expressing the human 5-HT₆ receptor.[17] Homogenize cells and isolate the membrane fraction via centrifugation. Determine protein concentration using a standard method like the BCA assay.[24]
-
Assay Buffer: Prepare a binding buffer, typically 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, pH 7.4.[17][24]
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membranes (e.g., 25 µg protein/well).[17]
-
A fixed concentration of a suitable radioligand (e.g., [³H]-LSD).[17]
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, use a high concentration of a known ligand (e.g., 10 µM methiothepin or 100 µM serotonin).[17]
-
For total binding, add assay buffer instead of a competitor.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow the binding to reach equilibrium.[17]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in polyethyleneimine (PEI).[24][25] This traps the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[24]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17][24]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol: cAMP Functional Assay (Determining EC₅₀/IC₅₀)
This assay measures the functional consequence of receptor binding by quantifying changes in intracellular cAMP levels, the primary second messenger of the canonical 5-HT₆ signaling pathway.
Workflow Diagram
Caption: Workflow for a cell-based cAMP functional assay.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK-293 cells stably expressing the human 5-HT₆ receptor into 384-well plates and culture until they form a confluent monolayer.[17][26]
-
Assay Medium: Prepare a stimulation buffer, such as HBSS or Ham's F12 medium, containing a phosphodiesterase inhibitor like IBMX (1 mM) to prevent the degradation of cAMP.[26]
-
Agonist Mode:
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test antagonist for a set period (e.g., 15 minutes).[17]
-
Add a fixed concentration of a known agonist (like serotonin) at its EC₈₀ concentration.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis and Detection: Stop the reaction and lyse the cells. Quantify the accumulated cAMP using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE TR-FRET assay.[26][28] These assays use antibodies labeled with a donor and acceptor fluorophore that bind to cAMP, generating a signal proportional to the cAMP concentration.
-
Data Reading: Read the plate using a microplate reader capable of detecting the specific fluorescence signal (e.g., TR-FRET).
-
Data Analysis:
-
For agonists, plot the signal against the log concentration of the compound to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).
-
For antagonists, plot the signal against the log concentration of the compound to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).
-
Conclusion and Future Directions
The 5-HT₆ receptor remains a compelling, albeit challenging, target for CNS disorders. While high-affinity antagonists like idalopirdine and intepirdine have failed to translate preclinical promise into clinical efficacy for AD, this has spurred deeper investigation into the receptor's complex biology.[4][8] The paradoxical pro-cognitive effects of agonists suggest that simple receptor blockade may be an insufficient therapeutic strategy.[6][16]
For novel scaffolds like this compound, the path forward is clear. The primary, essential step is thorough characterization, starting with the foundational binding and functional assays described here to determine its affinity and efficacy at the 5-HT₆ receptor. Furthermore, a comprehensive selectivity screen against other serotonin receptors and CNS targets is imperative to understand its potential as a research tool or therapeutic lead. Future research must focus not just on affinity but on the nuanced functional outcomes of ligand binding, exploring biased agonism and the engagement of non-canonical signaling pathways to unlock the full therapeutic potential of modulating the 5-HT₆ receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. neurology.org [neurology.org]
- 3. Medicinal chemistry strategies to 5-HT(6) receptor ligands as potential cognitive enhancers and antiobesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]
- 12. Idalopirdine, a selective 5-HT6 receptor antagonist, reduces food intake and body weight in a model of excessive eating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intepirdine - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. alzforum.org [alzforum.org]
- 16. Therapeutic Potential of 5-HT6 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 20. Frontiers | 5-HT6 receptor agonism facilitates emotional learning [frontiersin.org]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. Physical interaction between neurofibromin and serotonin 5-HT6 receptor promotes receptor constitutive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Guardian of the Synthesis: A Guide to Personal Protective Equipment for Handling 1-(3,5-Dimethoxyphenyl)ethanamine
In the intricate world of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are foundational. Among these, amine derivatives like 1-(3,5-Dimethoxyphenyl)ethanamine represent a class of compounds with significant potential. However, their potential is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
The principles outlined here are rooted in a comprehensive understanding of chemical hazards associated with aromatic amines and phenylethylamine derivatives. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance is synthesized from established safety protocols for structurally similar compounds and regulatory standards.
Understanding the Risk: The 'Why' Behind the 'What'
This compound, as an aromatic amine, is anticipated to share hazards common to this chemical class. These include potential for skin and eye irritation, possible sensitization, and systemic toxicity if absorbed or inhaled.[1] The primary routes of exposure in a laboratory setting are dermal contact, ocular exposure, and inhalation of aerosols or vapors. Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Key Specifications |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are mandatory to protect against splashes.[2] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves provide good resistance to a range of chemicals and are suitable for incidental contact.[2][5] For prolonged handling or immersion, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for tears or punctures before use and remove them immediately upon contamination.[2] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material is essential to protect the skin and personal clothing from contamination.[2][6] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure to vapors or aerosols.[6][7] If engineering controls are not sufficient, a risk assessment must be performed to determine the appropriate level of respiratory protection.[2][4] |
| Foot Protection | Closed-Toed Shoes | Shoes that fully cover the feet are required to protect against spills and falling objects.[2] |
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to a strict, logical workflow is paramount for safety. The following protocols for donning, doffing, and disposal of PPE are designed to prevent cross-contamination and ensure a secure working environment.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent the transfer of contaminants.
Caption: PPE Donning and Doffing Workflow Diagram
Experimental Protocol: Handling and Weighing
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatula, weigh paper, container).
-
Don PPE: Follow the donning sequence outlined in the workflow diagram.
-
Weighing: Perform all weighing operations within the fume hood. Use a disposable weigh boat or paper to avoid contaminating the balance.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel.
-
Immediate Clean-up: Clean any minor spills immediately with an appropriate absorbent material.
-
Post-Handling: After completing the task, decontaminate any reusable equipment.
Decontamination and Disposal Plan
Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.[8]
Disposal Workflow
Caption: Waste Segregation and Disposal Workflow
Step-by-Step Disposal Protocol
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and weigh papers, must be collected in a designated hazardous waste container.[6][7]
-
Containerization: Use a chemically compatible container (e.g., high-density polyethylene) with a secure lid.[6] The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[7]
-
Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials.[8]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] Never dispose of amine waste down the drain.[8]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. epa.gov [epa.gov]
- 4. hazmatschool.com [hazmatschool.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



